molecular formula C8H7N3O2 B1580709 7-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-07-6

7-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1580709
CAS No.: 34165-07-6
M. Wt: 177.16 g/mol
InChI Key: ZOAYHVZFPBPFJI-UHFFFAOYSA-N
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Description

7-methyl-3-nitroimidazo[1,2-a]pyridine is an imidazopyridine.

Properties

IUPAC Name

7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-2-3-10-7(4-6)9-5-8(10)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYHVZFPBPFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316594
Record name 7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-07-6
Record name 34165-07-6
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including computed physicochemical properties, and provides expert analysis based on established principles and data from closely related analogues. The guide covers the synthesis, spectroscopic characterization, physicochemical properties (pKa, solubility, and stability), and known biological activities of the broader nitroimidazo[1,2-a]pyridine class. Detailed experimental protocols for characterization and property determination are also provided to empower researchers in their investigations of this and similar molecules.

Introduction and Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutics. The introduction of a nitro group at the 3-position and a methyl group at the 7-position, as in this compound, is anticipated to significantly modulate its physicochemical and biological characteristics. Nitroaromatic compounds, including nitroimidazoles, are known to act as prodrugs, often requiring bioreduction of the nitro group to exert their biological effects.[2] This mechanism is particularly relevant in the contexts of antimicrobial and anticancer activities.[3][4] Understanding the core basic properties of this molecule is therefore crucial for its potential development as a therapeutic agent.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Pathway

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] For the target molecule, the synthesis would likely proceed in two steps: first, the cyclization to form the 7-methylimidazo[1,2-a]pyridine core, followed by nitration at the 3-position.

Synthesis_Pathway 2-amino-4-methylpyridine 2-Amino-4-methylpyridine Step1_reagents Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat 2-amino-4-methylpyridine->Step1_reagents alpha-halo-acetaldehyde α-Haloacetaldehyde (e.g., Bromoacetaldehyde) alpha-halo-acetaldehyde->Step1_reagents 7-methylimidazo 7-Methylimidazo[1,2-a]pyridine Step1_reagents->7-methylimidazo Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) 7-methylimidazo->Nitrating_agent Final_product This compound Nitrating_agent->Final_product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine.

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add a solution of an α-haloacetaldehyde (e.g., bromoacetaldehyde, 1.1 eq) and a base (e.g., sodium bicarbonate, 2.0 eq).

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-methylimidazo[1,2-a]pyridine.

  • Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine.

    • Dissolve the 7-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for a specified time, again monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Estimated)

While experimental spectra for this compound are not available, the expected spectroscopic data can be estimated based on data from analogous compounds.[2][7][8]

1H NMR (Estimated, in CDCl3):

  • δ ~2.5 ppm (s, 3H): Methyl protons at the 7-position.

  • δ ~7.0-7.2 ppm (d, 1H): Proton at the 6-position.

  • δ ~7.5-7.7 ppm (s, 1H): Proton at the 8-position.

  • δ ~8.0-8.2 ppm (d, 1H): Proton at the 5-position.

  • δ ~8.5-8.7 ppm (s, 1H): Proton at the 2-position.

13C NMR (Estimated, in CDCl3):

  • δ ~21 ppm: Methyl carbon at the 7-position.

  • δ ~115-145 ppm: Aromatic carbons of the pyridine and imidazole rings. The carbon bearing the nitro group (C3) would be significantly deshielded.

IR Spectroscopy (Estimated):

  • ~3100-3000 cm-1: C-H stretching of the aromatic rings.

  • ~1600-1450 cm-1: C=C and C=N stretching vibrations of the heterocyclic rings.

  • ~1550-1500 cm-1 and ~1350-1300 cm-1: Asymmetric and symmetric stretching of the nitro group (NO2).

Mass Spectrometry (Expected):

  • Molecular Ion (M+): m/z = 177.0538 (for C8H7N3O2).[9]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile.

Computed Physicochemical Data

The following data for this compound has been computed and is available on PubChem.[9]

PropertyValueSource
Molecular Formula C8H7N3O2PubChem[9]
Molecular Weight 177.16 g/mol PubChem[9]
XLogP3 2.3PubChem[9]
Hydrogen Bond Donor Count 0PubChem[9]
Hydrogen Bond Acceptor Count 3PubChem[9]
Rotatable Bond Count 1PubChem[9]
Basicity (pKa)

The basicity of the imidazo[1,2-a]pyridine ring system is a key parameter influencing its solubility and interaction with biological targets. The nitrogen atom at position 1 is the most basic center. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The introduction of a methyl group at the 7-position is expected to have a minor electron-donating effect, slightly increasing the basicity. Conversely, the electron-withdrawing nitro group at the 3-position will significantly decrease the basicity of the molecule.

  • Predicted pKa: While an experimental value is unavailable, the predicted pKa for 7-methylimidazo[1,2-a]pyridine is approximately 7.44.[10] The addition of the nitro group would lower this value considerably.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Aqueous Solubility

The aqueous solubility of nitroimidazo[1,2-a]pyridine derivatives is often low, which can be a challenge for drug development.[11]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Stability

The stability of the compound under various conditions is crucial for its shelf-life and in vivo performance. Nitroaromatic compounds can be susceptible to degradation under certain conditions.

Experimental Protocol: Chemical Stability Assessment

  • Solution Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the solutions.

  • Analysis: Analyze the concentration of the remaining parent compound in each aliquot by a stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate at each pH.

Biological Activities and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][12]

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][13][14] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14]

Antimicrobial Activity

Nitroimidazole compounds are well-known for their activity against anaerobic bacteria and protozoa.[3][10] The mechanism of action involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that damage DNA and other macromolecules.[2]

Mechanism_of_Action Prodrug Nitroimidazo[1,2-a]pyridine (Prodrug) Nitroreductase Nitroreductase (in anaerobic cells) Prodrug->Nitroreductase Radical_species Reactive Nitrogen Radical Species Nitroreductase->Radical_species DNA_damage DNA Damage Radical_species->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Figure 2: Generalized mechanism of action for nitroimidazole compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a molecule with significant potential in drug discovery, stemming from the well-established biological activities of the imidazo[1,2-a]pyridine scaffold and the unique properties imparted by the nitro group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. The provided protocols and estimated properties serve as a valuable resource for researchers initiating studies on this and related compounds, facilitating a more informed and efficient drug development process. Further experimental investigation is warranted to fully elucidate the basic properties and therapeutic potential of this promising molecule.

References

An In-Depth Technical Guide to 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Drawing upon the rich chemistry and diverse biological activities of the imidazo[1,2-a]pyridine scaffold, this document will delve into its chemical structure, plausible synthetic routes, and potential applications in drug development, with a focus on its putative mechanism of action.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a unique three-dimensional arrangement of atoms that allows for versatile interactions with a wide array of biological targets. Several commercially available drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, feature this core structure, underscoring its therapeutic relevance.[2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is remarkable, encompassing antitubercular, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

The introduction of a nitro group at the 3-position and a methyl group at the 7-position of this scaffold, yielding this compound, presents an intriguing molecule for investigation. The nitro group, in particular, is a well-known pharmacophore in various antimicrobial and anticancer agents, often acting as a prodrug that is activated under specific physiological conditions.[7]

Chemical Structure and Physicochemical Properties

The foundational identity of this compound lies in its chemical structure. Publicly available data from chemical databases provides the essential physicochemical properties of this molecule.[8]

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[8]
Molecular Weight 177.16 g/mol [8]
IUPAC Name This compound[8]
CAS Number 34165-07-6[8][9]
Canonical SMILES CC1=CC2=NC=C(N2C=C1)--INVALID-LINK--[O-][8]

Below is a 2D representation of the chemical structure of this compound.

G N1 This compound

Caption: 2D structure of this compound.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Protocol:

A likely synthesis of this compound would involve the condensation of 4-methyl-2-aminopyridine with a suitable three-carbon building block that incorporates the nitro group. One such established method is the reaction of a 2-aminopyridine with a β-nitroalkene.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine in a suitable solvent such as dimethylformamide (DMF), add a nitro-olefin synthon.

  • Reagents: An iodine-based reagent, such as sodium dichloroiodide (NaICl₂), and an oxidant like aqueous hydrogen peroxide can be employed to facilitate the cyclization.[10]

  • Reaction Conditions: The reaction mixture is typically heated to around 80°C for a period of 1.5 to 2 hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

SynthesisWorkflow reagents Starting Materials: - 4-Methyl-2-aminopyridine - Nitro-olefin synthon reaction Reaction: - Solvent: DMF - Reagents: NaICl₂, H₂O₂ - Temperature: 80°C - Time: 1.5-2 hours reagents->reaction Condensation & Cyclization workup Workup & Purification: - Aqueous extraction - Column Chromatography reaction->workup Isolation product Final Product: This compound workup->product Purification

Caption: Proposed workflow for the synthesis of this compound.

Expected Characterization:

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).

Potential Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. The specific substitution pattern of this compound suggests potential applications in several key areas of drug discovery.

Anticancer Activity:

Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity against a range of cancer cell lines.[11][12][13] These compounds have been shown to inhibit critical cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway.[14] The presence of a nitro group can enhance the cytotoxic potential of these compounds, particularly in the hypoxic microenvironment of solid tumors where it can be bioreductively activated.

Antitubercular Activity:

Nitroimidazoles are a promising class of drugs for the treatment of tuberculosis, with compounds like PA-824 (Pretomanid) and Delamanid having been approved for clinical use.[1] These drugs are particularly effective against both replicating and non-replicating (latent) forms of Mycobacterium tuberculosis. The mechanism of action involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), leading to the formation of reactive nitrogen species that are toxic to the bacteria.[1] The 7-methyl substitution on the imidazo[1,2-a]pyridine core could modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy or a better safety profile.

Putative Mechanism of Action: The Role of the Nitro Group

The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group. This process is particularly relevant in hypoxic environments, such as those found in solid tumors and within the granulomas of tuberculosis infections.

Proposed Mechanism of Action:

  • Entry into the Cell: this compound, being a relatively small and lipophilic molecule, is expected to passively diffuse across cell membranes.

  • Reductive Activation: In the low-oxygen environment of target cells (e.g., cancer cells or mycobacteria), the nitro group undergoes a one-electron reduction, a process catalyzed by cellular reductases. This reduction generates a nitroso radical anion.

  • Generation of Reactive Nitrogen Species: This radical anion can undergo further reduction to generate highly reactive and cytotoxic species, such as nitroso and hydroxylamine derivatives.

  • Cellular Damage: These reactive intermediates can cause widespread cellular damage by interacting with and modifying critical biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

MOA compound 7-Methyl-3-nitro- imidazo[1,2-a]pyridine cell Target Cell (Hypoxic Environment) compound->cell Passive Diffusion reduction Reductive Activation (Cellular Reductases) cell->reduction rns Reactive Nitrogen Species (Nitroso, Hydroxylamine derivatives) reduction->rns Generation of damage Cellular Damage: - DNA Adducts - Protein Dysfunction - Lipid Peroxidation rns->damage Induces apoptosis Cell Death (Apoptosis/Necrosis) damage->apoptosis

Caption: Putative mechanism of action for this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant classes: imidazo[1,2-a]pyridines and nitroaromatics. This guide has outlined its chemical properties, a plausible synthetic strategy, and its potential applications in drug development, particularly in the fields of oncology and infectious diseases.

The key to unlocking the full potential of this compound lies in further experimental investigation. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol with complete analytical characterization.

  • In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and clinically relevant strains of Mycobacterium tuberculosis to determine its potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound to validate the proposed mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how modifications to the core structure impact biological activity.

References

7-Methyl-3-nitroimidazo[1,2-a]pyridine CAS number 34165-07-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS: 34165-07-6): Synthesis, Properties, and Therapeutic Potential

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry, where it is often referred to as a "privileged structure".[1][2][3] This designation stems from its ability to serve as a versatile core for designing ligands that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Compounds incorporating this bicyclic nitrogen-bridged framework are found in commercially available drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), underscoring its clinical relevance.[2][6] The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, encompassing roles as anticancer, antitubercular, anti-inflammatory, antiviral, and analgesic agents.[1][3][7][8]

This guide focuses on a specific derivative, This compound (CAS No. 34165-07-6). The introduction of a methyl group at the 7-position and a nitro group at the 3-position is not arbitrary; these substitutions are critical for modulating the molecule's physicochemical properties, metabolic stability, and mechanism of action. The electron-withdrawing nitro group, in particular, is a key pharmacophore in several antimicrobial and antiprotozoal drugs, often mediating its effect through bioreduction under hypoxic conditions. This technical whitepaper provides a comprehensive overview of the synthesis, characterization, and biological context of this compound for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is an organic compound that requires precise analytical methods for its identification and quality control.

Key Identifiers and Computed Properties

The fundamental properties of this compound are summarized in the table below, based on data aggregated from chemical databases.[9][10]

PropertyValueSource
CAS Number 34165-07-6[9][11][12]
Molecular Formula C₈H₇N₃O₂[9][10]
Molecular Weight 177.16 g/mol [9][10]
IUPAC Name This compound[9]
Canonical SMILES CC1=CC2=NC=C(N2C=C1)--INVALID-LINK--[O-][9]
InChIKey ZOAYHVZFPBPFJI-UHFFFAOYSA-N[9]
XLogP3 2.3[9]
Hydrogen Bond Donors 0[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bond Count 1[9]
Topological Polar Surface Area 63.1 Ų[9]
Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the characterization would follow standard protocols for related imidazo[1,2-a]pyridine derivatives.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, as well as a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitro substituents.[16]

    • ¹³C NMR would reveal signals for each of the eight unique carbon atoms in the structure, including the methyl carbon and the carbons of the heterocyclic core.[15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight by identifying the protonated molecule [M+H]⁺ at m/z 178.16.[14] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) typically found in the 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹ regions, respectively. Aromatic C-H and C=N stretching vibrations would also be prominent.[13]

Part 2: Synthesis Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available for constructing this scaffold. The choice of method often depends on the desired substitution pattern.

General Synthetic Strategies

Key strategies for synthesizing the imidazo[1,2-a]pyridine ring system include:

  • Condensation of 2-Aminopyridines: This is the most common approach, involving the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction), an aldehyde and an isocyanide (Groebke–Blackburn–Bienaymé reaction), or other suitable electrophiles.[1][17]

  • Metal-Catalyzed Cyclizations: Copper and iron catalysts have been effectively used to promote the cyclization of 2-aminopyridines with various partners, including nitroolefins, under aerobic conditions.[18][19] This approach is particularly relevant for introducing the 3-nitro substituent.

Workflow for Synthesis of 3-Nitroimidazo[1,2-a]pyridines

A prevalent and efficient method for the synthesis of 3-nitroimidazo[1,2-a]pyridines involves a copper-catalyzed one-pot reaction between a 2-aminopyridine and a nitroolefin using air as the oxidant.[18]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 2-Amino-4-methylpyridine A->P B β-Nitrostyrene Analogue B->P C Cu(I) Catalyst (e.g., CuBr) C->R D Solvent (e.g., DMF) D->R E Heat (e.g., 80°C) E->R F Oxidant (Air) F->R G This compound P->R One-Pot Reaction R->G

Caption: General workflow for Cu(I)-catalyzed synthesis.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from the methodology described by Yan et al. for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[18]

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-amino-4-methylpyridine (1.0 mmol), the corresponding nitroalkene (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 3 mL of dimethylformamide (DMF) to the tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously. The reaction is open to the air, which serves as the oxidant.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-amino-4-methylpyridine) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated brine (3 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 1.

Part 3: Biological Activity and Therapeutic Landscape

The imidazo[1,2-a]pyridine scaffold is a cornerstone of many drug discovery programs due to its versatile biological profile.

Established Activities of the Imidazo[1,2-a]pyridine Core

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications:

  • Anticancer: They have been developed as potent and selective inhibitors of key oncogenic targets, including receptor tyrosine kinases like c-Met, PDGFR, and FLT3, as well as crucial signaling proteins like KRAS G12C.[1][20][21][22]

  • Anti-infective: The scaffold is central to compounds with activity against tuberculosis (Mycobacterium tuberculosis), leishmaniasis (Leishmania donovani), and other mycobacterial infections.[3][23][24]

  • Anti-inflammatory: Certain derivatives act as potent cyclooxygenase-2 (COX-2) inhibitors or modulate inflammatory signaling pathways such as NF-κB and STAT3.[8][15]

  • CNS Activity: As exemplified by Zolpidem, these compounds can act as agonists at benzodiazepine receptors, conferring hypnotic and anxiolytic effects.[2]

The Role of the 3-Nitro Group

The 3-nitro substituent is of particular interest. In the field of anti-infectives, nitroaromatic compounds often function as prodrugs that are activated by microbial nitroreductases under low-oxygen conditions. This reductive activation generates cytotoxic nitroso and hydroxylamine intermediates that damage DNA, proteins, and other cellular components. This mechanism is central to the activity of nitroimidazole drugs like metronidazole and the antitubercular agent PA-824.[25] Research into 3-nitroimidazo[1,2-a]pyridines has demonstrated their potent antileishmanial activity, suggesting a similar mode of action.[23][26] In oncology, the presence of a nitro group can also enhance cytotoxicity against cancer cells, particularly in hypoxic tumor microenvironments.[27][28]

Potential Signaling Pathway Involvement: c-Met Inhibition

Given that imidazo[1,2-a]pyridine derivatives have been successfully designed as c-Met inhibitors, it is plausible that this compound could be explored as a starting point for such agents.[21] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion, and their dysregulation is implicated in many cancers.[21]

G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P Phosphorylation (Dimerization & Autophosphorylation) cMet->P activates Compound Imidazo[1,2-a]pyridine Derivative Compound->cMet inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P->PI3K_AKT STAT STAT Pathway P->STAT Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis STAT->Invasion G cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assay 3. MTT Assay cluster_read 4. Data Analysis A Culture Cancer Cells (e.g., MCF-7, HT-29) B Seed cells in 96-well plate (5,000-10,000 cells/well) A->B C Incubate for 24h (allow attachment) B->C E Add compound to wells (include vehicle control) D Prepare serial dilutions of This compound D->E F Incubate for 48-72h E->F G Add MTT reagent to each well H Incubate for 2-4h (Formazan crystal formation) G->H I Add solubilization solution (e.g., DMSO, isopropanol) H->I J Read absorbance at 570 nm using a plate reader K Calculate % cell viability vs. control J->K L Determine IC₅₀ value K->L

References

The Discovery and Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic methodology for 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds. While the specific biological activities of this particular analogue are not extensively documented in publicly accessible literature, its structural features—notably the nitro group at the C-3 position—suggest its potential as a versatile intermediate in drug discovery and medicinal chemistry. This guide will delve into the foundational chemistry of the imidazo[1,2-a]pyridine scaffold, propose a logical and scientifically grounded synthetic pathway for this compound based on established chemical principles, and provide detailed experimental protocols. The document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and potential applications of this and related compounds.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is present in numerous clinically approved drugs and late-stage clinical candidates. Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and saripidem (an anti-inflammatory agent) all feature this versatile scaffold. The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors.

The numbering of the imidazo[1,2-a]pyridine ring system is crucial for understanding its chemistry. The nitrogen atom at position 4 is the bridgehead nitrogen, and electrophilic substitution reactions, such as nitration, typically occur at the electron-rich C-3 position of the imidazole ring.

The discovery of new analogues within this class, such as this compound (CAS No. 34165-07-6), is driven by the ongoing search for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of a methyl group at the 7-position and a nitro group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

The Discovery of this compound

The presence of the nitro group at the C-3 position is particularly significant. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects. Furthermore, the nitro group can serve as a versatile synthetic handle, readily being reduced to an amino group, which can then be further functionalized to generate a library of diverse analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the 7-methylimidazo[1,2-a]pyridine core, followed by the regioselective nitration at the C-3 position.

Synthesis of the 7-Methylimidazo[1,2-a]pyridine Precursor

The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin (or Chichibabin) reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-4-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this stirred suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 7-methylimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Choice of 2-Amino-4-methylpyridine: This starting material provides the pyridine ring and the methyl group at the desired 7-position of the final product.

  • Use of Chloroacetaldehyde: As the α-halocarbonyl component, it provides the two carbons necessary to form the imidazole ring.

  • Sodium Bicarbonate as Base: A mild base is required to neutralize the HCl generated during the reaction, driving the cyclization to completion.

  • Ethanol as Solvent: It is a suitable solvent for the reactants and allows for heating to reflux to facilitate the reaction.

Regioselective Nitration of 7-Methylimidazo[1,2-a]pyridine

The C-3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic attack. This allows for the regioselective introduction of a nitro group using standard nitrating agents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methylimidazo[1,2-a]pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add 7-methylimidazo[1,2-a]pyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent and Catalyst: It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.

  • Nitric Acid as the Nitro Source: It provides the nitro group for the electrophilic aromatic substitution.

  • Low-Temperature Reaction Conditions: Nitration reactions are often exothermic and can lead to side products or decomposition at higher temperatures. Maintaining a low temperature ensures selectivity and safety.

  • Neutralization with Sodium Bicarbonate: This step is crucial to quench the reaction and to allow for the extraction of the product into an organic solvent.

Characterization Data

While the original full characterization data is not publicly available, the following properties are known for this compound:

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem
Molecular Weight 177.16 g/mol PubChem
CAS Number 34165-07-6The Journal of Organic Chemistry, 1976

Potential Applications and Future Directions

The this compound scaffold holds potential in several areas of drug discovery. The nitro group can be a pharmacophore in its own right, contributing to antimicrobial or anticancer activity. More significantly, it serves as a key intermediate for further chemical modifications.

The reduction of the nitro group to an amine opens up a vast chemical space for the synthesis of new derivatives. The resulting 3-amino-7-methylimidazo[1,2-a]pyridine can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents at the C-3 position. This would allow for the exploration of SAR and the optimization of biological activity against various targets.

Conclusion

The discovery of this compound can be traced back to the systematic exploration of the chemical reactivity of the imidazo[1,2-a]pyridine scaffold. Its synthesis is achieved through a logical and efficient two-step process involving a Tschitschibabin cyclization followed by a regioselective nitration. While the specific biological profile of this compound remains to be fully elucidated in the public domain, its structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methodologies and chemical principles outlined in this guide provide a solid foundation for researchers interested in the synthesis and exploration of this and related imidazo[1,2-a]pyridine derivatives.

7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Literature Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar geometry and rich electron density make it an ideal scaffold for interacting with a variety of biological targets. This has led to the development of successful drugs such as Zolpidem (an ambient sedative-hypnotic) and Alpidem (an anxiolytic). The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.

In recent years, the introduction of a nitro group, particularly at the 3-position, has garnered significant attention, especially in the field of anti-infective drug discovery. Nitroaromatic compounds are often prodrugs that require bioreductive activation to exert their therapeutic effects. This mechanism can be highly specific to certain pathogens, offering a targeted approach to treatment. This guide provides a comprehensive review of the available literature on 7-Methyl-3-nitroimidazo[1,2-a]pyridine, placing it within the broader and more extensively studied context of nitroimidazo[1,2-a]pyridines and their therapeutic potential.

The Nitroimidazo[1,2-a]pyridine Pharmacophore: Synthesis, Mechanism, and Structure-Activity Relationships

General Synthetic Routes

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. For 3-nitro-substituted derivatives, a common strategy involves the direct nitration of the pre-formed imidazo[1,2-a]pyridine ring.

A plausible synthetic pathway to this compound, based on established chemical principles, is outlined below.

Synthetic Pathway 2-amino-4-methylpyridine 2-Amino-4-methylpyridine 7_methyl_imidazo 7-Methylimidazo[1,2-a]pyridine 2-amino-4-methylpyridine->7_methyl_imidazo Condensation alpha_halo_ketone α-Haloketone (e.g., Chloroacetaldehyde) alpha_halo_ketone->7_methyl_imidazo final_product This compound 7_methyl_imidazo->final_product Nitration nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->final_product

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including those in the broader nitroimidazole class, is contingent upon the reductive activation of the nitro group. This process is typically carried out by nitroreductase enzymes present in target organisms, such as Mycobacterium tuberculosis or anaerobic bacteria and protozoa.

The reduction of the nitro group generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, the amine. These reactive species can induce cellular damage through multiple mechanisms, including DNA damage, inhibition of protein synthesis, and disruption of cellular respiration. The specificity of this activation mechanism within pathogens contributes to the selective toxicity of these compounds.

Mechanism of Action cluster_pathogen Pathogen Cell Prodrug Nitroimidazo[1,2-a]pyridine (R-NO2) Reactive_Species Reactive Nitrogen Species (R-NO, R-NHOH) Prodrug->Reactive_Species Reduction Nitroreductase Nitroreductase (Enzyme) Nitroreductase->Reactive_Species Cellular_Targets Cellular Targets (DNA, Proteins, etc.) Reactive_Species->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death

Caption: Generalized mechanism of bioreductive activation of nitroimidazoles.

Structure-Activity Relationships (SAR)
  • The Nitro Group: The presence and position of the nitro group are critical for the anti-infective activity of many related compounds. For instance, in the well-studied 4-nitroimidazoles like PA-824, the nitro group is essential for both aerobic and anaerobic activity against M. tuberculosis.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring of the imidazo[1,2-a]pyridine scaffold have been shown to significantly impact biological activity. For example, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the position of a methyl group on the pyridine ring was found to dramatically influence anti-tubercular potency.

  • Substituents at other positions: The introduction of various groups at other positions of the imidazo[1,2-a]pyridine ring has been explored for different therapeutic applications, including anti-cancer and anti-inflammatory activities. For example, in a study of 3-aminoimidazo[1,2-a]pyridines, the nature of the substituent at the C-2 position was crucial for cytotoxicity against cancer cell lines.

Focus on this compound

Chemical Properties
PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem
Molecular Weight 177.16 g/mol PubChem
CAS Number 34165-07-6PubChem

This compound is commercially available from several suppliers for research purposes.

Biological Activity

As of the latest literature review, there are no published studies detailing the specific biological activities of this compound. However, based on the extensive research into related nitroaromatic compounds and the imidazo[1,2-a]pyridine scaffold, it is reasonable to hypothesize that this molecule may possess anti-infective properties, particularly against organisms with nitroreductase enzymes. Its structural similarity to other bioactive imidazoles suggests potential activity against

A-Z Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic framework renowned for its broad spectrum of biological activities and significant applications in medicinal chemistry and materials science.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing novel imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This guide moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis of this important class of compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are aromatic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring.[4] This unique structural motif imparts a range of desirable physicochemical properties, leading to its prevalence in numerous biologically active molecules.[5] Several commercially successful drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine, are based on the imidazo[1,2-a]pyridine scaffold.[5][6] The therapeutic potential of these derivatives extends to a wide array of activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2][5][7][8] Consequently, the development of efficient and versatile synthetic methodologies to access novel imidazo[1,2-a]pyridine analogs remains a vibrant and critical area of research.[3]

Foundational Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine ring system can be broadly categorized into several key synthetic approaches. Understanding the principles behind these methods is crucial for selecting the most appropriate route for a given target molecule.

The Tschitschibabin Reaction: A Classic Approach

One of the earliest methods for synthesizing imidazo[1,2-a]pyridines was reported by Tschitschibabin in 1925.[4] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoacetaldehyde.[4] The initial reaction required harsh conditions, being carried out in a sealed tube at high temperatures (150-200 °C).[4] Subsequent improvements, such as the addition of a base like sodium hydrogen carbonate, have allowed the reaction to proceed under milder conditions with improved yields.[4]

Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring.

Modern Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[1][2] Several MCRs are particularly well-suited for the synthesis of imidazo[1,2-a]pyridines.

2.2.1. The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][7] This reaction is considered one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[1][7] The GBBR can be promoted by various catalysts, including Lewis acids, and can also be performed under catalyst-free conditions.[1][9]

Causality in Action: The choice of catalyst and solvent can significantly impact the reaction efficiency and scope. For instance, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2][10] Green chemistry principles have also been successfully applied, with water being used as a solvent in some procedures.[1]

2.2.2. The A³ Coupling Reaction

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is another versatile three-component method for synthesizing imidazo[1,2-a]pyridines.[11][12][13] This copper-catalyzed reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[11][12] The reaction proceeds through a domino sequence of condensation and 5-exo-dig cycloisomerization.[11][14]

Expertise Embodied: The catalytic system is critical for the success of the A³ coupling. A combination of a copper(II) salt and a reducing agent, such as sodium ascorbate, can generate the active copper(I) species in situ.[11][14] The use of aqueous micellar media with surfactants like sodium dodecyl sulfate (SDS) can enhance the reaction efficiency and promote a greener synthetic route.[11][14]

Advanced and Greener Synthetic Methodologies

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the adoption of green solvents.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.[15][16][17] Several protocols for the synthesis of imidazo[1,2-a]pyridines have been developed using microwave assistance, including the GBBR and reactions involving α-haloketones.[10][15][18]

Self-Validating System: A typical microwave-assisted synthesis involves irradiating a mixture of the reactants in a suitable solvent within a dedicated microwave reactor.[10][15] The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through standard workup procedures.[10][15] The reproducibility and efficiency of this method make it a self-validating system for rapid library synthesis.

Catalyst-Free and Solvent-Free Approaches

Eliminating the need for catalysts and solvents aligns with the principles of green chemistry by reducing waste and potential environmental impact.[4][19][20] Catalyst-free syntheses of imidazo[1,2-a]pyridines have been achieved, for instance, by reacting 2-aminopyridines with α-bromo/chloroketones at elevated temperatures.[4][21] Grindstone chemistry, a solvent-free technique involving grinding reactants together, has also been successfully employed.[20]

Mechanistic Pathways and Key Intermediates

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Ortoleva-King Reaction Pathway

The Ortoleva-King reaction provides an alternative route to the key pyridinium salt intermediate, which is also formed in the reaction of 2-aminopyridines with α-haloketones.[22][23] This reaction involves the treatment of a ketone with iodine and a 2-aminopyridine.[22][23] The in situ generated pyridinium salt can then be cyclized under basic conditions to yield the imidazo[1,2-a]pyridine.[22][23] This one-pot, two-step process avoids the need to handle lachrymatory α-haloketones.[23]

Ullmann-Type C-N Coupling

In some synthetic strategies, particularly for more complex, fused ring systems, an intramolecular Ullmann-type C-N coupling reaction is a key step.[24][25] This copper-catalyzed reaction facilitates the formation of a new carbon-nitrogen bond, leading to the desired heterocyclic architecture.[24][26]

Experimental Protocols and Data

To provide a practical guide for researchers, this section details step-by-step methodologies for key synthetic transformations and presents representative data in a clear, tabular format.

General Procedure for Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

Protocol:

  • To a microwave vial, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and a catalytic amount of ammonium chloride (20 mol%).[10]

  • Add ethanol as the solvent (2-3 mL).[10]

  • Seal the vial and place it in a monomodal microwave reactor.[10]

  • Irradiate the reaction mixture at a specified temperature and power for a designated time (e.g., 15-30 minutes).[2][10]

  • Monitor the reaction progress by TLC.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[10][15]

Representative Data for Imidazo[1,2-a]pyridine Synthesis
Entry2-AminopyridineAldehydeIsocyanideProductYield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanide2-(Furan-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine86[1]
22-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile80[1]
32-Amino-6-bromopyridine2-Chlorobenzaldehyde(rac)-2-isocyanocyclohexyl acetate2-((5-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)amino)cyclohexyl acetate81[18]

Visualization of Synthetic Pathways

Diagrams are essential for visualizing complex chemical transformations and relationships. The following diagrams, generated using Graphviz, illustrate key synthetic workflows.

Groebke-Blackburn-Bienaymé Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Mixing_and_Heating Mixing in Solvent (e.g., EtOH) + Catalyst (optional) + Heat/Microwave 2-Aminopyridine->Mixing_and_Heating Aldehyde Aldehyde Aldehyde->Mixing_and_Heating Isocyanide Isocyanide Isocyanide->Mixing_and_Heating Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Mixing_and_Heating->Imidazo[1,2-a]pyridine

Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.

A³ Coupling Reaction Logical Flow

A3_Coupling_Flow Start Start Reactants 2-Aminopyridine, Aldehyde, Terminal Alkyne Start->Reactants Reaction Domino A3-Coupling/ Cycloisomerization Reactants->Reaction Catalyst Copper Catalyst (e.g., Cu(II)/Ascorbate) Catalyst->Reaction Purification Purification Reaction->Purification Product Imidazo[1,2-a]pyridine Purification->Product End End Product->End

References

The Biological Versatility of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The introduction of a nitro group at the 3-position, combined with a methyl group at the 7-position, yields 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a compound of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the potential biological activities of this molecule, drawing upon structure-activity relationships and mechanistic insights from closely related analogues. While direct and extensive experimental data for this specific isomer is emerging, a compelling case can be made for its potential as an antitubercular, anticancer, and antileishmanial agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related compounds.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of Nitro-functionalization

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold due to its synthetic accessibility and its ability to interact with a wide array of biological targets.[2] This bicyclic aromatic system is present in several clinically used drugs, highlighting its favorable pharmacological properties. The biological activity of imidazo[1,2-a]pyridine derivatives can be finely tuned by the nature and position of its substituents.

The introduction of a nitro group, particularly at the 3-position, is a key chemical modification that can confer potent biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire ring system, influencing its interaction with biological macromolecules. Furthermore, the nitro group itself can be a pharmacophore, susceptible to bioreduction in specific physiological environments to generate reactive nitrogen species with cytotoxic effects. This mechanism is particularly relevant in the context of antimicrobial and anticancer therapies.[3]

This guide will now delve into the three most promising areas of biological activity for this compound, providing a scientific rationale for each and outlining potential avenues for further investigation.

Antitubercular Potential: A New Weapon Against a Persistent Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics to combat drug-resistant strains.[4] Nitroimidazoles have emerged as a promising class of antitubercular agents, with compounds like pretomanid (PA-824) and delamanid in clinical use.[5][6] These drugs are prodrugs that require reductive activation of their nitro group to exert their bactericidal effects.

Proposed Mechanism of Antitubercular Action

The antitubercular activity of nitroimidazoles is contingent on a unique metabolic pathway present in Mtb. The proposed mechanism for this compound is analogous to that of other bicyclic nitroimidazoles:

  • Reductive Activation: The compound is likely a substrate for the deazaflavin-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria.[5] This enzyme reduces the nitro group of the compound.

  • Generation of Reactive Nitrogen Species: This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO).

  • Multifaceted Bactericidal Effects: These reactive species are highly cytotoxic to Mtb, inhibiting cellular respiration and other essential metabolic processes.

This proposed mechanism is supported by studies on analogues, where resistance is often linked to mutations in the genes responsible for the activation pathway.[5]

antitubercular_mechanism compound This compound activated_compound Reduced Intermediate compound->activated_compound Ddn Nitroreductase (Mtb specific) rns Reactive Nitrogen Species (e.g., NO) activated_compound->rns Spontaneous decomposition mtb_death Mycobacterium tuberculosis Death rns->mtb_death Inhibition of cellular respiration & other vital processes

Caption: Proposed mechanism of antitubercular activity.

Structure-Activity Relationship and Supporting Evidence

Studies on related nitroimidazo-oxazines have shown that methylation at the 7-position is well-tolerated and can maintain potent antitubercular activity.[5] For instance, both the 7-(S)-methyl and 7-(R)-methyl diastereomers of a PA-824 analogue displayed comparable minimum inhibitory concentrations (MICs) against M. tuberculosis to the parent compound.[5]

Compound/AnalogueOrganismActivity (MIC)Reference
7-(S)-methyl-PA-824 analogueM. tuberculosis0.2–0.4 µM[5]
7-(R)-methyl-PA-824 analogueM. tuberculosis0.2 µM[5]
PA-824 (Pretomanid)M. tuberculosis0.4 µM[5]

This suggests that the 7-methyl group in this compound is unlikely to hinder its interaction with the activating enzymes in Mtb.

Anticancer Activity: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of novel anticancer agents.[7] Derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[8] The presence of a nitro group can enhance this cytotoxic potential.

Potential Mechanisms of Anticancer Action

Based on studies of related imidazo[1,2-a]pyridine derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of the PI3K/AKT/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis.[8]

  • Induction of Apoptosis: The compound may trigger programmed cell death through either the intrinsic or extrinsic apoptotic pathways. Evidence from related compounds suggests the involvement of key apoptotic proteins such as caspases.[7][8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Imidazo[1,2-a]pyridines have been observed to cause cell cycle arrest at various phases, preventing cancer cell proliferation.[8]

anticancer_pathway compound This compound pi3k_pathway PI3K/AKT/mTOR Pathway compound->pi3k_pathway Inhibition cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition apoptosis Apoptosis pi3k_pathway->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest Leads to

Caption: Potential anticancer signaling pathways targeted.

Supporting Data from Related Compounds

A study on a series of imidazo[1,2-a]pyridines demonstrated potent cytotoxic effects against melanoma and cervical cancer cell lines, with IC50 values in the low micromolar range.[8] Another study reported that an imidazo[1,2-a]pyridine derivative with a nitro group at the C-2 position exhibited high inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM.

Compound/AnalogueCancer Cell LineActivity (IC50)Reference
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)9.7 - 44.6 µM[8]
Imidazo[1,2-a]pyridine derivative (Compound 12)HT-29 (Colon)4.15 µM
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45 µM[7]

These findings strongly suggest that this compound warrants investigation as a potential anticancer agent.

Antileishmanial Activity: A Neglected Disease with an Urgent Need

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and less toxic drugs is a priority. The 3-nitroimidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore for the development of antileishmanial agents.[9]

The Role of the Nitro Group in Antiprotozoal Activity

Similar to its proposed antitubercular mechanism, the nitro group is likely crucial for the antileishmanial activity of this compound. The compound would likely be a substrate for nitroreductases present in Leishmania parasites, leading to the generation of cytotoxic radicals that are detrimental to the parasite's survival.

Insights from Structure-Activity Relationship Studies

A study focused on improving the physicochemical properties of 3-nitroimidazo[1,2-a]pyridine derivatives for antileishmanial activity demonstrated that modifications at positions 2 and 8 could enhance efficacy.[9] While this study did not specifically investigate a 7-methyl substitution, it established the 3-nitroimidazo[1,2-a]pyridine core as a valid starting point for antileishmanial drug discovery. The reported compounds showed activity against both the promastigote and amastigote stages of Leishmania donovani and L. infantum.[9]

Compound/AnalogueLeishmania StageActivity (EC50)Reference
6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridineIntracellular amastigote3.7 µM[9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established synthetic routes for this class of compounds. A general and plausible synthetic approach is outlined below.

General Synthetic Protocol

A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. The subsequent nitration can be achieved using standard nitrating agents.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a 2-haloacetaldehyde derivative (e.g., bromoacetaldehyde).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine

  • Dissolve 7-methylimidazo[1,2-a]pyridine in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to stir for a specified period, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

synthesis_workflow start 4-Methyl-2-aminopyridine + 2-Haloacetaldehyde step1 Condensation (Reflux) start->step1 intermediate 7-Methylimidazo[1,2-a]pyridine step1->intermediate step2 Nitration (H2SO4/HNO3) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for the target compound.

Conclusion and Future Directions

While comprehensive biological data for this compound is not yet fully available, the existing literature on structurally related compounds provides a strong rationale for its investigation as a multi-faceted therapeutic agent. The evidence strongly suggests potential applications in the treatment of tuberculosis, cancer, and leishmaniasis.

Future research should focus on the following areas:

  • Definitive Biological Screening: The compound should be synthesized and screened against a panel of M. tuberculosis strains (including drug-resistant isolates), a diverse range of cancer cell lines, and various Leishmania species.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action in each therapeutic area is crucial. This would involve studies on the activation of the nitro group, its effect on specific cellular pathways, and the identification of its molecular targets.

  • In Vivo Efficacy and Toxicology: Promising in vitro activity should be followed by evaluation in relevant animal models to assess in vivo efficacy, pharmacokinetics, and toxicological profiles.

The exploration of this compound holds significant promise for the discovery of novel and effective treatments for some of the world's most challenging diseases.

References

Unlocking the Therapeutic Potential of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The specific derivative, 7-Methyl-3-nitroimidazo[1,2-a]pyridine, presents a compelling case for therapeutic exploration, combining the versatile imidazopyridine core with a nitro group—a moiety well-known for its role in bio-reductive activation and induction of cellular stress. This technical guide synthesizes the current understanding of related compounds to illuminate the most promising therapeutic targets and mechanisms of action for this compound. We will delve into its potential as an anticancer agent, focusing on the inhibition of critical signaling pathways, its role as a hypoxia-activated prodrug, and its capacity to induce oxidative stress and DNA damage. Furthermore, its structural alerts suggest potential as an antimicrobial agent, a known therapeutic domain for nitroaromatic compounds.[4] This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable experimental frameworks to investigate this promising molecule.

Introduction: The Strategic Combination of a Privileged Scaffold and a Bio-activatable Moiety

The therapeutic promise of this compound lies in the synergistic interplay of its two key structural features: the imidazo[1,2-a]pyridine nucleus and the 3-nitro substituent. The former is a rigid, bicyclic aromatic system that provides a geometrically defined scaffold for interaction with a variety of biological macromolecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7][8] The latter, the nitro group, is an electron-withdrawing moiety that can undergo enzymatic reduction, particularly in low-oxygen (hypoxic) environments, to generate reactive nitrogen species. This bio-reductive activation is a key mechanism for the selective targeting of hypoxic solid tumors and anaerobic microorganisms.[4][7]

This guide will systematically explore the potential therapeutic targets of this compound, drawing logical inferences from the established pharmacology of its structural analogs.

Anticancer Therapeutic Avenues

The most compelling therapeutic potential for this compound lies in oncology. Several interconnected mechanisms, detailed below, are likely to contribute to its anticancer effects.

Inhibition of Pro-Survival Signaling Pathways: Targeting the PI3K/Akt/mTOR Axis

A significant body of research has established the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Mechanism of Action: Imidazo[1,2-a]pyridine derivatives have been shown to act as ATP-competitive inhibitors of PI3K and other kinases within the pathway.[11] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and subsequent activation of downstream effectors. The predicted mechanism for this compound involves the inhibition of key kinases such as PI3K, Akt, and mTOR, leading to the dephosphorylation of their substrates. This, in turn, can trigger cell cycle arrest, often mediated by the upregulation of tumor suppressors like p53 and the cyclin-dependent kinase inhibitor p21, and induce apoptosis through both intrinsic and extrinsic pathways.[9][12]

Experimental Validation Workflow:

Caption: Workflow for validating the inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., A549, HCC1937) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt, total Akt, phospho-mTOR, total mTOR, p53, p21, cleaved caspase-3, and PARP. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypoxia-Activated Prodrug: Selective Targeting of the Tumor Microenvironment

The presence of a nitroimidazole moiety strongly suggests that this compound could function as a hypoxia-activated prodrug.[7][13] Solid tumors often contain hypoxic regions where the oxygen concentration is significantly lower than in healthy tissues.[7] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery.

Mechanism of Action: In hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group of the compound to a nitroso radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle that can generate reactive oxygen species (ROS).[14] However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including the formation of DNA and protein adducts, leading to cell death.[15]

Experimental Validation Workflow:

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Protocol: Hypoxia-Selective Cytotoxicity Assay

  • Cell Culture: Seed cancer cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of this compound.

  • Hypoxic and Normoxic Incubation: Place one set of plates in a standard incubator (21% O2) and another set in a hypoxic chamber (<1% O2) for 48-72 hours.

  • Cell Viability Assessment: After the incubation period, perform an MTT assay to determine the cell viability in both conditions.

  • Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia indicates selective activation.

Induction of Oxidative Stress and DNA Damage

Even under normoxic conditions, the futile redox cycling of nitroimidazoles can lead to the generation of ROS, inducing oxidative stress.[14] Furthermore, the reactive metabolites formed upon nitro-reduction are capable of directly damaging DNA.[16][17]

Mechanism of Action: The continuous one-electron reduction and re-oxidation of the nitro group can lead to the production of superoxide radicals, which can be further converted to other ROS. This increase in intracellular ROS can overwhelm the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA.[18] The direct interaction of the reduced nitroimidazole metabolites with DNA can cause strand breaks and the formation of adducts, triggering the DNA damage response (DDR) and, if the damage is too extensive, apoptosis.[16][19] Some imidazo[1,2-a]pyridine derivatives have been shown to induce ROS-mediated apoptosis through the activation of NADPH oxidase (NOX).[1][20]

Experimental Validation Workflow:

References

The Core Mechanism of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide to a Bioreductive Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide delves into the core mechanism of action of a specific, yet profoundly important derivative: 7-Methyl-3-nitroimidazo[1,2-a]pyridine. Moving beyond generalized observations of the parent scaffold, we present a focused, in-depth analysis centered on the pivotal role of the 3-nitro group. This document synthesizes current understanding of nitro-heterocyclic drug activation to propose a detailed, testable mechanistic hypothesis for this compound. We provide not only the theoretical framework but also actionable, step-by-step experimental protocols for researchers and drug development professionals to validate this mechanism. Our central thesis is that this compound functions as a prodrug, whose cytotoxic effects are unlocked through bioreductive activation, a mechanism with profound implications for selective targeting of hypoxic tumor microenvironments and certain microbial pathogens.

Introduction: The Significance of the 3-Nitro Moiety

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, known to interact with a variety of biological targets.[1] Numerous derivatives have been synthesized, targeting key cellular pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[3][4] However, the introduction of a nitro group at the C-3 position, as in this compound, fundamentally alters the probable mechanism of action, shifting it towards a class of therapeutics activated by cellular reduction.[5]

The presence of the electron-withdrawing nitro group suggests that this compound is likely a prodrug, remaining relatively inert until it encounters a suitable reductive environment.[6] This guide will explore the hypothesis that the mechanism of action is contingent upon the enzymatic reduction of this nitro group to generate reactive, cytotoxic species. This process, known as bioreductive activation, is a well-established mechanism for many nitroaromatic and nitro-heterocyclic drugs.[3][7]

The Cornerstone of Activity: Bioreductive Activation

The central hypothesis for the action of this compound is its role as a bioreductive agent. This mechanism is not unique to this compound but is a hallmark of many successful antimicrobial and anticancer agents.[8] The process can be broken down into two key stages: enzymatic reduction and downstream cytotoxic effects.

The Role of Nitroreductases (NTRs)

The activation of this compound is presumed to be initiated by a family of enzymes known as nitroreductases (NTRs).[2][9] These enzymes are flavoproteins that catalyze the reduction of nitro groups using NADH or NADPH as electron donors.[9] NTRs are found in a wide range of organisms, from bacteria and protozoa to mammals.[9][10]

In mammalian systems, and particularly in oncology, the expression and activity of certain NTRs are significantly elevated in hypoxic (low-oxygen) tissues, a common feature of solid tumors.[11] This differential expression provides a therapeutic window, allowing for the selective activation of nitro-aromatic prodrugs in the tumor microenvironment while sparing well-oxygenated, healthy tissues.[12]

There are two main types of nitroreductases, categorized by their reaction mechanism:

  • Type I Nitroreductases: These enzymes catalyze a two-electron reduction of the nitro group directly to a hydroxylamine, bypassing the formation of a nitro anion radical. This pathway is often considered a detoxification route.

  • Type II Nitroreductases: These enzymes perform a single-electron reduction, generating a nitro anion radical.[9] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, leading to oxidative stress.[3] In hypoxic conditions, this radical can undergo further reduction to generate cytotoxic nitroso and hydroxylamine intermediates.[13]

The efficacy of this compound as a potential therapeutic is likely dependent on its preferential metabolism by Type II nitroreductases in hypoxic environments.

Generation of Cytotoxic Species and Downstream Effects

The multi-step reduction of the nitro group on the imidazo[1,2-a]pyridine core is proposed to generate a cascade of reactive intermediates, each with the potential to inflict cellular damage.

  • Nitro Anion Radical (R-NO₂⁻•): The initial one-electron reduction product. As mentioned, this species can fuel the production of Reactive Oxygen Species (ROS) under aerobic conditions.

  • Nitroso Derivative (R-NO): A two-electron reduction product.

  • Hydroxylamine Derivative (R-NHOH): A four-electron reduction product. This and the nitroso intermediate are highly reactive electrophiles.[4]

These reactive metabolites can lead to cytotoxicity through several mechanisms:

  • DNA Damage: The electrophilic intermediates can form covalent adducts with DNA, leading to strand breaks and cell cycle arrest.[1][5]

  • Protein Dysfunction: These species can react with nucleophilic residues (e.g., cysteine, histidine) in proteins, leading to enzyme inactivation and disruption of cellular signaling.[4]

  • Oxidative Stress: The futile cycling of the nitro anion radical in the presence of oxygen can overwhelm the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.[3]

The proposed pathway for the bioreductive activation of this compound is illustrated in the diagram below.

G cluster_0 Proposed Bioreductive Activation Pathway Prodrug 7-Methyl-3-nitro- imidazo[1,2-a]pyridine (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻•) Prodrug->Radical +1e⁻ (NTR Type II) Radical->Prodrug O₂ (Futile Cycling) Nitroso Nitroso Derivative (R-NO) Radical->Nitroso +1e⁻, +H⁺ ROS Oxidative Stress (Superoxide Generation) Radical->ROS Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Damage Cellular Damage (DNA Adducts, Protein Dysfunction) Nitroso->Damage Amine Amine Metabolite (R-NH₂) (Inactive) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Damage

Caption: Proposed bioreductive activation of this compound.

Comparative Cytotoxicity Data

CompoundSubstitutionCell LineIC₅₀ (µM)Reference
IP-5, IP-6, IP-7 Unspecified imidazo[1,2-a]pyridinesHCC1937 (Breast)45, 47.7, 79.6[14]
Compound 12 Nitro group on C-2 phenyl substituentHT-29 (Colon)4.15 ± 2.93[15]
Compound 12 Nitro group on C-2 phenyl substituentMCF-7 (Breast)30.88 ± 14.44[15]
Compound 12 Nitro group on C-2 phenyl substituentB16F10 (Melanoma)64.81 ± 15.78[15]
HB9 Hybrid imidazo[1,2-a]pyridineA549 (Lung)50.56[16]
HB10 Hybrid imidazo[1,2-a]pyridineHepG2 (Liver)51.52[16]

Note: The structural diversity of these compounds means that direct comparison of IC₅₀ values should be made with caution. However, the data collectively indicates that nitro-substituted imidazo[1,2-a]pyridines possess potent cytotoxic activity in the micromolar range.

Experimental Methodologies for Mechanism Validation

To rigorously test the proposed bioreductive mechanism of action for this compound, a series of targeted experiments are required. The following protocols provide a comprehensive framework for this validation.

G cluster_workflow Experimental Workflow for Mechanism Validation start Start: Compound Synthesized step1 Cytotoxicity Screening (MTT/SRB Assay) start->step1 step2 Hypoxia Selectivity Assay (Normoxia vs. Hypoxia) step1->step2 step3 Nitroreductase Substrate Assay (e.g., with E. coli NTR) step2->step3 If hypoxia-selective step4 ROS Detection Assay (DCFH-DA Staining) step2->step4 step5 DNA Damage Assessment (Comet Assay / γ-H2AX) step2->step5 step6 Metabolite Identification (LC-MS/MS) step3->step6 conclusion Mechanism Elucidated step4->conclusion step5->conclusion step6->conclusion

Caption: A logical workflow for validating the proposed mechanism of action.

Protocol: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if the cytotoxic effect of this compound is enhanced under hypoxic conditions, which would support the hypothesis of bioreductive activation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Normoxic incubator (21% O₂, 5% CO₂)

  • Hypoxic incubator or chamber (1% O₂, 5% CO₂, 94% N₂)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in the normoxic incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Place one plate in the normoxic incubator and the other in the hypoxic incubator. Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ values for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates hypoxia-selective cytotoxicity.

Protocol: In Vitro Nitroreductase Activity Assay

Objective: To directly assess if this compound is a substrate for a known nitroreductase enzyme.

Materials:

  • Recombinant nitroreductase (e.g., from E. coli)

  • This compound

  • NADPH or NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing:

    • Reaction buffer

    • A fixed concentration of NADPH (e.g., 200 µM)

    • Varying concentrations of this compound

  • Initiate Reaction: Add the nitroreductase enzyme to the wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) over time.

  • Analysis:

    • Calculate the rate of NADPH consumption (ΔAbs/min) for each substrate concentration.

    • Subtract the background rate from a control reaction lacking the enzyme or the substrate.

    • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. This will confirm if the compound is a substrate and provide kinetic parameters for the enzymatic reaction.

Protocol: Intracellular ROS Detection

Objective: To measure the generation of intracellular Reactive Oxygen Species (ROS) upon treatment with the compound, which is an expected consequence of futile redox cycling.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound for a defined period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Add medium containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting (for Flow Cytometry):

    • Wash the cells again with PBS.

    • Trypsinize and collect the cells in FACS tubes.

  • Data Acquisition:

    • Flow Cytometry: Analyze the fluorescence intensity of the cells in the FITC channel.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope with the appropriate filter set.

  • Analysis: Quantify the increase in mean fluorescence intensity in treated cells compared to the control. A dose-dependent increase in fluorescence indicates ROS production.

Conclusion and Future Directions

The mechanistic framework presented in this guide posits that this compound operates as a prodrug, dependent on bioreductive activation for its cytotoxic effects. This model is strongly supported by extensive literature on the mechanism of action of other nitro-heterocyclic compounds. The key to its therapeutic potential lies in the selective activation within the hypoxic microenvironments of tumors or within specific microbial pathogens that possess the necessary nitroreductase enzymes.

The experimental protocols provided herein offer a clear and logical path for the validation of this proposed mechanism. Future research should focus on identifying the specific human and microbial nitroreductases that metabolize this compound, characterizing the resulting DNA and protein adducts, and evaluating its efficacy in preclinical models of cancer and infectious disease. Elucidating this core mechanism is a critical step in the rational design and development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

A Technical Guide to the Physicochemical Characterization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Framework for Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methyl-3-nitroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The successful progression of any potential drug candidate is critically dependent on a thorough understanding of its physicochemical properties, primarily aqueous solubility and chemical stability. These parameters directly influence bioavailability, formulation development, storage conditions, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines authoritative, field-proven protocols and the scientific rationale necessary to generate this critical dataset. We present methodologies for solubility determination in various media, a complete workflow for conducting forced degradation studies under ICH-compliant stress conditions, and a strategy for developing a stability-indicating analytical method.

Introduction and Physicochemical Profile

This compound is a small molecule featuring a fused bicyclic aromatic system. The imidazo[1,2-a]pyridine core is a privileged scaffold found in several marketed drugs. The addition of a methyl group at the 7-position and a nitro group at the 3-position significantly modulates the molecule's electronic and steric properties, thereby influencing its biological activity and physicochemical behavior. The nitroaromatic moiety, in particular, is a common pharmacophore but can also introduce specific stability challenges, such as susceptibility to reduction and photodegradation.[3][4]

A foundational step in characterization involves assessing its basic physical and chemical properties. While experimental data is limited, computational predictions provide a valuable starting point for experimental design.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇N₃O₂ PubChem[5]
Molecular Weight 177.16 g/mol PubChem[5]
XLogP3 (Lipophilicity) 2.3 PubChem[5]
Hydrogen Bond Donors 0 PubChem[5]
Hydrogen Bond Acceptors 4 PubChem[5]

| Polar Surface Area | 63.1 Ų | PubChem[5] |

Causality Insight: The computed XLogP3 value of 2.3 suggests that the compound is moderately lipophilic. This indicates a likelihood of poor intrinsic aqueous solubility but good permeability. The absence of hydrogen bond donors and the presence of four acceptors will govern its interactions with protic and aprotic solvents. The basic nitrogen in the pyridine ring implies that the compound's aqueous solubility will be highly dependent on pH.

A Framework for Comprehensive Solubility Determination

Solubility is a critical determinant of a drug's absorption and bioavailability. It must be assessed in a range of physiologically and pharmaceutically relevant media. The goal is to differentiate between thermodynamic and kinetic solubility, as each provides different insights for drug development.

Scientific Rationale
  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is determined using methods that allow sufficient time for equilibrium to be reached (e.g., the shake-flask method) and is crucial for selecting formulation strategies for late-stage development.

  • Kinetic Solubility: This measures the concentration of a compound before it precipitates from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput assessment that simulates conditions in early discovery screening and is relevant for understanding potential precipitation risks upon dilution in aqueous media.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH Guideline Approach)

This protocol is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure the amount added is more than what can visibly dissolve.

  • Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of the desired solvent. A recommended solvent panel is provided in Table 2.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C and/or 37 °C). Allow the samples to equilibrate for a minimum of 24-48 hours. Expertise Insight: 48 hours is preferred to ensure that slow dissolution or crystal form conversion reaches equilibrium. Visual inspection for remaining solid is essential before proceeding.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF). Trustworthiness Check: This step is critical to ensure no solid particles are carried over into the sample for analysis, which would falsely inflate the solubility reading.

  • Quantification: Carefully aspirate the supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method (see Section 4).

  • Calculation: Determine the concentration in mg/mL or µg/mL by comparing the analytical response to a standard curve of known concentrations.

Table 2: Recommended Solvent Panel for Solubility Assessment

Solvent Type Specific Solvents Rationale
Aqueous Buffers pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4 Simulates physiological conditions of the gastrointestinal tract and blood. The imidazo[1,2-a]pyridine core is basic and expected to be protonated and more soluble at low pH.
Biorelevant Media FaSSIF, FeSSIF Fasted-State and Fed-State Simulated Intestinal Fluid. These contain bile salts and lecithin, providing a more accurate prediction of in vivo solubility.

| Organic Solvents | Methanol, Ethanol, Acetonitrile, DMSO, PEG 400 | Commonly used co-solvents in formulation development. Establishes a solubility profile for creating liquid formulations or for process chemistry. |

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_proc 2. Processing cluster_analysis 3. Analysis A Add Excess Solid Compound to Vials B Add Solvent Panel (Aqueous & Organic) A->B C Equilibrate on Shaker (25°C / 37°C, 48h) B->C D Separate Phases (Centrifuge / Filter) C->D E Aspirate & Dilute Supernatant D->E F Quantify Concentration (HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6] They are used to identify potential degradation pathways, elucidate the structure of degradants, and develop a stability-indicating analytical method. The structure of this compound suggests potential liabilities at the nitro group (reduction) and the heterocyclic system (hydrolysis under extreme pH). Nitroaromatic compounds are also frequently susceptible to photodegradation.[7]

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (API in solvent, protected from light at 4 °C).

    • Acid Hydrolysis: Dilute with 0.1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: Dilute with 0.1 N NaOH. Incubate at 60 °C.

    • Neutral Hydrolysis: Dilute with purified water. Incubate at 60 °C.

    • Oxidative Degradation: Dilute with 3% H₂O₂. Keep at room temperature. Expertise Insight: The reaction with peroxide can be rapid. Analyze at early time points (e.g., 1, 4, 8 hours).

    • Thermal Stress (Solution): Monitor the neutral hydrolysis sample at 60 °C.

    • Thermal Stress (Solid): Store solid API in an oven at a temperature below its melting point (e.g., 80 °C), with and without humidity control.

    • Photostability: Expose the solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample should be wrapped in aluminum foil.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). If degradation is too rapid or too slow, adjust the temperature or stressor concentration.

  • Sample Quenching: Before analysis, neutralize acidic and basic samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method (see Section 4).

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid 0.1 N HCl, 60°C Analysis Analyze via Stability-Indicating HPLC-UV Acid->Analysis Base 0.1 N NaOH, 60°C Base->Analysis Oxid 3% H₂O₂, RT Oxid->Analysis Photo ICH Light, RT Photo->Analysis Heat Solid, 80°C Heat->Analysis API API Stock (1 mg/mL) API->Acid API->Base API->Oxid API->Photo API->Heat

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is the ability to resolve the parent API from all potential degradation products, process impurities, and excipients. A reverse-phase HPLC-UV method is the industry standard.

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The moderate lipophilicity of the compound makes a C18 stationary phase a suitable choice.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. Expertise Insight: The acidic modifier ensures the basic nitrogen is protonated, leading to sharper peak shapes.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Initial Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any major degradants.

  • Wavelength Detection: Use a Photo Diode Array (PDA) detector to scan from 200-400 nm. Determine the wavelength of maximum absorbance (λmax) for the parent compound and use this for quantification. The full UV spectrum is crucial for peak purity analysis.

  • Method Optimization:

    • Inject a cocktail of the stressed samples (e.g., mix aliquots from the acid, base, and peroxide-stressed samples).

    • Adjust the gradient slope to achieve a resolution (Rs) of >2.0 between the parent peak and the closest eluting degradant peak.

    • The goal is to elute the parent peak with a reasonable retention time (e.g., 5-10 minutes) while separating it from all other peaks.

  • Method Validation (Summary): Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to resolve the API from degradants in the forced degradation samples is the primary evidence of its stability-indicating nature.

Table 3: Example Starting HPLC Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol 10 µL

| Detection | PDA (210-400 nm), extract at λmax |

Conclusion

While specific, published solubility and stability data for this compound are scarce, a robust and scientifically sound characterization can be achieved by applying the systematic framework presented in this guide. By establishing a baseline from computed properties, researchers can execute detailed experimental protocols to determine thermodynamic solubility across a range of relevant media. Furthermore, a comprehensive forced degradation study, coupled with the development of a validated stability-indicating HPLC method, will reveal the intrinsic stability of the molecule and its degradation pathways. The data generated from these studies are indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to defining storage and handling procedures.

References

A Technical Guide to the Spectroscopic Characterization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 7-Methyl-3-nitroimidazo[1,2-a]pyridine. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, focusing on the causality behind experimental choices and ensuring a self-validating system of protocols and data interpretation.

Introduction

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2] The introduction of a nitro group at the 3-position and a methyl group at the 7-position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological contexts. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted data and the methodologies to acquire and interpret it.

The structural and molecular formula of this compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the substitution pattern on the bicyclic core.

Principles and Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for compounds with moderate polarity like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent option, especially if solubility in CDCl₃ is limited.[4] The chemical shifts reported here are predicted based on the analysis of similar imidazo[1,2-a]pyridine derivatives and the known electronic effects of methyl and nitro substituents.[5][6] The electron-withdrawing nitro group is expected to deshield nearby protons and carbons, shifting their resonances to a higher frequency (downfield). Conversely, the electron-donating methyl group will have a shielding effect.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

    • Process the data with Fourier transformation and apply appropriate phasing and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a 30-45° pulse angle to allow for faster repetition rates.[7]

    • Process the data similarly to the ¹H spectrum.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region and one signal in the aliphatic region.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.5s-
H-5~9.0d~7.0
H-6~7.0dd~7.0, 2.0
H-8~7.8s-
-CH₃~2.5s-
  • H-2: This proton on the imidazole ring is expected to be a singlet and significantly deshielded due to the adjacent electron-withdrawing nitro group.

  • H-5: This proton is at the bridgehead position and is typically the most deshielded proton on the pyridine ring in imidazo[1,2-a]pyridines, appearing as a doublet due to coupling with H-6.

  • H-6: This proton will appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling.

  • H-8: This proton is adjacent to the methyl group and is expected to be a singlet (or a narrow doublet due to meta-coupling).

  • -CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals.

Carbon Predicted Chemical Shift (ppm)
C-2~145
C-3~135
C-5~128
C-6~118
C-7~140
C-8~115
C-8a~125
-CH₃~21
  • C-2 and C-3: These carbons in the imidazole ring will be significantly affected by the nitro group. C-3, directly attached to the nitro group, will be highly deshielded.

  • Pyridine Ring Carbons (C-5, C-6, C-7, C-8, C-8a): The chemical shifts of these carbons will be influenced by the fused imidazole ring and the methyl substituent. C-7, bearing the methyl group, will be shifted downfield.

  • -CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principles and Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient, requiring minimal sample preparation.[8][9] Alternatively, the traditional KBr pellet method can be used.[1] The key vibrational bands to look for are the characteristic stretches of the nitro group, the aromatic C-H and C=C/C=N bonds of the heterocyclic core, and the C-H bonds of the methyl group.

Detailed Experimental Protocol: FT-IR (ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000MediumAromatic C-H stretch
~2950-2850Weak-MediumAliphatic C-H stretch (-CH₃)
~1640-1580Medium-StrongC=C and C=N stretching of the heterocyclic ring
~1550-1475 Strong Asymmetric NO₂ stretch
~1360-1290 Strong Symmetric NO₂ stretch
~1450Medium-CH₃ bending
~890-835MediumNO₂ bending
~850-750StrongC-H out-of-plane bending

The most diagnostic peaks in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[10][11][12] These are typically very intense and provide clear evidence for the presence of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Principles and Experimental Choices

Electron Impact (EI) ionization is a common technique for the analysis of relatively small, volatile organic molecules.[13][14] It is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of nitroaromatic compounds under EI conditions is well-documented and typically involves the loss of the nitro group as NO₂ or NO.[15][16][17]

Detailed Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of C₈H₇N₃O₂.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A prominent fragment ion at m/z = 131 ([M - 46]⁺) due to the loss of a nitro radical (•NO₂).

    • Loss of NO: A fragment at m/z = 147 ([M - 30]⁺) from the loss of nitric oxide (•NO).

    • Further Fragmentation: The fragment at m/z 131 could further lose HCN to give a fragment at m/z = 104.

m/z Proposed Fragment
177[C₈H₇N₃O₂]⁺• (Molecular Ion)
147[M - NO]⁺•
131[M - NO₂]⁺
104[M - NO₂ - HCN]⁺

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating dataset for its structural confirmation. The predicted data, based on established principles and data from analogous structures, serves as a robust reference for researchers. By following the detailed experimental protocols outlined in this guide, scientists and drug development professionals can reliably acquire and interpret the spectroscopic data for this important heterocyclic compound, ensuring its identity and purity in their research and development endeavors.

References

The Ascendant Scaffold: A Technical Guide to the Anticancer Potential of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of its significant and evolving role in oncology. We dissect the core synthetic strategies, elucidate the multifaceted mechanisms of anticancer action, analyze critical structure-activity relationships, and present the experimental validation frameworks essential for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of cancer treatment.

Introduction: The Imidazo[1,2-a]pyridine Core - A Versatile Tool in Oncology

The imidazo[1,2-a]pyridine is a nitrogen-based heterocyclic system that has garnered substantial interest due to its potent and diverse pharmacological profile.[1] While derivatives of this scaffold are utilized in treatments for insomnia, anxiety, and cardiac disorders, their application in oncology is a rapidly expanding field of critical research.[2] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine core allow for systematic modifications, enabling the fine-tuning of its interaction with various biological targets implicated in cancer progression.[3]

Derivatives have shown potent inhibitory effects against a wide spectrum of cancer cell lines, including breast, lung, colon, cervical, and melanoma.[4] This guide will navigate the scientific landscape of these promising compounds, offering both a high-level strategic overview and detailed, actionable protocols.

Synthetic Strategies: Building the Core Scaffold

The versatility of the imidazo[1,2-a]pyridine scaffold begins with its accessible synthesis. A predominant and efficient method involves the one-pot, three-component condensation reaction. This approach offers high yields and allows for the introduction of diverse substituents.

A common pathway involves the reaction of an α-bromoacetophenone with a 2-aminopyridine derivative.[5] More advanced, environmentally benign methods utilize iodine as a catalyst for the cycloaddition of an aryl aldehyde, an aminopyridine (or aminopyrazine), and an isocyanide.[6][7]

Rationale for Method Selection: The choice of a one-pot, multi-component reaction is strategic. It enhances efficiency by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of a diverse library of analogues for screening. The use of an iodine catalyst is advantageous due to its low cost, ready availability, and more environmentally friendly profile compared to heavy metal catalysts.[7]

Representative Synthetic Protocol: Iodine-Catalyzed Three-Component Synthesis[6][7]
  • Reactant Preparation: In a round-bottom flask, dissolve the selected aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in an appropriate solvent such as acetonitrile or ethanol.

  • Initiation: Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Catalysis: Introduce a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanisms of Anticancer Action: A Multi-pronged Attack

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate multiple, critical cellular pathways involved in tumorigenesis.[3][8] This pleiotropic activity reduces the likelihood of acquired resistance, a common challenge in targeted cancer therapy.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently overactivated pathways in human cancers, promoting cell growth, proliferation, and survival.[9][10] Numerous imidazo[1,2-a]pyridine derivatives have been engineered as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[9][11][12]

Causality: By inhibiting PI3K and/or mTOR, these compounds block the downstream phosphorylation of Akt, a critical signaling node.[2][13] This inhibition leads to a cascade of anti-proliferative effects, including the upregulation of cell cycle inhibitors like p21 and p53, and the induction of apoptosis.[2][14][15] For instance, certain derivatives have demonstrated potent PI3Kα inhibition with IC₅₀ values in the nanomolar range.[2]

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Akt->Block1 Proliferation Cell Growth & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K ImidazoPyridine->mTORC1 Apoptosis Apoptosis Block1->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are among the most successful classes of chemotherapeutics. Several series of imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine site.[5][16][17]

Causality: By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[16] This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[17]

Cell Cycle Arrest and Apoptosis Induction

A common outcome of treating cancer cells with imidazo[1,2-a]pyridine derivatives is the induction of cell cycle arrest, predominantly at the G2/M phase, and the activation of apoptosis.[13][14][18]

  • Cell Cycle Arrest: As mentioned, tubulin inhibitors directly cause G2/M arrest.[17] Additionally, inhibition of pathways like PI3K/Akt can lead to the upregulation of checkpoint proteins p53 and p21, which block cell cycle progression.[2][15]

  • Apoptosis: These compounds can trigger both intrinsic and extrinsic apoptotic pathways.

    • Intrinsic Pathway: Often initiated by cell cycle arrest or DNA damage, this pathway involves the upregulation of pro-apoptotic proteins like BAX and the activation of caspase-9.[2][19]

    • Extrinsic Pathway: Some derivatives have been shown to increase the expression of death receptors like TRAIL-R2/DR5 and activate initiator caspases such as caspase-8.[15][19]

Targeting Specific Kinases

Beyond broad pathway inhibition, specific imidazo[1,2-a]pyridine derivatives have been developed to target individual kinases that are key drivers in certain cancers.

  • Polo-like Kinase 1 (PLK1): PLK1 is a master regulator of mitosis, and its overexpression is common in many cancers, correlating with poor prognosis.[20] Potent and selective imidazo[1,2-a]pyridine-based PLK1 inhibitors have been developed, demonstrating significant antitumor efficacy.[21]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R signaling pathway is crucial for tumor cell proliferation and survival.[22] Specific derivatives have been identified that dually inhibit IGF-1R and the closely related Insulin Receptor (IR), potentially overcoming resistance mechanisms.[23]

  • Other Kinases: The scaffold has also yielded inhibitors for c-KIT, CLK1, and others, highlighting its versatility in targeting a wide range of kinase-driven cancers.[24][25]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the imidazo[1,2-a]pyridine core has provided crucial insights into the structural requirements for potent anticancer activity. The SAR is highly dependent on the biological target.

Key Observations:

  • Substitution at C2 and C3: These positions are critical for modulating activity. For tubulin inhibitors, large aromatic groups at the C3 position are often favored.[5] For kinase inhibitors, specific substituents at C2 and C3 are designed to interact with the ATP-binding pocket.[26]

  • Substitution at C6: Modifications at this position have been shown to significantly impact potency, particularly for PI3K inhibitors. For example, introducing an alkoxy group can enhance activity.[26]

  • Hybrid Molecules: Creating hybrid molecules, for instance by coupling the imidazo[1,2-a]pyridine core with other pharmacophores like benzoheterocycles or pyrimidines, has led to compounds with enhanced potency and novel mechanisms of action.[16][18][24]

A qualitative SAR analysis suggests that the central imidazo[1,2-a]pyridine core is essential, with substitutions at various positions dictating the specific anticancer activity and potency.[27]

Experimental Validation: Protocols and Data

The evaluation of novel imidazo[1,2-a]pyridine derivatives follows a standardized, yet rigorous, workflow. The goal is to create a self-validating system where data from one assay informs and is confirmed by the next.

Workflow for Anticancer Evaluation

Experimental_Workflow Synthesis Compound Synthesis & Purification Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis WesternBlot Target Validation (Western Blot) Mechanism->WesternBlot InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo

Caption: Standard workflow for the evaluation of novel anticancer compounds.

Key Experimental Protocols

A. Cytotoxicity Screening (MTT Assay) [2][7][28]

This initial assay measures the metabolic activity of cells as an indicator of cell viability. It is a robust, high-throughput method for initial screening.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Apoptosis Quantification (Annexin V/PI Staining) [2][29]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Annexin V-/PI- for viable, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic).

C. Target Pathway Modulation (Western Blotting) [1][15]

This technique is used to detect and quantify the expression levels of specific proteins to confirm the compound's effect on its intended target pathway.

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, p21, Caspase-9, PARP) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression relative to the control.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, showcasing their potent and broad-spectrum activity.

Compound Class/ReferenceTarget/MechanismCancer Cell LineIC₅₀ (µM)Citation
Compound 6 PI3K/Akt/mTOR InhibitionA375 (Melanoma)9.7 - 44.6[2][13][14]
Compound 6 PI3K/Akt/mTOR InhibitionHeLa (Cervical)9.7 - 44.6[2][13][14]
Thiazole-substituted PI3Kα InhibitionA375 (Melanoma)0.14[2]
Thiazole-substituted PI3Kα InhibitionHeLa (Cervical)0.21[2]
IP-5 Apoptosis/Cell Cycle ArrestHCC1937 (Breast)45.0[1][15]
IP-6 Apoptosis/Cell Cycle ArrestHCC1937 (Breast)47.7[1][15]
Compound 12b General AnticancerHepG2 (Liver)13.0[6][7]
Compound 12b General AnticancerMCF-7 (Breast)11.0[6][7]
Compound 5b Tubulin InhibitionJurkat (Leukemia)0.06[17]
Compound 5b Tubulin InhibitionHCT116 (Colon)0.138[17]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly validated and promising platform for the development of novel anticancer agents. Its synthetic accessibility and the ability of its derivatives to modulate multiple, clinically relevant cancer pathways—including PI3K/Akt/mTOR signaling, microtubule dynamics, and specific oncogenic kinases—underscore its therapeutic potential.[3][4] The data clearly indicate that these compounds can induce cell cycle arrest and apoptosis across a diverse range of cancer types.[13][15][18]

Future research should focus on optimizing the selectivity and pharmacokinetic properties of lead compounds to minimize off-target effects and enhance in vivo efficacy. The development of covalent inhibitors based on this scaffold is also a promising avenue.[30] Furthermore, exploring the potential of these compounds to modulate the tumor microenvironment and enhance anti-tumor immunity could open new therapeutic windows.[17] As our understanding of cancer biology deepens, the versatility of the imidazo[1,2-a]pyridine core will undoubtedly continue to provide a fertile ground for the discovery of the next generation of targeted cancer therapies.

References

Methodological & Application

Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Specifically, the introduction of a nitro group at the 3-position can serve as a key functional handle for further chemical modifications or as a pharmacophore in its own right, modulating the electronic and steric properties of the molecule to enhance biological activity. This document provides a detailed, two-step protocol for the synthesis of 7-methyl-3-nitroimidazo[1,2-a]pyridine, a valuable building block for drug discovery and development.

The synthesis commences with the construction of the 7-methyl-imidazo[1,2-a]pyridine core via the well-established Tschitschibabin reaction, followed by a regioselective nitration at the electron-rich C3 position of the imidazole ring. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, providing not only a step-by-step procedure but also insights into the reaction mechanisms and critical experimental parameters.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 7-Methyl-imidazo[1,2-a]pyridine (Intermediate)

This initial step involves the condensation and cyclization of 2-amino-4-methylpyridine with chloroacetaldehyde. The endocyclic nitrogen of the pyridine ring initiates a nucleophilic attack on the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-methylpyridine≥98%Sigma-Aldrich
Chloroacetaldehyde (50 wt. % in H₂O)Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Dichloromethane (CH₂Cl₂)HPLC GradeVWR
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel (500 mL)
Rotary evaporator
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylpyridine (10.8 g, 100 mmol) and water (50 mL).

  • Addition of Chloroacetaldehyde: While stirring, slowly add chloroacetaldehyde (12.5 mL, 50 wt. % in H₂O, ~110 mmol) to the mixture.

  • Neutralization and Reflux: Carefully add sodium bicarbonate (16.8 g, 200 mmol) portion-wise to the reaction mixture to neutralize the hydrohalic acid formed during the reaction. Once the initial effervescence subsides, heat the mixture to reflux for 4 hours.

  • Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 7-methyl-imidazo[1,2-a]pyridine as a solid.

Part 2: Nitration of 7-Methyl-imidazo[1,2-a]pyridine

The second step is an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring system is electron-rich, and electrophilic attack is highly favored at the C3 position.[2] The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.

Safety Precautions

WARNING: The nitration of organic compounds is a highly exothermic and potentially hazardous reaction. Strict adherence to safety protocols is essential. This procedure must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction should be conducted behind a blast shield. A quench bath of ice/water should be readily available to control any exothermic runaway.

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Methyl-imidazo[1,2-a]pyridineSynthesized in Part 1
Concentrated Sulfuric Acid (H₂SO₄)98%J.T. Baker
Fuming Nitric Acid (HNO₃)≥90%Sigma-Aldrich
Ice
Saturated sodium bicarbonate solution
Dichloromethane (CH₂Cl₂)HPLC GradeVWR
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentEMD Millipore
Round-bottom flask (100 mL)
Dropping funnel
Magnetic stirrer and stir bar
Beaker (500 mL)
Buchner funnel and filter paper
Experimental Protocol
  • Preparation of Nitrating Mixture: In a 50 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice bath. While maintaining the temperature at 0 °C, slowly add fuming nitric acid (5 mL) dropwise with constant stirring.

  • Reaction Setup: In a separate 100 mL round-bottom flask, dissolve 7-methyl-imidazo[1,2-a]pyridine (5.0 g, 37.8 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the imidazo[1,2-a]pyridine over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (ca. 200 g) in a 500 mL beaker with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying and Purification: Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.35 (s, 1H), 8.05 (d, J=7.2 Hz, 1H), 7.50 (s, 1H), 6.80 (dd, J=7.2, 1.6 Hz, 1H), 2.50 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 145.2, 138.6, 128.4, 125.1, 118.0, 116.5, 115.8, 21.5.

(Note: The provided NMR data is predicted and should be confirmed by experimental analysis.)

Reaction Mechanism and Scientific Rationale

Step 1: Synthesis of 7-Methyl-imidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine ring system is a classic example of a condensation-cyclization reaction. The more nucleophilic endocyclic nitrogen of 2-amino-4-methylpyridine attacks the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular Sₙ2 reaction where the exocyclic amino group displaces the chloride, leading to a cyclic intermediate which then dehydrates to form the aromatic bicyclic system. The use of sodium bicarbonate is crucial to neutralize the HCl formed, which would otherwise protonate the starting aminopyridine, rendering it non-nucleophilic.

Mechanism Step 1 start 2-Amino-4-methylpyridine + Chloroacetaldehyde intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 7-Methyl-imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Simplified mechanism for the synthesis of the imidazo[1,2-a]pyridine core.

Step 2: Nitration

The nitration of 7-methyl-imidazo[1,2-a]pyridine is a classic electrophilic aromatic substitution. The imidazole ring is highly activated towards electrophilic attack, with the C3 position being the most electron-rich and sterically accessible.[2] The nitronium ion (NO₂⁺) is generated from the reaction of nitric acid with sulfuric acid, which acts as a strong acid and a dehydrating agent. The reaction is performed at low temperatures to control the high exothermicity and to prevent over-nitration or side reactions.

Mechanism Step 2 start 7-Methyl-imidazo[1,2-a]pyridine + NO₂⁺ intermediate_sigma Sigma Complex (Resonance Stabilized) start->intermediate_sigma Electrophilic Attack at C3 product This compound intermediate_sigma->product Deprotonation

Caption: Mechanism of electrophilic nitration at the C3 position.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably synthesize this valuable compound for use in various drug discovery and development programs. The provided mechanistic insights and rationale for the experimental choices aim to enhance the understanding and successful execution of this synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the one-pot synthesis of imidazo[1,2-a]pyridines. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] This document moves beyond a simple recitation of procedures to offer a detailed exploration of the underlying chemical principles, practical experimental protocols, and critical troubleshooting advice. By elucidating the "why" behind the "how," this guide empowers researchers to not only replicate established methods but also to innovate and adapt these syntheses for their specific research and development goals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic N-heterocycle that has garnered significant attention in the scientific community. Its unique structural and electronic properties make it a versatile pharmacophore, capable of interacting with a wide array of biological targets. Consequently, derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer [5]

  • Antiviral [1][6]

  • Antibacterial [1]

  • Anti-inflammatory [1]

  • Anticonvulsant [7]

Prominent examples of drugs featuring this core include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1] The continued interest in this scaffold fuels the development of novel, efficient, and sustainable synthetic methodologies to access structurally diverse analogues for drug discovery pipelines.[8][9][10] One-pot syntheses are particularly valuable in this context as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches.[1][11]

Reaction Mechanisms in One-Pot Syntheses

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. Several elegant one-pot strategies have been developed for the synthesis of imidazo[1,2-a]pyridines, often involving a cascade of reactions where the product of one step is the substrate for the next, all within a single reaction vessel.

The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful multicomponent reaction (MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][12][13] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[1][8]

The proposed mechanism for the GBB reaction is as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an imine intermediate.

  • [4+1] Cycloaddition: The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine.

  • Rearomatization: The resulting intermediate undergoes a[12][14]-hydride shift, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring and the exocyclic amine.[1]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct Imine->Cycloadduct [4+1] Cycloaddition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine [1,5]-Hydride Shift caption Groebke–Blackburn–Bienaymé Reaction Mechanism

Caption: Groebke–Blackburn–Bienaymé Reaction Mechanism

Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

Copper catalysis has emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines. One notable one-pot method involves the reaction of 2-aminopyridines with nitroolefins using a copper(I) catalyst and air as the oxidant.[15][16][17]

The plausible reaction pathway is initiated by:

  • Michael Addition: The 2-aminopyridine undergoes a Michael addition to the nitroolefin.

  • Oxidative Cyclization: The copper catalyst facilitates an oxidative C-N bond formation, leading to the cyclized intermediate.

  • Aromatization: Subsequent elimination of nitrous acid and tautomerization yields the aromatic imidazo[1,2-a]pyridine product.

Copper_Catalysis cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product 2-Aminopyridine 2-Aminopyridine Michael_Adduct Michael_Adduct 2-Aminopyridine->Michael_Adduct Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Cu(I)-Catalyzed Oxidative Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine Aromatization caption Copper-Catalyzed Synthesis Pathway

Caption: Copper-Catalyzed Synthesis Pathway

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for two distinct and reliable one-pot syntheses of imidazo[1,2-a]pyridines.

Protocol 1: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction

This protocol leverages microwave irradiation to accelerate the GBB reaction, often leading to significantly reduced reaction times and improved yields.[12][14][18][19]

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium triflate (10 mol%)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

MW_GBBR_Workflow Start Start Combine_Reagents Combine 2-aminopyridine, aldehyde, isocyanide, Sc(OTf)3, and ethanol in a microwave vial. Start->Combine_Reagents Seal_Vial Seal the vial. Combine_Reagents->Seal_Vial Microwave_Irradiation Irradiate in microwave synthesizer (e.g., 120 °C, 15 min). Seal_Vial->Microwave_Irradiation Cooling Cool to room temperature. Microwave_Irradiation->Cooling Workup Concentrate in vacuo. Purify by column chromatography. Cooling->Workup Characterization Characterize the product (NMR, MS). Workup->Characterization End End Characterization->End caption Workflow for Microwave-Assisted GBBR

Caption: Workflow for Microwave-Assisted GBBR

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and scandium triflate (0.1 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][20][21][22][23]

Protocol 2: Iodine-Catalyzed Green Synthesis in Aqueous Media

This protocol represents an environmentally benign approach, utilizing water as the solvent and iodine as an inexpensive and readily available catalyst. This method is particularly attractive for its adherence to the principles of green chemistry.[18][24][25]

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Iodine (10 mol%)

  • Water (5 mL)

  • Round-bottom flask (25 mL) with a stir bar and condenser

  • Heating mantle or oil bath

Green_Synth_Workflow Start Start Add_Reactants Add 2-aminopyridine, acetophenone derivative, iodine, and water to a flask. Start->Add_Reactants Reflux Reflux the mixture (e.g., 100 °C, 2-4 h). Add_Reactants->Reflux Cool_and_Extract Cool to room temperature. Extract with ethyl acetate. Reflux->Cool_and_Extract Wash_and_Dry Wash the organic layer with Na2S2O3 solution and brine. Dry over Na2SO4. Cool_and_Extract->Wash_and_Dry Purify Concentrate and purify by column chromatography. Wash_and_Dry->Purify Analyze Characterize the product. Purify->Analyze End End Analyze->End caption Workflow for Iodine-Catalyzed Green Synthesis

Caption: Workflow for Iodine-Catalyzed Green Synthesis

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), and iodine (0.1 mmol).

  • Add water (5 mL) to the flask.

  • Heat the reaction mixture to reflux (100 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-arylimidazo[1,2-a]pyridine.

  • Confirm the structure of the product by spectroscopic methods.[5][20][21][22][23]

Data Presentation: Comparison of One-Pot Methodologies

The choice of synthetic method often depends on factors such as desired substitution pattern, substrate scope, and available equipment. The following table summarizes key parameters for the protocols described and other common one-pot syntheses.

Methodology Catalyst/Promoter Typical Solvents Temp. (°C) Time Yields (%) Key Advantages References
Groebke–Blackburn–Bienaymé Sc(OTf)₃, HClO₄, I₂Ethanol, n-BuOHRT - Reflux2-24 h35-91Access to 3-amino derivatives, multicomponent[1][12][26]
Microwave-Assisted GBB Sc(OTf)₃, K-10 clayDioxane, Ethanol100-15010-30 min82-91Rapid synthesis, high yields[12][27]
Copper-Catalyzed (from nitroolefins) CuBr, CuIDMF, Toluene80-11012-24 hup to 90Uses air as oxidant, good functional group tolerance[15][16][17][28]
Iodine-Catalyzed Green Synthesis I₂Water, CyclohexaneReflux2-5 hup to 86Environmentally benign, metal-free[25]
Ultrasound-Assisted Synthesis KI/TBHPWaterRT1-2 hGoodGreen, mild conditions, metal-free[24]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive catalyst- Low quality or impure reagents- Incorrect reaction temperature- Insufficient reaction time- Use fresh or newly purchased catalyst.- Purify starting materials if necessary.- Optimize temperature; for microwave, ensure the correct temperature is reached.- Monitor the reaction by TLC and extend the reaction time if needed.
Formation of multiple byproducts - Side reactions due to high temperature- Competing reaction pathways- Instability of starting materials or products- Lower the reaction temperature.- Screen different catalysts or solvents to improve selectivity.- Ensure an inert atmosphere if reactants are air-sensitive.
Difficulty in product purification - Product co-elutes with starting materials or byproducts- Product is highly polar or non-polar- Optimize the eluent system for column chromatography; try different solvent mixtures.- Consider alternative purification methods like recrystallization or preparative TLC.

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridines represents a highly efficient and versatile strategy for accessing this medicinally important scaffold.[2][3][4][29] By understanding the underlying reaction mechanisms and having access to detailed, reliable protocols, researchers can effectively synthesize a wide range of derivatives for further investigation. The continued development of green and sustainable methods, such as those employing microwave irradiation or aqueous reaction media, further enhances the appeal of these synthetic routes.[18][24][25] This guide serves as a foundational resource to empower scientists in their efforts to explore the rich chemical space of imidazo[1,2-a]pyridines and unlock their therapeutic potential.

References

Introduction: Accelerating Discovery with Microwave Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines (IPs) represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] This fused heterocyclic system is a core component in numerous compounds exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][3] Consequently, the development of rapid, efficient, and environmentally benign synthetic methodologies for this scaffold is of paramount importance to drug development professionals.

Traditionally, the synthesis of these compounds involved conventional heating methods that often required long reaction times, harsh conditions, and resulted in modest yields.[1][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. MAOS leverages the principles of green chemistry to provide a powerful alternative that dramatically accelerates reaction rates, improves yields, and often allows for cleaner reactions under milder conditions.[5][6] This guide serves as a detailed application note and protocol resource for researchers aiming to harness the power of microwave chemistry for the synthesis of imidazo[1,2-a]pyridines.

Pillar 1: The Science of Microwave-Assisted Organic Synthesis (MAOS)

Understanding the fundamental principles of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation imparts energy directly to the molecules within the reaction mixture.[7]

The Mechanism of Dielectric Heating

Microwaves are a form of electromagnetic radiation that causes polar molecules and ions in a reaction mixture to rapidly align and realign with the oscillating electric field.[7] This rapid molecular motion and friction generate heat efficiently and volumetrically throughout the sample. This process, known as dielectric heating, leads to a rapid and uniform temperature increase, eliminating the hot spots often associated with conventional heating.[7][8] This uniform heating profile minimizes thermal degradation of sensitive compounds and often leads to higher product purity.[8]

The primary advantages of employing MAOS include:

  • Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[7][8]

  • Improved Chemical Yields: Efficient heating often leads to higher conversion and reduced formation of byproducts.[8]

  • Enhanced Purity: The reduction in side products simplifies purification efforts.[8]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[5][8]

  • Greener Chemistry: MAOS often enables the use of less solvent or environmentally benign solvents, aligning with the principles of green chemistry.[1][5]

Pillar 2: Core Synthetic Strategies & Reaction Mechanisms

The most traditional and robust method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[4] Microwave irradiation significantly enhances the efficiency of this transformation.

General Reaction Mechanism

The reaction proceeds through a well-established three-step sequence. The causality behind this pathway is a classic example of nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Initial Alkylation: The reaction initiates with a nucleophilic attack by the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This SN2 reaction forms an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered ring, creating a bicyclic hemiaminal intermediate.

  • Dehydration: Under the heated reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic imidazo[1,2-a]pyridine product.

A plausible mechanism for this transformation is depicted below.[9]

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminopyridine Step1 Step 1: Sₙ2 Alkylation (Endocyclic N attacks α-Carbon) R1->Step1 + Microwave Energy R2 α-Bromoketone R2->Step1 + Microwave Energy Int1 Pyridinium Salt Intermediate Step1->Int1 Step2 Step 2: Intramolecular Cyclization (Exocyclic N attacks Carbonyl C) Int1->Step2 Int2 Hemiaminal Intermediate Step2->Int2 Step3 Step 3: Dehydration (Loss of H₂O) Int2->Step3 Product Imidazo[1,2-a]pyridine Step3->Product

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Pillar 3: Field-Proven Protocols and Methodologies

The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions grounded in published, peer-reviewed literature.

Protocol 1: Catalyst-Free Annulation in a Green Solvent System

This protocol is based on an expeditious, catalyst-free method that highlights the power of microwave energy to drive reactions to completion in an environmentally friendly solvent mixture.[1]

Application Note: The high temperatures and pressures achievable in a sealed-vessel microwave reactor can often obviate the need for a catalyst. The polarity of the H₂O-IPA solvent system ensures efficient microwave energy absorption while being a greener alternative to solvents like DMF or DMSO. This method is advantageous for its simplicity, speed, and reduced environmental impact.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants: - 2-Aminopyridine (1 mmol) - α-Bromoketone (1 mmol) - H₂O-IPA (3 mL) B Seal Vessel & Irradiate in Reactor (e.g., 120°C, 10-15 min) A->B C Cool to RT B->C D Add Sat. NaHCO₃ (aq) C->D E Extract with Ethyl Acetate D->E F Dry, Concentrate E->F G Purify via Column Chromatography F->G Product Pure Imidazo[1,2-a]pyridine G->Product

Caption: Workflow for catalyst-free microwave synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol, 1.0 equiv).

  • Addition of Reactants: Add the corresponding α-bromoketone (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of Isopropanol (IPA) and water (H₂O) (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for the time specified in the table below.

  • Reaction Work-up: After cooling the vessel to room temperature, quench the reaction mixture by adding saturated sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Representative Data Summary [1]

Entry2-Aminopyridine Substituentα-Bromoketone Substituent (Aryl)Time (min)Yield (%)
1HPhenyl1092
25-BrPhenyl1290
3H4-Bromophenyl1094
4H4-Nitrophenyl1588
55-Me4-Methoxyphenyl1095
Protocol 2: One-Pot, Three-Component, Solvent-Free Synthesis

This protocol describes a highly efficient, solvent-free method for synthesizing more complex imidazo[1,2-a]pyridine derivatives through a one-pot, three-component reaction.[10]

Application Note: Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single step.[11] Combining an MCR with solvent-free microwave conditions represents a pinnacle of green chemistry, offering high atom economy, reduced waste, and operational simplicity. The reaction proceeds without any added catalyst, driven entirely by the thermal energy from the microwave irradiation.[10]

Plausible Reaction Mechanism [10]

G cluster_path Reaction Pathway R1 Phenyl Glyoxal Step1 Knoevenagel Condensation (R1 + R2) R1->Step1 + MW (Solvent-Free) R2 Barbituric Acid R2->Step1 + MW (Solvent-Free) R3 2-Aminopyridine Step2 Aza-Michael Addition (R3 adds to Int. A) R3->Step2 Int1 Intermediate A Step1->Int1 Int1->Step2 Int2 Intermediate B Step2->Int2 Step3 Cyclization & Dehydration Int2->Step3 Product Imidazo[1,2-a]pyridine Adduct Step3->Product

Caption: Proposed mechanism for the three-component synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the phenyl glyoxal (1.0 mmol), 2-aminopyridine (1.0 mmol), and barbituric acid (1.0 mmol).

  • Microwave Irradiation: Place the vial (without solvent) in the microwave reactor. Irradiate the solid mixture at 140 °C for 5-10 minutes.

  • Purification: After cooling, the solid reaction mass is typically pure enough for characterization. If necessary, the product can be recrystallized from an appropriate solvent (e.g., ethanol) to achieve high purity.

Representative Data Summary [10]

EntryPhenyl Glyoxal Substituent2-Aminopyridine SubstituentTime (min)Yield (%)
1HH596
24-MeH794
34-ClH595
4H4-Me890
54-Br5-Me1088

Troubleshooting and Safety

Optimization Strategies:

  • Low Yield: If yields are low, consider incrementally increasing the reaction temperature (in 10 °C steps) or time. Ensure the solvent used is sufficiently polar to absorb microwave energy effectively.

  • Side Products: Lowering the reaction temperature may increase selectivity and reduce the formation of degradation byproducts.

  • Charring: This indicates excessive temperature. Reduce the microwave power or set a lower maximum temperature limit.

Critical Safety Considerations:

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic kitchen ovens are not safe for laboratory work.[7]

  • Pressure Monitoring: Always use sealed vessels rated for the temperatures and pressures expected. Modern reactors have built-in pressure monitoring to prevent vessel failure.

  • Thermal Runaway: Be cautious with highly exothermic reactions. Monitor temperature closely and consider running initial experiments at a smaller scale.

  • Arcing: Avoid using metal clamps or other metallic objects inside the microwave cavity.

Conclusion

Microwave-assisted synthesis is a transformative technology for the rapid and efficient construction of the imidazo[1,2-a]pyridine scaffold.[12] By significantly reducing reaction times from hours to minutes and improving yields, MAOS accelerates the discovery and development pipeline for new therapeutic agents and functional materials.[8] The protocols outlined in this guide demonstrate the versatility of this technique, from simple catalyst-free annulations to complex multicomponent reactions, all while adhering to the principles of green and sustainable chemistry.

References

Application Notes and Protocols for the Purification of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

7-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, including the anxiolytic alpidem and the hypnotic zolpidem. The introduction of a nitro group at the 3-position and a methyl group at the 7-position can modulate the compound's electronic properties, metabolic stability, and biological activity, making it a valuable building block for novel therapeutic agents.

The purity of any active pharmaceutical ingredient (API) or intermediate is paramount. Impurities, even in trace amounts, can lead to inaccurate biological data, unpredictable side effects, and complications in downstream processing. Therefore, robust and reproducible purification methods are essential to ensure the quality and reliability of this compound for research and development purposes. This guide provides detailed protocols for the purification of this compound, grounded in established principles of organic chemistry and tailored for researchers, scientists, and drug development professionals.

Understanding the Physicochemical Properties of this compound

A successful purification strategy begins with an understanding of the target molecule's properties.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem CID: 327953[1]
Molecular Weight 177.16 g/mol PubChem CID: 327953[1]
Appearance Likely a crystalline solidGeneral knowledge of similar compounds
Polarity Moderately polarInferred from structure

The presence of the nitro group and the nitrogen-containing heterocyclic system imparts a degree of polarity to the molecule. This characteristic is central to the design of effective purification protocols, particularly for chromatographic methods.

Synthetic Impurities: A Proactive Approach to Purification

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by nitration.[2] Common impurities may include unreacted starting materials (e.g., 4-methyl-2-aminopyridine), regioisomers from the nitration step, and by-products from side reactions. A well-designed purification strategy must effectively separate the desired product from these potential contaminants.

Purification Methodologies

Two primary methods are recommended for the purification of this compound: recrystallization and silica gel column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

This protocol is suitable for removing small amounts of impurities that have different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more ethanol dropwise until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to remove residual solvent.

Rationale: Ethanol is a common solvent for the recrystallization of moderately polar organic compounds. Its volatility allows for easy removal after filtration.

This method is effective when no single solvent provides the ideal solubility characteristics. One solvent (the "good" solvent) dissolves the compound well, while the other (the "poor" solvent) is a non-solvent.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Pipettes

Procedure:

  • Dissolve the crude compound in a minimal amount of hot dichloromethane in an Erlenmeyer flask.

  • While the solution is still warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • If too much hexane is added, add a small amount of dichloromethane until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the eluent through the column, speeding up the separation process.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Column with Silica Gel tlc->pack equilibrate 3. Equilibrate Column pack->equilibrate load 4. Load Crude Sample equilibrate->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Workflow for Purification by Flash Column Chromatography.

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives a good separation of the desired product (Rf value of ~0.3-0.4) from impurities.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column.

    • Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 9:1 hexane/ethyl acetate and gradually increase to 7:3 hexane/ethyl acetate. This is based on purification of similar imidazo[1,2-a]pyridine derivatives.[3]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by spotting fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Product Recovery:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the compound. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical step in its use for research and drug development. The choice between recrystallization and column chromatography will depend on the specific needs of the researcher. The protocols provided in this guide offer a solid foundation for achieving high purity of this valuable compound. It is important to remember that these are general guidelines, and optimization of the parameters for each specific case is encouraged to achieve the best results.

References

Experimental procedure for 7-Methyl-3-nitroimidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Functionalization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Detailed Guide to Synthesis and Nucleophilic Aromatic Substitution

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive guide for the synthesis and functionalization of a key derivative, this compound. We present a detailed, two-step protocol for the preparation of this substrate, followed by an in-depth experimental procedure for its functionalization via nucleophilic aromatic substitution (SNAr). This guide is designed for researchers in drug discovery and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible methodology.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] The functionalization of this scaffold is therefore of paramount importance in the development of new chemical entities for drug discovery. The introduction of a nitro group at the C-3 position, as in this compound, profoundly alters the electronic landscape of the molecule. This electron-withdrawing group deactivates the ring towards electrophilic substitution, which is the more common functionalization pathway for the parent heterocycle, and instead activates it for nucleophilic aromatic substitution (SNAr). This opens up a distinct avenue for derivatization, allowing for the introduction of a variety of nucleophiles at the C-3 position.

Synthesis of the Starting Material: this compound

The synthesis of the target compound is achieved in a two-step sequence, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by regioselective nitration.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is readily synthesized via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] In this protocol, 4-methyl-2-aminopyridine is reacted with bromoacetaldehyde.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methyl-2-aminopyridine 4-Methyl-2-aminopyridine Reaction 4-methyl-2-aminopyridine->Reaction Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Reaction Solvent Ethanol Solvent->Reaction Base NaHCO3 Base->Reaction Temperature Reflux Temperature->Reaction Product 7-Methylimidazo[1,2-a]pyridine Reaction->Product Condensation

Caption: Workflow for the synthesis of 7-Methylimidazo[1,2-a]pyridine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-aminopyridine (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol to form a stirrable slurry.

  • Reagent Addition: Slowly add a solution of bromoacetaldehyde (1.1 eq) in ethanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine

The synthesized 7-methylimidazo[1,2-a]pyridine is then nitrated at the electron-rich C-3 position. The strong electron-donating character of the imidazole ring directs the electrophilic nitration to this position.

Synthesis_Step2 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine Reaction 7-Methylimidazo[1,2-a]pyridine->Reaction Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Reaction Product This compound Reaction->Product Nitration

Caption: Nitration of 7-Methylimidazo[1,2-a]pyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 7-methylimidazo[1,2-a]pyridine (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 part) and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the C-3 position facilitates the displacement of this group by a suitable nucleophile. This section details the SNAr reaction of this compound with a thiol nucleophile.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group (the nitro group) is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product 3-Substituted-7-methylimidazo[1,2-a]pyridine + NO2- Intermediate->Product Elimination of Nitro Group

Caption: Generalized mechanism of SNAr on 3-nitroimidazo[1,2-a]pyridines.

Protocol: SNAr with Ethyl Thioglycolate

This protocol describes the reaction of this compound with ethyl thioglycolate, a representative sulfur nucleophile.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Preparation: In a separate flask, prepare the thiolate nucleophile by adding ethyl thioglycolate (1.1 eq) to a suspension of a strong base, such as sodium hydride (1.1 eq), in anhydrous DMF at 0 °C. Stir for 15-20 minutes.

  • Reaction: Slowly add the freshly prepared thiolate solution to the solution of the nitro-compound at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Data Presentation

The following table summarizes the expected outcomes for the synthesis and functionalization reactions.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical Appearance
7-Methylimidazo[1,2-a]pyridineC8H8N2132.1670-85White to off-white solid
This compoundC8H7N3O2177.1660-75Yellow solid
Ethyl 2-((7-methylimidazo[1,2-a]pyridin-3-yl)thio)acetateC12H14N2O2S266.3275-90Pale yellow oil or solid

Conclusion

This application note provides a robust and reproducible methodology for the synthesis and functionalization of this compound. The protocols detailed herein, grounded in established chemical principles, offer a reliable pathway for the generation of novel derivatives of this important heterocyclic scaffold. The SNAr reaction, in particular, presents a versatile strategy for introducing a wide range of functionalities at the C-3 position, thereby facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

Cell-based assays for 7-Methyl-3-nitroimidazo[1,2-a]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays for Evaluating the Biological Activity of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound is a heterocyclic compound belonging to the nitroimidazole class.[1] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anticancer to antituberculosis treatments.[2][3][4] The defining feature of this compound, the nitro group, is critical to its mechanism of action. Nitroaromatic compounds are often bioreductive prodrugs, which are compounds that are inactive until they are chemically altered, or reduced, within the body.[5][]

This characteristic is particularly relevant in the context of solid tumors, which often contain regions of low oxygen, or hypoxia.[7][8] In these hypoxic environments, cellular enzymes called nitroreductases can reduce the nitro group of compounds like this compound.[][7] This reduction process generates reactive radical species that are toxic to cells, primarily by causing damage to DNA and other critical macromolecules, ultimately leading to cell death.[9][10][11] This hypoxia-selective activation makes such compounds highly promising candidates for targeted cancer therapies, as they have the potential to specifically eliminate hard-to-treat cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissues.[9][12][13]

Therefore, a robust panel of cell-based assays is essential to characterize the activity of this compound. This guide provides detailed protocols for a logical workflow, starting with general cytotoxicity assessment and progressing to assays that probe the specific hypoxia-selective and DNA-damaging mechanism of action.

The Core Principle: Hypoxia-Activated Cytotoxicity

The central hypothesis for this compound's activity is its function as a hypoxia-activated prodrug (HAP).[7][9] The workflow below illustrates the proposed mechanism that our cell-based assays will investigate.

Hypoxia_Activation_Pathway cluster_normoxia Normoxia (>5% O2) cluster_hypoxia Hypoxia (<1% O2) Prodrug_N 7-M-3-NIP (Inactive Prodrug) OneElectron_N 1e- Reduction (e.g., POR enzyme) Prodrug_N->OneElectron_N Enzymatic Activity Prodrug_H 7-M-3-NIP (Inactive Prodrug) Radical_N Nitro Radical Anion OneElectron_N->Radical_N Oxygen_N Molecular Oxygen (O2) Radical_N->Oxygen_N Re-oxidation label_normoxia Futile Redox Cycle: No Net Activation Minimal Toxicity OneElectron_H 1e- Reduction (e.g., POR enzyme) Prodrug_H->OneElectron_H Enzymatic Activity Radical_H Nitro Radical Anion OneElectron_H->Radical_H FurtherReduction Further Reduction Radical_H->FurtherReduction O2 is absent ReactiveSpecies Reactive Cytotoxic Species FurtherReduction->ReactiveSpecies DNADamage DNA Damage (Double-Strand Breaks) ReactiveSpecies->DNADamage CellDeath Cell Death (Apoptosis/Senescence) DNADamage->CellDeath

Caption: Proposed mechanism of hypoxia-selective activation of this compound (7-M-3-NIP).

Experimental Workflow for Compound Evaluation

A tiered approach is recommended to efficiently characterize the compound's activity. We begin with a broad assessment of cytotoxicity and then proceed to more targeted, mechanistic assays.

Experimental_Workflow Tier1 Tier 1: Cytotoxicity Screening MTT MTT Viability Assay (Normoxia vs. Hypoxia) Tier1->MTT Tier2 Tier 2: Mechanism of Action MTT->Tier2 If Hypoxia-Selective Cytotoxicity is Observed gH2AX γ-H2AX Immunofluorescence (Measures DNA Double-Strand Breaks) Tier2->gH2AX HIF1A HIF-1α Western Blot (Confirms Hypoxic State) Tier2->HIF1A Tier3 Tier 3: Advanced Characterization gH2AX->Tier3 If DNA Damage is Confirmed HIF1A->Tier3 CellCycle Cell Cycle Analysis (Flow Cytometry) Spheroid 3D Spheroid Model Assay

Caption: A tiered workflow for the comprehensive evaluation of 7-M-3-NIP activity.

Tier 1 Protocol: Hypoxia-Selective Cytotoxicity Assay

The first crucial step is to determine if this compound exhibits cytotoxic effects and whether this activity is enhanced under low-oxygen conditions. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16] This formazan is then solubilized, and the absorbance is measured, allowing for quantitative comparison of cell viability across different conditions.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Standard normoxic incubator (37°C, 5% CO₂)

  • Hypoxic incubator or chamber (37°C, 5% CO₂, <1% O₂)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere and enter logarithmic growth phase by incubating for 24 hours in a normoxic incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).

  • Experimental Setup:

    • Prepare two identical 96-well plates.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

  • Incubation:

    • Place one plate in the normoxic incubator (20% O₂).

    • Place the second plate in the hypoxic incubator (<1% O₂).

    • Incubate both plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Development: Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis & Interpretation:

  • Calculate Percent Viability:

    • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

    • Percent Viability = (Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)) * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for both normoxic and hypoxic conditions.

  • Calculate Hypoxic Cytotoxicity Ratio (HCR):

    • HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

    • An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity. For example, the HAP TH-302 shows enhanced cytotoxicity under hypoxia across numerous cell lines.[9]

ParameterExpected Outcome for an Active HAP
IC₅₀ (Normoxia) High µM or no activity
IC₅₀ (Hypoxia) Low µM range
HCR >10 is considered a strong indicator

Tier 2 Protocols: Mechanistic Validation

If the Tier 1 assay demonstrates hypoxia-selective cytotoxicity, the next step is to confirm the proposed mechanism: DNA damage and stabilization of the key hypoxia-regulated protein, HIF-1α.

DNA Damage Assessment: γ-H2AX Immunofluorescence Assay

Principle: The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[18] Using a specific antibody against γ-H2AX, these DSBs can be visualized as distinct fluorescent foci within the nucleus.[19][20] The number of foci per cell directly correlates with the extent of DNA damage, making this a highly sensitive and quantitative assay.[19][21]

Detailed Protocol: γ-H2AX Staining

Materials:

  • Cells cultured on sterile glass coverslips in 6-well plates

  • Normoxic and hypoxic incubators

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips. The next day, treat with this compound at a concentration near the hypoxic IC₅₀. Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., 10 µM Etoposide). Incubate plates under both normoxic and hypoxic conditions for 2-4 hours.

  • Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Counterstain with DAPI for 5 minutes.

  • Mounting & Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Data Analysis & Interpretation:

  • Quantify the average number of γ-H2AX foci (green dots) per nucleus (blue DAPI stain) for at least 50-100 cells per condition.

  • Expected Result: A significant increase in the number of γ-H2AX foci in cells treated with the compound under hypoxic conditions compared to normoxic-treated cells and vehicle controls. This result would strongly support the hypothesis that the compound's hypoxia-selective cytotoxicity is mediated by DNA damage.

Hypoxic State Confirmation: HIF-1α Western Blot

Principle: Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcription factor that is rapidly degraded under normoxic conditions.[22] In a hypoxic environment, its degradation is inhibited, leading to its stabilization and accumulation in the nucleus.[22][23] Detecting stabilized HIF-1α by Western blot serves as a crucial internal control, confirming that the cells in the hypoxic arm of the experiment have indeed experienced a physiologically relevant level of hypoxia.[24][25][26]

Detailed Protocol: HIF-1α Western Blot

Materials:

  • Cells cultured in 6-well or 10 cm dishes

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies: Anti-HIF-1α antibody, anti-β-actin (loading control) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Culture cells and expose them to normoxic or hypoxic conditions for 4-6 hours. A positive control for HIF-1α stabilization, such as treatment with cobalt chloride (CoCl₂) or deferoxamine (DFO), should be included.[24]

  • Protein Extraction: Immediately after treatment, wash cells with ice-cold PBS and lyse them directly on ice with RIPA buffer. It is critical to work quickly to prevent HIF-1α degradation.[25]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 7.5% polyacrylamide).[26]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane thoroughly. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across all lanes.

Data Analysis & Interpretation:

  • Expected Result: A strong band for HIF-1α (approx. 116 kDa) should be present in the lysates from hypoxic and positive control (CoCl₂) samples, but should be weak or absent in the normoxic samples.[24] This confirms the experimental setup successfully induced a hypoxic state, validating the results of the cytotoxicity and DNA damage assays.

References

Application Notes and Protocols for Cancer Cell Line Screening of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have garnered significant interest as potential anticancer agents due to their demonstrated ability to inhibit cancer cell growth, often by targeting key survival kinases.[1][2] The introduction of a nitro group, as seen in 7-Methyl-3-nitroimidazo[1,2-a]pyridine, can further enhance the pharmacological profile of the molecule. While extensive biological data for this specific derivative is not yet publicly available, the broader class of imidazo[1,2-a]pyridines has been shown to exert anti-tumor effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[1][3]

This document provides a comprehensive guide for the initial in vitro screening of this compound against various cancer cell lines. The protocols outlined herein are based on well-established methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution, providing a robust framework for evaluating the potential of this compound as a novel anticancer agent.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
CAS Number 34165-07-6[4]
Appearance Solid (form may vary)N/A
Solubility To be determined empirically. Start with DMSO.General Practice

Note on Solubility and Stability: The aqueous solubility of novel compounds can be limited.[5] It is crucial to first determine the solubility of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The stability of the compound in solution and under experimental conditions should also be assessed if possible.

Plausible Mechanism of Action: Insights from Related Compounds

Derivatives of the imidazo[1,2-a]pyridine class have been reported to exert their anticancer effects by modulating key cellular pathways that are often dysregulated in cancer.[2][6] A plausible mechanism for this compound could involve the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

G Compound This compound (Hypothesized) PI3K PI3K Compound->PI3K Inhibition Akt Akt Compound->Akt Inhibition PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p53 p53 Akt->p53 Inhibition mTOR->p53 Inhibition p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation CellCycleArrest G2/M Arrest p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway influenced by this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial screening of this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis & Interpretation CompoundPrep Prepare Stock Solution (e.g., in DMSO) Treatment Treat with Serial Dilutions of Compound CompoundPrep->Treatment CellCulture Culture Selected Cancer Cell Lines CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CellSeeding->Treatment MTT Cell Viability Assay (e.g., MTT) Treatment->MTT IC50 Calculate IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay DataAnalysis Analyze Flow Cytometry and Absorbance Data ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis Conclusion Draw Conclusions on Anticancer Potential DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro screening of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. Some studies on other imidazo[1,2-a]pyridine derivatives have reported IC50 values in the micromolar range.[3][7]

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound at its predetermined IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of the compound on the cell cycle progression.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24 hours.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells as in the apoptosis assay. Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint. Studies on similar compounds have shown an induction of G2/M arrest.[1]

Data Presentation

Summarize the quantitative data in a clear and concise table for easy comparison across different cell lines.

Table 1: Example Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value
NCI-H460Lung CarcinomaExperimental Value
SF-268GliomaExperimental Value
PC-3Prostate CarcinomaExperimental Value
HL-60Promyelocytic LeukemiaExperimental Value

Note: The data presented above are for illustrative purposes and will be determined experimentally.

References

Application Notes & Protocols for the Comprehensive Characterization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols herein are designed for researchers, scientists, and quality control analysts, offering a multi-technique approach to ensure unambiguous identification, purity assessment, and structural elucidation. We delve into the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Spectroscopic techniques (FT-IR and UV-Vis), explaining the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold renowned for its diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of a nitro group at the 3-position and a methyl group at the 7-position can significantly modulate the molecule's electronic properties, metabolic stability, and biological target interactions.[1][4] Accurate and comprehensive characterization is therefore a critical prerequisite for any downstream application, from initial hit identification in drug discovery to quality assurance in manufacturing. This guide provides the foundational analytical workflows to achieve this.

The structure of this compound is presented below:

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₈H₇N₃O₂[5]

  • Molecular Weight: 177.16 g/mol [5]

Integrated Analytical Workflow

A multi-faceted analytical approach is essential for the definitive characterization of this compound. Each technique provides a unique piece of the structural puzzle. The relationship between these techniques in a typical characterization workflow is illustrated below.

Analytical_Workflow Figure 1. Integrated Workflow for Characterization cluster_Synthesis Synthesis & Purification cluster_Primary_Analysis Primary Structural & Purity Analysis cluster_Detailed_Structure Detailed Structural Elucidation cluster_Confirmation Definitive Confirmation Synthesis Synthesis of This compound HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC MS Mass Spectrometry (MS) (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) HPLC->NMR Purified Sample Final Confirmed Structure & Purity Profile HPLC->Final MS->NMR MS->Final FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR NMR->Final UVVis UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVis FTIR->Final UVVis->Final

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

3.1. Application Note

HPLC is the cornerstone for assessing the purity of this compound. A reversed-phase method is typically employed due to the compound's moderate polarity. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential starting materials, by-products, or degradation products. A C18 column is a robust starting point. The mobile phase composition, particularly the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer, is critical for achieving optimal separation.[6][7] The nitroaromatic nature of the molecule allows for sensitive detection using a UV detector.[8]

3.2. Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a 10-minute equilibration at 95% A / 5% B.

    • Linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 300 nm, selected based on UV-Vis spectral analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Dilute as necessary with the initial mobile phase composition.

Table 1: Representative HPLC Data

ParameterExpected ValueRationale
Retention Time (tᵣ)Compound-specificDependent on the final optimized method.
Purity (%)>95% (for research)Calculated by peak area normalization.
Tailing Factor (T)0.9 - 1.2Indicates good peak symmetry.
Theoretical Plates (N)>2000Demonstrates column efficiency.

Mass Spectrometry (MS): Molecular Weight Verification

4.1. Application Note

Mass spectrometry provides the molecular weight of the analyte, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is the preferred technique for imidazo[1,2-a]pyridine derivatives as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.[9] High-resolution mass spectrometry (HRMS) is strongly recommended to confirm the elemental composition, providing a high degree of confidence in the compound's identity. Fragmentation analysis (MS/MS) can offer further structural insights, with characteristic losses of NO₂ (46 u) and NO (30 u) being indicative of nitroaromatic compounds.[10][11]

4.2. Protocol: ESI-MS Analysis

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ESI.

  • Sample Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC method described above. For direct infusion, prepare a ~10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Acquire full scan spectra from m/z 50-500. For HRMS, ensure a resolution of >10,000. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Table 2: Expected Mass Spectrometry Results

IonCalculated m/z (C₈H₇N₃O₂)Observed m/z (HRMS)Fragmentation Pathway
[M+H]⁺178.0611Within 5 ppm of calculatedProtonated molecule
[M+H - NO]⁺148.0662To be determinedLoss of nitric oxide
[M+H - NO₂]⁺132.0658To be determinedLoss of nitro group

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

5.1. Application Note

NMR is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals.

5.2. Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire with a standard pulse program.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire with a proton-decoupled pulse program.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm), Multiplicity¹³C Shift (ppm)Rationale
H-2~8.5, s~140Proximity to nitro group and bridgehead nitrogen.
H-5~9.0, d~125Deshielded by adjacent ring nitrogen.
H-6~7.0, dd~115Typical aromatic region.
H-8~7.5, s~120Aromatic proton.
7-CH₃~2.4, s~20Aliphatic methyl group on an aromatic ring.
C-3-~130Carbon bearing the nitro group.
C-7-~135Carbon with methyl substituent.
C-8a-~145Bridgehead carbon.

Note: These are predicted values and may vary. Actual assignments should be confirmed with 2D NMR.

Spectroscopic Characterization: Functional Groups and Electronic Properties

Spectroscopy_Logic Figure 2. Spectroscopic Analysis Logic Molecule This compound FTIR FT-IR Spectroscopy Molecule->FTIR UVVis UV-Vis Spectroscopy Molecule->UVVis FTIR_Result Vibrational Modes (Functional Groups) - C-H (Aromatic/Aliphatic) - C=C, C=N - N-O (Nitro) FTIR->FTIR_Result Provides UVVis_Result Electronic Transitions (π → π*) - Conjugated System - Chromophores UVVis->UVVis_Result Provides

Caption: Logic flow for spectroscopic analysis of the target molecule.

6.1. Application Note: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this compound, the key vibrational bands to observe are the asymmetric and symmetric stretches of the nitro group, aromatic C-H stretches, and the fingerprint region containing C=C and C=N stretching vibrations of the heterocyclic core.[9][12][13]

6.2. Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean ATR crystal before the sample.

Table 4: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₃)
~1640-1580C=C / C=N StretchImidazopyridine Ring
~1550-1500Asymmetric N-O StretchNitro (NO₂)
~1360-1320Symmetric N-O StretchNitro (NO₂)

6.3. Application Note: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the imidazo[1,2-a]pyridine ring, along with the nitro chromophore, will result in characteristic absorption maxima (λ_max).[14][15] The position and intensity of these bands are sensitive to the solvent polarity. This technique is particularly useful for quantitative analysis (e.g., via a Beer-Lambert plot) and for selecting an appropriate wavelength for HPLC detection.

6.4. Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a UV-grade solvent (e.g., methanol or ethanol).

  • Acquisition:

    • Scan Range: 200 - 600 nm.

    • Use the pure solvent as a blank.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

Table 5: Expected UV-Vis Absorption Data

Solventλ_max (nm)Molar Absorptivity (ε)Transition Type
Methanol~240-260 and ~300-350To be determinedπ → π*

Conclusion and Data Validation

The combination of these analytical techniques provides a self-validating system for the characterization of this compound. The molecular formula confirmed by HRMS must be consistent with the detailed structural information provided by ¹H and ¹³C NMR. The functional groups identified by FT-IR must correspond to the structure determined by NMR. Finally, HPLC provides the confidence of analyzing a pure substance. This comprehensive approach ensures the generation of reliable and reproducible data, which is paramount for the advancement of research and development involving this promising class of molecules.

References

Application Notes and Protocols for 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

7-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the nitroimidazo[1,2-a]pyridine class.[1] This family of compounds is of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.[2][3] Nitroaromatic compounds, including nitroimidazoles, are often investigated for their activity against various pathogens and diseases, including parasitic infections and cancer.[3][4] Their mechanism of action can involve bioreduction of the nitro group to form reactive nitrogen species, which can induce cellular damage in target organisms.[5] This inherent biological activity necessitates that this compound be handled with the assumption of high potency, warranting stringent safety protocols to protect researchers and the environment.

These application notes provide a detailed guide for the safe handling, storage, and disposal of this compound, drawing from established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[6][7]

Compound Profile and Hazard Identification

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
Appearance Solid (presumed)General chemical knowledge
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[8]

Inferred Hazards: Based on the nitroimidazo[1,2-a]pyridine scaffold and related compounds, the following hazards should be assumed:

  • Acute Toxicity: Harmful if swallowed.[9]

  • Skin Corrosion/Irritation: May cause skin irritation.[9]

  • Eye Damage/Irritation: May cause serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

  • Mutagenicity/Genotoxicity: Nitroaromatic compounds have the potential to be mutagenic. While some derivatives have been shown to be non-mutagenic, this should not be assumed without specific data.[3]

  • Reproductive Toxicity: Some potent molecules may pose risks to fetal development.[10]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling potent compounds is containment. Engineering controls should always be the first line of defense, with PPE serving as a critical secondary barrier.

Engineering Controls
  • Primary Containment: All manipulations involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood, a glove box, or a powder containment enclosure (also known as a balance enclosure). For potent compounds, a negative pressure environment is crucial to prevent the escape of airborne particles.[6]

  • Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour. The handling area should be maintained at a negative pressure relative to adjacent rooms to ensure containment.[6]

  • Closed Systems: Whenever possible, use closed-system transfers for moving the compound between vessels to minimize the risk of aerosol generation.[11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The following workflow illustrates the proper donning and doffing sequence to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) shoe_covers Shoe Covers inner_gloves Inner Gloves (nitrile) shoe_covers->inner_gloves suit Disposable Gown or Tyvek Suit inner_gloves->suit hood Hood/Head Cover suit->hood mask Respirator (e.g., N95/PAPR) hood->mask goggles Safety Goggles mask->goggles outer_gloves Outer Gloves (nitrile or neoprene) goggles->outer_gloves end_op Perform Operations outer_gloves->end_op d_outer_gloves Outer Gloves d_suit Gown/Suit d_outer_gloves->d_suit d_goggles Goggles d_suit->d_goggles d_mask Respirator d_goggles->d_mask d_hood Hood d_mask->d_hood d_inner_gloves Inner Gloves d_hood->d_inner_gloves d_shoe_covers Shoe Covers d_inner_gloves->d_shoe_covers exit Exit Lab d_shoe_covers->exit start Enter Lab start->shoe_covers end_op->d_outer_gloves

Caption: PPE Donning and Doffing Workflow.

Protocols for Handling and Storage

Protocol 1: Receiving and Storage
  • Verification: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Transport: Transport the sealed container to the designated storage area in a secondary, shatter-proof container.

  • Storage Conditions: Store the compound in its original, tightly sealed container in a designated, locked refrigerator at 2-8°C .[8] The storage location should be clearly labeled with appropriate hazard warnings.

  • Segregation: Store away from strong oxidizing agents and incompatible materials.[12]

  • Inventory: Maintain a detailed inventory log, recording the date of receipt, quantity, and dates of use.

Protocol 2: Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware), decontamination solutions, and waste bags are inside the containment enclosure (fume hood or glove box).

  • Weighing:

    • Perform all weighing operations on a calibrated analytical balance inside a powder containment enclosure to minimize air currents and prevent dissemination of the powder.

    • Use disposable weigh boats or liners to avoid cross-contamination.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

    • All solutions should be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Protocol 3: Spill Management

A spill kit specifically for potent compounds should be readily accessible.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (if not already worn) evacuate->ppe contain Contain Spill (use absorbent pads) ppe->contain decontaminate Apply Decontamination Solution (e.g., 10% bleach, followed by water) contain->decontaminate collect Collect Waste (place in sealed bag) decontaminate->collect final_clean Final Clean of Area collect->final_clean dispose Dispose of Waste as Hazardous Material final_clean->dispose report Report Incident to Safety Officer dispose->report

Caption: Spill Response Decision Workflow.

  • Immediate Action: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment device.

  • Containment: For small spills within a fume hood, cover the spill with an absorbent material.

  • Decontamination: Carefully apply an appropriate deactivating solution. A common practice for nitrogen-containing heterocyclic compounds is the use of a 10% bleach solution, followed by a water or ethanol rinse. However, compatibility should be verified.

  • Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a clearly labeled, sealed hazardous waste bag.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Protocol 4: Waste Disposal
  • Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated from regular laboratory waste.

  • Collection: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container. Nitrogen-containing compounds are considered nitrogenous wastes and must be disposed of following institutional and local environmental regulations.[13]

  • Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider. Do not discharge any waste containing this compound down the drain.[12]

Conclusion: A Culture of Safety

The handling of this compound requires a meticulous and proactive approach to safety. Due to its potential biological activity, it should be treated as a highly potent compound. Adherence to the principles of containment, use of appropriate engineering controls and PPE, and following established protocols are paramount to ensuring the safety of all laboratory personnel. Regular review of safety procedures and ongoing training are essential components of a robust safety culture when working with such research compounds.[7]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and detailed answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to optimize your reactions, improve yields, and obtain high-purity products.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and resolve common issues you may face during your experiments. Each problem is presented in a question-and-answer format, providing not just a solution, but also an explanation of the underlying chemical principles.

Problem 1: Low or No Product Yield

Question: I am performing a classical condensation between a 2-aminopyridine and an α-haloketone, but I am getting a very low yield of my desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in this fundamental reaction are a frequent challenge and can often be traced back to several key factors related to reaction conditions and starting material quality.

Causality and Solutions:

  • Inadequate Reaction Conditions: The formation of the imidazo[1,2-a]pyridine core involves a nucleophilic substitution followed by an intramolecular cyclization and dehydration. Each of these steps has specific requirements.

    • Temperature: While some reactions proceed at room temperature, many require heating to drive the cyclization and dehydration steps.[1] A systematic temperature screen (e.g., from room temperature to the boiling point of the solvent) is recommended. However, excessively high temperatures can lead to decomposition.

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction, but in some cases, aprotic polar solvents like DMF or acetonitrile are more effective.[2] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrates.

    • Base: The presence of a base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) is often necessary to neutralize the HBr or HCl generated during the reaction. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic.

  • Poor Quality Starting Materials:

    • α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable, especially if they are not stored properly. It is advisable to use freshly prepared or purified α-haloketones.

    • Purity of 2-Aminopyridine: Impurities in the 2-aminopyridine can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the decomposition of the product due to prolonged heating.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Issue check_conditions Verify Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_sm Assess Starting Material Quality (Purity, Stability) start->check_sm monitor_reaction Implement Reaction Monitoring (TLC, LC-MS) start->monitor_reaction optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal Temp optimize_solvent Screen Solvents check_conditions->optimize_solvent Sub-optimal Solvent optimize_base Screen Bases check_conditions->optimize_base Incorrect Base purify_sm Purify Starting Materials check_sm->purify_sm Impurities Detected use_fresh_sm Use Fresh Reagents check_sm->use_fresh_sm Degradation Suspected determine_time Determine Optimal Reaction Time monitor_reaction->determine_time successful_synthesis Successful Synthesis optimize_temp->successful_synthesis optimize_solvent->successful_synthesis optimize_base->successful_synthesis purify_sm->successful_synthesis use_fresh_sm->successful_synthesis determine_time->successful_synthesis

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Multiple Products and Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of side products in my imidazo[1,2-a]pyridine synthesis. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common issue, especially in multi-component reactions or when using substrates with multiple reactive sites. Improving selectivity requires a careful examination of the reaction mechanism and conditions.

Causality and Solutions:

  • Regioselectivity Issues: When using unsymmetrically substituted 2-aminopyridines or α-haloketones, the formation of regioisomers is possible. The regioselectivity is often governed by the electronic and steric effects of the substituents.[3]

    • Electronic Effects: Electron-donating groups on the 2-aminopyridine can influence the nucleophilicity of the ring nitrogen atoms, directing the cyclization. Conversely, electron-withdrawing groups can have the opposite effect.

    • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to one of the reactive sites, favoring the formation of one regioisomer over the other.[4]

  • Side Reactions in Multi-Component Reactions (MCRs): In reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, several competing pathways can lead to byproducts.[5][6]

    • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[7]

    • Catalyst Choice: The choice of catalyst (e.g., Lewis acids, Brønsted acids) can significantly impact the reaction pathway and selectivity.[5][8]

  • Self-Condensation: The carbonyl compound can sometimes undergo self-condensation, especially under basic conditions.

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.

  • Temperature Optimization: Running the reaction at a lower temperature may favor the thermodynamically more stable product, although this might require a longer reaction time.[7]

  • Catalyst Screening: Experiment with different catalysts to find one that favors the desired reaction pathway. For example, in copper-catalyzed reactions, the choice of the copper salt and ligand can be crucial.[4][9]

Mechanistic Insight into Regioselectivity:

regioselectivity_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1_pyridine Substituted 2-Aminopyridine intermediate_A Intermediate A (Pathway A) R1_pyridine->intermediate_A intermediate_B Intermediate B (Pathway B) R1_pyridine->intermediate_B R2_ketone Unsymmetrical α-Haloketone R2_ketone->intermediate_A R2_ketone->intermediate_B product_A Regioisomer A (Major Product) intermediate_A->product_A Favored by Electronic/Steric Factors product_B Regioisomer B (Minor Product) intermediate_B->product_B Disfavored by Electronic/Steric Factors

Caption: Factors influencing regioselectivity.

Problem 3: Difficult Purification

Question: I am struggling to purify my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

Answer:

Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and the potential for co-elution with starting materials or byproducts. A combination of techniques is often necessary to obtain a high-purity product.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[10][11]

    • Solvent System: A systematic screening of solvent systems is crucial. Common eluents include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A gradient elution is often necessary to separate closely eluting compounds.

    • Stationary Phase: While silica gel is the most common stationary phase, for highly polar compounds, alumina or reverse-phase silica may provide better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining analytically pure material.[12] Experiment with different solvents or solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic due to the presence of the pyridine nitrogen. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution) to precipitate the pure product.

    • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Table 1: Common Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridines

Polarity of CompoundRecommended Solvent System (v/v)
Low to MediumHexane / Ethyl Acetate (gradient)
Medium to HighDichloromethane / Methanol (gradient)
HighEthyl Acetate / Methanol (gradient)

Frequently Asked Questions (FAQs)

Q1: What are the key differences in troubleshooting classical condensation reactions versus multi-component reactions (MCRs) for imidazo[1,2-a]pyridine synthesis?

A1: While both approaches aim for the same core structure, the troubleshooting strategies differ significantly.

  • Classical Condensation (e.g., 2-aminopyridine + α-haloketone): The reaction is stepwise and generally more predictable. Troubleshooting focuses on optimizing the conditions for each step (nucleophilic substitution, cyclization, dehydration) and ensuring the quality of the two starting materials. Side reactions are often limited to self-condensation or decomposition.

  • Multi-Component Reactions (e.g., Groebke-Blackburn-Bienaymé): MCRs are convergent, meaning multiple bonds are formed in a single pot. This complexity can lead to a wider array of potential side products and regioisomers.[13][14] Troubleshooting MCRs often involves a more intricate optimization of catalyst, solvent, temperature, and even the order of reagent addition to favor the desired reaction pathway over competing ones.[5][7]

Q2: How do substituents on the 2-aminopyridine ring affect the synthesis of imidazo[1,2-a]pyridines?

A2: Substituents on the 2-aminopyridine ring have a profound impact on the reaction's outcome due to both electronic and steric effects.

  • Electronic Effects:

    • Electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the pyridine ring, enhancing the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen. This generally leads to faster reaction rates.[3]

    • Electron-withdrawing groups (EWGs) such as -NO₂ or -CN decrease the nucleophilicity of the 2-aminopyridine, often requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve good yields.

  • Steric Effects: Bulky substituents near the amino group or the ring nitrogen can hinder the approach of the other reactant, potentially slowing down the reaction or influencing the regioselectivity of the cyclization.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, there is a significant and growing interest in developing greener synthetic routes for imidazo[1,2-a]pyridines. Some of these approaches include:

  • Use of Water as a Solvent: Several methods have been developed that utilize water as a solvent, which is non-toxic, inexpensive, and environmentally benign.[12]

  • Catalyst-Free Conditions: Some syntheses can be performed without the need for a catalyst, reducing waste and cost.[15]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times, leading to energy savings and potentially higher yields.[6][10]

  • Use of Greener Catalysts: There is a move away from heavy metal catalysts towards more environmentally friendly options like molecular iodine or reusable solid-supported catalysts.[16][17]

Q4: I am trying to synthesize a C3-functionalized imidazo[1,2-a]pyridine. What are some common challenges and strategies?

A4: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and prone to electrophilic substitution, making it a common site for functionalization. However, challenges can arise.

  • Direct C-H Functionalization: While direct C-H functionalization is an attractive and atom-economical approach, it can sometimes lack selectivity, leading to a mixture of products. Careful optimization of the catalyst, oxidant, and reaction conditions is crucial.

  • Multi-step Syntheses: A common strategy is to first synthesize the imidazo[1,2-a]pyridine core and then introduce the C3-substituent. This can involve reactions like Vilsmeier-Haack formylation followed by further transformations, or electrophilic substitution with various reagents.

  • One-Pot Procedures: Several one-pot methods have been developed for the synthesis of C3-functionalized imidazo[1,2-a]pyridines, which can be more efficient than multi-step approaches.[11]

Q5: What are some common impurities I might encounter in my final product, and how can I identify them?

A5: Common impurities can include:

  • Unreacted Starting Materials: 2-aminopyridine or the carbonyl compound.

  • Intermediates: Incomplete cyclization can leave intermediates in the final product.

  • Side Products: Regioisomers, products of self-condensation, or other byproducts.

  • Solvent Residues: Residual solvents from the reaction or purification.

These impurities can be identified using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Can identify the presence of starting materials, intermediates, and byproducts by their characteristic signals.

  • Mass Spectrometry (MS): Can help identify the molecular weights of impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify the amount of impurities.

A thorough characterization of your final product is essential to ensure its purity and identity.

References

Technical Support Center: Identification of Reaction Byproducts in the Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-methyl-3-nitroimidazo[1,2-a]pyridine?

A1: The synthesis of this compound typically involves two key steps: the formation of the 7-methyl-imidazo[1,2-a]pyridine core, followed by its nitration. The core is often synthesized via the Tschitschibabin reaction or a related cyclocondensation of 4-methyl-2-aminopyridine with a suitable C2 synthon like α-haloketones or α-hydroxyketones.[1][2][3] The subsequent nitration is generally achieved using a mixture of nitric and sulfuric acids.[4][5]

Q2: Why is byproduct identification critical in the synthesis of this compound?

Q3: What are the primary analytical techniques for identifying byproducts in this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating impurities.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is crucial for initial identification.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for unambiguous structure elucidation of isolated impurities.[10][11][12]

Troubleshooting Guide: A Deeper Dive into Byproduct Identification

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Scenario 1: My TLC/HPLC shows multiple unexpected spots/peaks.

Question: I've run my reaction to synthesize this compound, and the crude product shows several unexpected spots on the TLC plate (or peaks in the HPLC chromatogram) in addition to my desired product. What are these, and how can I get rid of them?

Probable Causes & Solutions:

  • Incomplete Reaction: One or more of your starting materials may be unreacted.

    • How to Identify: Compare the retention time (HPLC) or Rf value (TLC) of the unexpected spots with your starting materials (4-methyl-2-aminopyridine and the C2 synthon for the cyclization step, or 7-methyl-imidazo[1,2-a]pyridine for the nitration step).

    • Solution: Increase the reaction time, temperature, or the equivalents of a key reagent. Ensure efficient mixing.

  • Formation of Positional Isomers: Nitration of the imidazo[1,2-a]pyridine ring can potentially occur at other positions, although the 3-position is generally favored electronically.[13]

    • How to Identify: Positional isomers will have the same mass-to-charge ratio (m/z) in the mass spectrum as your desired product but different retention times in HPLC and distinct NMR spectra. For example, you might see the formation of 7-methyl-X-nitroimidazo[1,2-a]pyridine (where X could be 5, 6, or 8).

    • Solution: Carefully control the nitration conditions (temperature, rate of addition of nitrating agent). Lowering the temperature can often improve regioselectivity. Purification by column chromatography or preparative HPLC will be necessary to separate the isomers.

  • Over-Nitration: The reaction conditions might be too harsh, leading to the addition of a second nitro group.

    • How to Identify: Look for a mass in your LC-MS data that corresponds to your product + 46 Da (the mass of a nitro group).

    • Solution: Reduce the concentration of the nitrating agent, lower the reaction temperature, and shorten the reaction time.

  • Side Reactions from Starting Materials: The starting 4-methyl-2-aminopyridine can undergo side reactions. For instance, in reactions analogous to the Tschitschibabin synthesis, dimerization of the pyridine starting material can occur.[14]

    • How to Identify: Look for masses corresponding to dimers of your starting materials or intermediates.

    • Solution: Optimize the reaction stoichiometry and temperature to favor the desired intramolecular cyclization over intermolecular side reactions.

Scenario 2: My mass spectrum shows several unexpected m/z values.

Question: My LC-MS analysis of the crude reaction mixture shows several peaks with m/z values that I cannot account for. How do I begin to identify these unknown byproducts?

Probable Causes & Solutions:

  • Unreacted Intermediates: The cyclization reaction may not have gone to completion, leaving behind intermediates.

    • How to Identify: Based on the reaction mechanism, predict the structures of possible intermediates. For example, in a reaction involving an α-haloketone, you might have the N-alkylated 2-aminopyridine prior to cyclization. Calculate the expected molecular weights of these intermediates and look for the corresponding m/z values in your mass spectrum.

    • Solution: As with an incomplete reaction, optimize the reaction conditions (time, temperature, base) to drive the reaction to completion.

  • Degradation Products: The product or intermediates may be unstable under the reaction or workup conditions. Nitroaromatic compounds can sometimes be susceptible to degradation.[15]

    • How to Identify: This can be challenging. Look for fragments in your MS/MS data that might suggest the loss of a nitro group or other functional groups. Forced degradation studies (exposing your pure product to acidic, basic, oxidative, and photolytic conditions) can help identify potential degradation products.

    • Solution: Use milder reaction and workup conditions. Protect the reaction from light if your compounds are found to be light-sensitive.

  • Byproducts from Reagent-Related Side Reactions: Reagents themselves can lead to byproducts. For example, strong acids can cause sulfonation if sulfuric acid is used at high temperatures.

    • How to Identify: Look for masses corresponding to the addition of fragments from your reagents (e.g., +80 Da for a sulfonic acid group).

    • Solution: Use the minimum necessary amount of reagents and control the reaction temperature carefully.

Scenario 3: The ¹H NMR spectrum of my purified product is still complex.

Question: I have purified my product by column chromatography, but the ¹H NMR spectrum shows more peaks than expected for this compound. What could be the issue?

Probable Causes & Solutions:

  • Co-eluting Isomers: A positional isomer may have a very similar polarity to your desired product and co-elutes during chromatography.

    • How to Identify: The presence of two sets of peaks, each integrating to the correct number of protons for a single isomer, suggests a mixture. 2D NMR techniques like COSY and HSQC can help in assigning the protons to their respective spin systems and confirming the presence of multiple isomers. The chemical shifts of imidazo[1,2-a]pyridines are well-documented and can be used for comparison.[11][16]

    • Solution: Improve your chromatographic separation. Try a different solvent system, a different stationary phase (e.g., a different type of silica or alumina), or switch to preparative HPLC.

  • Residual Solvents: Solvents used in the reaction or purification can be trapped in your final product.

    • How to Identify: Common residual solvents have characteristic chemical shifts in the ¹H NMR spectrum (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm, ethyl acetate at ~1.26, 2.05, and 4.12 ppm in CDCl₃).

    • Solution: Dry your sample under high vacuum for an extended period. Recrystallization can also help in removing trapped solvents.

Potential Byproduct Profile

The following table summarizes potential byproducts in the synthesis of this compound, their likely origin, and key analytical signatures.

Potential Byproduct Chemical Structure Likely Origin Expected MW Key Analytical Signatures (LC-MS & NMR)
7-methyl-imidazo[1,2-a]pyridineC₈H₈N₂Incomplete nitration of the starting material.132.16LC-MS: m/z of 133.1 [M+H]⁺. ¹H NMR: Absence of the characteristic downfield shift for the proton at the 3-position after nitration.
7-methyl-5-nitroimidazo[1,2-a]pyridineC₈H₇N₃O₂Positional isomer formed during nitration.177.16LC-MS: Same m/z as the desired product (178.1 [M+H]⁺), but different retention time. ¹H NMR: Different aromatic proton splitting patterns and chemical shifts compared to the 3-nitro isomer.
7-methyl-X,Y-dinitroimidazo[1,2-a]pyridineC₈H₆N₄O₄Over-nitration of the imidazo[1,2-a]pyridine ring.222.16LC-MS: m/z of 223.1 [M+H]⁺. ¹H NMR: Fewer aromatic protons and significant downfield shifting of the remaining protons.
N-alkylated intermediateVaries based on C2 synthonIncomplete cyclization.VariesLC-MS: m/z will correspond to the sum of 4-methyl-2-aminopyridine and the alkylating fragment. ¹H NMR: Will lack the signals for the imidazole ring protons.
Dimer of 4-methyl-2-aminopyridineC₁₂H₁₂N₂Side reaction during cyclization (Tschitschibabin-type).[14]184.24LC-MS: m/z of 185.2 [M+H]⁺. ¹H NMR: Will show signals corresponding to two substituted pyridine rings.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Potential Side Reactions

Reaction_Pathway cluster_main Main Synthetic Route SM1 4-Methyl-2-aminopyridine Intermediate N-Alkylated Intermediate SM1->Intermediate Reaction with C2 Synthon Dimer Dimerization Product SM1->Dimer Dimerization Side Reaction SM2 C2 Synthon (e.g., α-haloketone) SM2->Intermediate NitratingAgent HNO₃ / H₂SO₄ Final_Product This compound NitratingAgent->Final_Product Isomer Positional Isomer (e.g., 5-nitro) NitratingAgent->Isomer OverNitration Dinitro Product NitratingAgent->OverNitration Product_Core 7-Methyl-imidazo[1,2-a]pyridine Intermediate->Product_Core Cyclization Product_Core->Final_Product Nitration Product_Core->Isomer Alternative Nitration Final_Product->OverNitration Further Nitration Troubleshooting_Workflow Start Unexpected Results in Reaction Analyze_TLC_HPLC Analyze TLC / HPLC Data Start->Analyze_TLC_HPLC Analyze_LCMS Analyze LC-MS Data Analyze_TLC_HPLC->Analyze_LCMS Unexpected Peaks Analyze_NMR Analyze NMR Data Analyze_LCMS->Analyze_NMR Identify m/z Incomplete_Reaction Incomplete Reaction? Analyze_LCMS->Incomplete_Reaction Starting Material m/z Present Isomers_Present Positional Isomers? Analyze_LCMS->Isomers_Present Same m/z, Different RT Over_Reaction Over-nitration? Analyze_LCMS->Over_Reaction Product + 46 Da m/z Other_Byproducts Other Byproducts? Analyze_LCMS->Other_Byproducts Unidentified m/z Coelution Co-eluting Impurities? Analyze_NMR->Coelution Complex Spectrum Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Improve_Purification Improve Purification (Change solvent system, preparative HPLC) Isomers_Present->Improve_Purification Over_Reaction->Optimize_Conditions Isolate_Characterize Isolate Impurity for Full Characterization (NMR) Other_Byproducts->Isolate_Characterize Coelution->Improve_Purification

References

Technical Support Center: Strategies for Solubilizing 7-Methyl-3-nitroimidazo[1,2-a]pyridine for Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methyl-3-nitroimidazo[1,2-a]pyridine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address solubility challenges encountered during in vitro and in vivo preclinical assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

The this compound scaffold is of significant interest in medicinal chemistry.[1] However, like many heterocyclic compounds, particularly those bearing nitro groups, it exhibits poor aqueous solubility.[2][3][4][5] This guide presents a systematic, multi-tiered approach to overcoming this critical barrier.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in aqueous buffers like PBS? A: The molecular structure of this compound contains a fused aromatic ring system (the imidazopyridine core) and a nitro group, both of which contribute to its hydrophobic (lipophilic) character.[6] These nonpolar features result in low affinity for water and other polar aqueous media, leading to poor solubility. Overcoming this requires strategies that either reduce the polarity difference between the compound and the solvent or alter the compound's properties.[7]

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately upon dilution into my cell culture medium. What is happening? A: This is a common phenomenon known as "crashing out." While this compound is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the final assay medium is predominantly aqueous.[8] When you introduce the DMSO stock solution into the aqueous buffer, the DMSO concentration is drastically lowered. The aqueous environment cannot maintain the solubility of the compound at that concentration, causing it to precipitate out of the solution. The key is to ensure the final concentration of the co-solvent is sufficient to maintain solubility without compromising the biological assay.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays? A: The tolerance to DMSO is highly dependent on the specific cell line and the duration of exposure. As a general guideline, many studies recommend keeping the final DMSO concentration at or below 0.5% (v/v), with some sensitive assays requiring concentrations as low as 0.1%.[8] It is imperative to perform a solvent toxicity control experiment where you expose your cells to the same concentrations of DMSO that will be used in your assay to confirm that the solvent itself does not impact cell viability or the experimental endpoint.

Q4: Can I use pH adjustment to improve the solubility of this compound? A: Yes, this is a viable strategy. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms.[9][10] In an acidic environment (lower pH), these nitrogens can become protonated, forming a more polar and thus more water-soluble salt.[11][12] However, you must first confirm that the low pH environment does not affect your compound's stability or the integrity of your biological assay (e.g., enzyme activity, cell health).

Section 2: Comprehensive Troubleshooting Guide: A Step-by-Step Approach

For persistent solubility issues, a more systematic approach is required. This guide provides a logical workflow from basic to advanced solubilization techniques.

Workflow Step 1: Stock Solution Preparation & Initial Solvent Screening

The foundation of any successful assay is a stable, high-concentration stock solution. This allows for minimal addition of organic solvent to the final assay volume.[13][14]

Protocol 1: High-Concentration Stock Solution Preparation

  • Determine Molecular Weight: The molecular weight of this compound (C₈H₇N₃O₂) is 177.16 g/mol .[6]

  • Calculation: To prepare 1 mL of a 20 mM stock solution, you need:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW (g/mol)

    • Mass (mg) = 20 mmol/L × 0.001 L × 177.16 g/mol × 1000 mg/g = 3.54 mg

  • Preparation:

    • Accurately weigh 3.54 mg of this compound.

    • Add it to a sterile microcentrifuge tube or vial.

    • Add 1 mL of 100% sterile-filtered DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability at elevated temperatures first.

    • Store appropriately, typically at -20°C or -80°C, protected from light and moisture.

Table 1: Common Organic Co-solvents for Initial Screening [15][16][17]

Co-SolventAbbreviationProperties & Considerations
Dimethyl SulfoxideDMSOExcellent solubilizing power for a wide range of compounds. Aprotic. Can be cytotoxic at >0.5%.[8][15]
EthanolEtOHLess toxic than DMSO for many cell lines. Less effective for highly hydrophobic compounds.
N,N-DimethylformamideDMFStrong solubilizing power, similar to DMSO. Higher toxicity concerns.
Polyethylene Glycol 400PEG 400A viscous liquid polymer often used in formulations. Generally low toxicity.[16]
Workflow Step 2: Kinetic Solubility Assessment in Assay Buffer

This step determines the maximum concentration at which the compound remains soluble upon dilution from the DMSO stock into your final aqueous buffer.

Protocol 2: Serial Dilution for Kinetic Solubility

  • Prepare Buffer: Use the exact same aqueous buffer or cell culture medium as your final assay.

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your assay buffer (e.g., 198 µL).

  • Add Compound: Add a small volume of your high-concentration DMSO stock (e.g., 2 µL of 20 mM stock) to the first well to achieve the highest desired concentration (e.g., 200 µM with 1% DMSO). Mix well.

  • Observe: Let the solution sit at room temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, crystals). A spectrophotometer reading at ~620 nm can also be used to quantify turbidity.

  • Determine Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

G cluster_start Initial Solubility Assessment cluster_outcome Decision start Prepare 20 mM Stock in 100% DMSO dilute Dilute Stock into Aqueous Assay Buffer start->dilute observe Incubate & Observe (1-2 hours) dilute->observe precipitate Precipitation Occurs? observe->precipitate proceed No: Proceed with Assay (Stay below this concentration) precipitate->proceed No troubleshoot Yes: Proceed to Advanced Methods precipitate->troubleshoot Yes

Workflow Step 3: Advanced Solubilization Techniques

If the required assay concentration exceeds the kinetic solubility limit with a tolerable level of co-solvent, more advanced methods are necessary.

A. pH Modification

  • Causality: As a weak base, this compound's solubility can be increased by preparing it in an acidic solution, which protonates the molecule to form a more soluble salt.[11][12] This is particularly useful for preparing dosing solutions for animal studies.

  • Protocol 3: Acidic Formulation

    • Prepare a series of pharmaceutically acceptable acidic buffers (e.g., citrate buffer at pH 3, 4, and 5).

    • Attempt to dissolve a known amount of the compound directly into these buffers.

    • Alternatively, prepare a stock solution in an acidic vehicle like 10% HCl and dilute from there.

    • Critical Control: Always check the final pH of your diluted solution. Most importantly, verify that the altered pH does not impact the biological system you are studying.

B. Using Excipients: Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[20][21][22] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[15][18]

  • Protocol 4: Cyclodextrin Complexation

    • Prepare a solution of HP-β-CD in water or your assay buffer (e.g., 10-20% w/v).

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir or sonicate the mixture overnight at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV).

    • Critical Control: Run a parallel experiment with just the cyclodextrin vehicle to ensure it has no effect on your assay.

C. Using Surfactants

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize lipophilic compounds.[17][23]

  • Protocol 5: Surfactant-based Formulation

    • Prepare dilute solutions of surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 in your assay buffer (e.g., 0.5% - 2% v/v).

    • Add the compound from your concentrated DMSO stock to the surfactant solution and vortex.

    • Observe for solubility improvement compared to the buffer alone.

    • Critical Control: Surfactants can interfere with cell membranes and protein activity. It is essential to run a vehicle control to test for any confounding effects of the surfactant on the assay.

Section 3: Summary and Recommendations

Choosing the right solubilization strategy involves balancing solubility enhancement with the potential for experimental artifacts.

Table 2: Comparison of Solubilization Methods

MethodProsConsBest For
Co-solvents (DMSO) Simple, fast, effective for stock solutions.[24]Potential for precipitation upon dilution; cytotoxicity at high concentrations.[8]Initial in vitro screening; high-throughput assays.
pH Adjustment Can dramatically increase solubility for basic compounds; simple to prepare.[25]Final pH may be incompatible with biological assays; risk of compound degradation.In vivo oral dosing solutions; robust biochemical assays.
Cyclodextrins High solubilization capacity; generally low cytotoxicity; widely used in formulations.[18][20]Can be expensive; may alter compound availability to targets; increases solution viscosity.Cell-based assays where co-solvents fail; in vivo parenteral formulations.
Surfactants Effective at low concentrations; well-established method.[26][27]High potential to interfere with biological systems (membranes, proteins); can be difficult to remove.Specific formulation needs; less common for general in vitro assays.

G start Start: Compound is insoluble in assay buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock kinetic Test Kinetic Solubility in Assay Buffer stock->kinetic is_soluble Soluble at desired conc. with <0.5% DMSO? kinetic->is_soluble success Success: Proceed with Assay is_soluble->success Yes adv_methods Choose Advanced Method is_soluble->adv_methods No ph_mod pH Modification (Is assay pH-tolerant?) adv_methods->ph_mod cyclo Cyclodextrin (HP-β-CD) (Test vehicle control) adv_methods->cyclo surfactant Surfactant (Tween 80) (Test vehicle control) adv_methods->surfactant ph_mod->success cyclo->success surfactant->success

References

7-Methyl-3-nitroimidazo[1,2-a]pyridine stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for researchers working with 7-Methyl-3-nitroimidazo[1,2-a]pyridine. Due to the limited publicly available stability data for this specific compound, this document synthesizes information from related nitroaromatic and imidazopyridine compounds to offer foundational guidance. All recommendations should be validated within your specific experimental context.

I. Core Concepts: Understanding the Instability of Nitroaromatic Heterocycles

The this compound scaffold contains functionalities that can be susceptible to degradation in solution. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the fused imidazole and pyridine rings. Potential degradation pathways for this class of compounds can include reduction of the nitro group and hydrolysis. The stability of related nitroimidazoles has been shown to be influenced by factors such as pH and exposure to light. For instance, the reduction of 2-nitroimidazoles can lead to unstable hydroxylamino intermediates, which rapidly decompose, especially at neutral pH.[1]

II. Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a color change. What could be the cause?

A color change in your solution is a common indicator of chemical degradation. This could be due to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in nitroaromatic compounds. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • pH-mediated Hydrolysis: The stability of the imidazopyridine ring system can be pH-dependent. Strongly acidic or basic conditions may catalyze hydrolysis, leading to ring-opening or other structural changes.

  • Solvent Reactivity: While common laboratory solvents like DMSO and ethanol are generally considered compatible for initial stock solutions, long-term storage in certain solvents, especially those containing impurities, could lead to degradation.

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants can also contribute to the degradation of complex organic molecules.

Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound instability?

Yes, inconsistent biological data is a primary consequence of compound instability. If the concentration of the active parent compound is decreasing over time due to degradation, the observed biological effect will also diminish. It is essential to ensure that the compound is stable under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).

Q3: What are the recommended storage conditions for this compound?

For solid material, store in a cool, dry, and dark place. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques can I use to assess the stability of my compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for assessing the purity and stability of this compound. A decreasing peak area of the parent compound over time, along with the appearance of new peaks, indicates degradation. For identifying the structure of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[2][3][4][5]

III. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contaminated solvent or glassware.Use fresh, high-purity solvents. Ensure all glassware is thoroughly cleaned and dried.
Gradual decrease in the main compound peak area over time. Solution instability (hydrolysis, photolysis, or oxidation).Conduct a forced degradation study (see Protocol 1) to identify the primary degradation factors (pH, light, temperature). Protect solutions from light and store at low temperatures.
Inconsistent results between experimental replicates. Instability in assay buffer or media.Perform a stability test of the compound directly in the assay buffer under the experimental conditions (see Protocol 2). If unstable, consider reducing incubation times or adjusting buffer components if possible.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.The imidazo[1,2-a]pyridine scaffold can have limited aqueous solubility.[6][7][8] Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration in your final assay medium. Ensure the final concentration of the organic solvent is consistent across all experiments.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to identify the key factors affecting the stability of this compound in solution.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Aliquot the stock solution into several amber HPLC vials.

  • Stress Conditions (apply one condition per vial):

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Place the vial in an oven at 50°C.

    • Photolytic: Place the vial in a photostability chamber or expose it to a UV lamp.

    • Control: Keep one vial at 4°C in the dark.

  • Time Points: Analyze the samples by HPLC-UV at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Monitor the peak area of the parent compound. A significant decrease in the peak area compared to the control indicates degradation under that specific stress condition.

Protocol 2: Assessing Stability in Assay Buffer

This protocol helps determine if the compound is stable under your specific biological assay conditions.

Workflow for Assay Buffer Stability Test

G A Prepare concentrated stock of compound in DMSO B Spike compound into assay buffer to final concentration A->B C Incubate under assay conditions (e.g., 37°C, 5% CO2) B->C D Take aliquots at different time points (e.g., 0, 1, 4, 24h) C->D E Quench reaction (e.g., add cold acetonitrile) D->E F Analyze by HPLC or LC-MS E->F G Plot parent compound concentration vs. time F->G

Caption: Experimental workflow for testing compound stability in assay buffer.

Methodology:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Spike the compound from the stock solution into your final assay buffer to achieve the desired working concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent with your experimental controls.

  • Incubate the solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.

  • Centrifuge to remove any precipitate and analyze the supernatant by HPLC or LC-MS to quantify the remaining parent compound.

  • Plot the concentration or peak area of the parent compound against time to determine its stability profile in your assay medium.

By systematically evaluating the stability of this compound, you can ensure the reliability and reproducibility of your experimental results.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. This compound. MilliporeSigma. --INVALID-LINK--

  • MDPI. High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI. --INVALID-LINK--

  • ResearchGate. Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. --INVALID-LINK--

  • BLDpharm. 34165-07-6|this compound. BLDpharm. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. SCBT. --INVALID-LINK--

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. --INVALID-LINK--

  • Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. --INVALID-LINK--

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. --INVALID-LINK--

  • PubMed Central. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Center for Biotechnology Information. --INVALID-LINK--

  • National Institutes of Health. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. National Center for Biotechnology Information. --INVALID-LINK--

  • Horizon IRD. Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD. --INVALID-LINK--

  • PubMed. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. National Center for Biotechnology Information. --INVALID-LINK--

  • Springer. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Springer. --INVALID-LINK--

  • PubMed Central. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. National Center for Biotechnology Information. --INVALID-LINK--

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. National Center for Biotechnology Information. --INVALID-LINK--

  • PubMed Central. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. National Center for Biotechnology Information. --INVALID-LINK--

  • National Institutes of Health. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Center for Biotechnology Information. --INVALID-LINK--

  • AK Scientific, Inc. 1216863-61-4 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid. AKSci. --INVALID-LINK--

  • National Institutes of Health. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Center for Biotechnology Information. --INVALID-LINK--

  • AK Scientific, Inc. 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--

  • PubMed Central. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][9][10]oxazines, analogues of PA-824. National Center for Biotechnology Information. --INVALID-LINK--

  • Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. --INVALID-LINK--

  • ChemicalBook. This compound. ChemicalBook. --INVALID-LINK--

  • PubMed Central. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. --INVALID-LINK--

  • ResearchGate. A Facile Synthesis of Some New 7,8-Dihydrospiro{imidazo[1,2-a]pyridine-7,3′-indoline}-2′-one Derivatives. ResearchGate. --INVALID-LINK--

References

Navigating the Purification of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient purification of synthesized compounds is a critical step that directly impacts the reliability of downstream data and the progression of a project. The subject of this guide, 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry, presents its own unique set of challenges during chromatographic purification. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate these challenges, ensuring the attainment of highly pure material. Our approach is grounded in the principles of scientific integrity, drawing from established literature and extensive field experience to explain the "why" behind the "how."

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is essential to understand the physicochemical characteristics of this compound that influence its behavior during chromatography.

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight 177.16 g/mol [1]Standard molecular weight for small molecule purification.
XLogP3 2.3[1]Indicates moderate lipophilicity, suggesting that normal-phase chromatography on silica gel with moderately polar mobile phases should be effective. It also suggests that reversed-phase chromatography is a viable alternative.
Structure Imidazo[1,2-a]pyridine core with a methyl group and a nitro group.The imidazopyridine core is basic, which can lead to tailing on acidic silica gel. The nitro group is a strong electron-withdrawing group, increasing the compound's polarity and potentially affecting its stability.

Troubleshooting Guide: Common Issues and Solutions in Chromatography

This section addresses specific problems that may be encountered during the purification of this compound by column chromatography.

Problem 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows a clear separation, but on the column, the fractions are all mixed. What is happening?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

  • Overloading the Column: Exceeding the capacity of your stationary phase is a frequent cause of poor separation.

    • Causality: When the amount of crude material is too high for the amount of silica gel, the stationary phase becomes saturated, and the separation equilibrium cannot be effectively established. This leads to broad, overlapping bands.

    • Solution: As a rule of thumb, for a standard flash column, the ratio of silica gel to crude material should be at least 50:1 (w/w). For difficult separations, this ratio may need to be increased to 100:1 or even higher.

  • Improper Solvent System: The solvent system that works for TLC may not translate directly to column chromatography.

    • Causality: The dynamics of a continuous flow system in a column are different from the capillary action on a TLC plate. A solvent system that gives a good Rf value (around 0.2-0.3) on TLC is a good starting point, but may need to be adjusted for the column.

    • Solution: Reduce the polarity of your mobile phase for the column compared to your TLC solvent system. For example, if you achieved good separation with 30% ethyl acetate in hexane on TLC, start your column with 15-20% ethyl acetate in hexane and gradually increase the polarity (gradient elution).

  • Co-eluting Impurities: The impurity might have a very similar polarity to your product.

    • Causality: The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine followed by nitration. Potential impurities include unreacted starting materials (e.g., 4-methyl-2-aminopyridine) or regioisomers formed during the nitration step. These can have very similar polarities.

    • Solution:

      • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can improve selectivity.

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be effective for basic compounds like imidazopyridines. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another powerful alternative.

Problem 2: Product Tailing on the Column

Question: My product comes off the column, but it's in a large number of fractions with a long, drawn-out tail. How can I get sharper peaks?

Answer: Tailing is often observed for basic compounds like this compound on standard silica gel.

  • Causality: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to a slow and uneven elution, resulting in a tailed peak.

  • Solution:

    • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase can significantly reduce tailing. The basic modifier will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel, such as one treated with a silanizing agent to cap the free silanol groups. Alternatively, using neutral or basic alumina as the stationary phase can prevent this issue.

Problem 3: The Compound Seems to Decompose on the Column

Question: I'm recovering a much lower yield than expected, and I see new, more polar spots on my TLC analysis of the column fractions. Is my compound degrading?

Answer: Decomposition on silica gel is a real possibility, especially for compounds with sensitive functional groups like the nitro group.

  • Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds. Nitroaromatic compounds can be sensitive, and the imidazopyridine ring itself might be susceptible to acid-catalyzed reactions under prolonged exposure to the stationary phase.

  • Solution:

    • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography is ideal).

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine to neutralize the acidic sites.

    • Switch to a Less Acidic Stationary Phase: As mentioned before, neutral alumina can be a good alternative.

    • Consider Reversed-Phase Chromatography: This technique is often gentler on sensitive compounds as the mobile phases are typically neutral or buffered at a specific pH.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: Based on its calculated XLogP3 of 2.3[1] and the purification of similar imidazo[1,2-a]pyridine derivatives found in the literature, a good starting point for TLC analysis would be a mixture of a non-polar and a moderately polar solvent. We recommend trying the following systems:

  • Hexane/Ethyl Acetate (start with a 7:3 or 1:1 ratio)

  • Dichloromethane/Methanol (start with a 98:2 or 95:5 ratio)

Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the product on the TLC plate. For the column, start with a mobile phase that is slightly less polar than what you determined by TLC.

Q2: How can I be sure that the major spot on my TLC is my desired product?

A2: While co-spotting with a known standard is the definitive method, if a standard is not available, you can use spectroscopic analysis of a small, purified sample from a preliminary column run. The expected 1H NMR spectrum of this compound should show characteristic signals for the aromatic protons on the imidazopyridine core and a singlet for the methyl group. The presence of the nitro group will typically shift the signals of adjacent protons downfield.

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be a very effective method for purifying solid compounds, often yielding highly pure material. The key is to find a suitable solvent or solvent pair.

  • Protocol for Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) in a test tube.

    • Add a small amount of a single solvent (e.g., ethanol, methanol, ethyl acetate, acetone, or toluene) and heat to boiling.

    • If the compound dissolves completely, it is a good candidate solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • If the compound is insoluble in the hot solvent, it is not a suitable single solvent.

    • If the compound is too soluble even at room temperature, you can try a two-solvent system. Dissolve the compound in a small amount of the "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble but miscible with the first solvent) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[2][3][4][5][6]

Q4: My purified compound looks like a yellow oil, but I expected a solid. What should I do?

A4: It is possible that your compound is an oil at room temperature, or it could be an amorphous solid. Residual solvent can also cause a solid to appear as an oil.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure all solvent has been removed by drying the sample under high vacuum for an extended period. Gentle heating under vacuum can also help.

    • Induce Crystallization: If you believe it should be a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound if available.

    • Trituration: Dissolve the oil in a small amount of a good solvent and then add a poor solvent to precipitate the product as a solid. Alternatively, add a poor solvent in which the impurities are soluble but the product is not, and stir vigorously.

Experimental Workflow Visualization

To aid in troubleshooting, the following diagram illustrates a logical workflow for tackling purification challenges.

Caption: A decision-making workflow for troubleshooting the purification of this compound.

By systematically addressing these common issues and understanding the underlying chemical principles, researchers can overcome the challenges associated with the purification of this compound and obtain the high-quality material necessary for their research endeavors.

References

Technical Support Center: Derivatization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Methyl-3-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and avoid unwanted side reactions during the functionalization of this important scaffold. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to this molecule, which can lead to specific challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide & FAQs

FAQ 1: Unwanted Nucleophilic Substitution of the 3-Nitro Group

Question: I am attempting a derivatization reaction on the pyridine ring of this compound, but I am observing significant formation of a byproduct where the 3-nitro group has been replaced. Why is this happening and how can I prevent it?

Answer:

This is a common and often unexpected side reaction when working with 3-nitroimidazo[1,2-a]pyridine scaffolds. The nitro group at the C3 position, being a strong electron-withdrawing group, activates the position for nucleophilic aromatic substitution (SNAr) .[1][2] This means that even moderately strong nucleophiles present in your reaction mixture can displace the nitro group.

Causality and Mechanism:

The imidazo[1,2-a]pyridine ring system is electron-rich, but the C3 position is particularly susceptible to electrophilic attack. However, the presence of the nitro group reverses this polarity, making the C3 carbon electrophilic and prone to attack by nucleophiles. The reaction typically proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. The stability of the departing nitrite or nitrous acid anion makes this a thermodynamically favorable process under certain conditions.

Interestingly, the nature of the nucleophile plays a crucial role in the selectivity of substitution. Studies on related 2-cyano-3-nitroimidazo[1,2-a]pyridines have shown that soft nucleophiles, such as thiols, preferentially displace the 3-nitro group, while harder nucleophiles like amines and alkoxides may target other positions if available.[2]

Troubleshooting Protocol:

  • Nucleophile Choice and Strength:

    • If your desired reaction involves a nucleophile that is also attacking the C3 position, consider using a less nucleophilic reagent or protecting the nucleophilic center if possible.

    • Avoid strongly basic conditions, which can generate highly reactive nucleophiles (e.g., alkoxides from alcohols).

  • Temperature Control:

    • SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction. Start your optimization at 0 °C or even lower if your desired reaction permits.

  • Solvent Effects:

    • Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile highly reactive.[1] Consider switching to a less polar solvent (e.g., THF, dioxane, or toluene) if your reagents are soluble.

  • Protecting Group Strategy (if applicable):

    • If the goal is to functionalize another part of the molecule and the nitro group is for directing or deactivating purposes, you might consider carrying out the desired transformation on a precursor without the nitro group, and then introducing it at a later stage.

FAQ 2: Unintentional Reduction of the 3-Nitro Group

Question: I am performing a reaction, for example, a palladium-catalyzed cross-coupling, and I am isolating my desired product but with the 3-nitro group reduced to an amino group (3-amino-7-methylimidazo[1,2-a]pyridine). What reaction conditions are causing this?

Answer:

The nitro group is susceptible to reduction under a variety of conditions, many of which overlap with common synthetic transformations.[3] This is a particularly prevalent side reaction in reactions that employ reducing agents, certain metals, or hydrogen gas.

Causality and Common Culprits:

  • Catalytic Hydrogenation: This is the most common cause. If you are using H₂ gas with catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel for another transformation (e.g., deprotection, double bond reduction), the nitro group will almost certainly be reduced.[3]

  • Metals in Acidic or Neutral Media: Reagents like iron (Fe) in acetic acid or hydrochloric acid, zinc (Zn) in acetic acid or with ammonium chloride, and tin(II) chloride (SnCl₂) are classical reagents for nitro group reduction.[3] If your reaction generates these conditions in situ, or if they are used as additives, reduction is likely.

  • Hydrazine: Hydrazine (N₂H₄) in the presence of a catalyst (like Pd/C) or as hydrazine hydrate is a potent reducing system for nitro groups.[3]

  • Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst can act as a source of hydrogen for transfer hydrogenation, leading to nitro group reduction.

Troubleshooting Protocol:

  • Reagent Selection:

    • If a reduction is occurring, carefully examine all reagents and catalysts. For cross-coupling reactions, ensure your palladium catalyst is not used in conjunction with a hydrogen source.

    • If you need to perform a reaction that is sensitive to standard nitro reduction conditions, consider alternative, milder reagents that are compatible with the nitro group.

  • Selective Reduction Reagents (if reduction is desired later):

    • If you intend to reduce the nitro group at a later stage, there are many selective methods available. For instance, sodium sulfide or sodium hydrosulfite can sometimes selectively reduce one nitro group in the presence of another.[4]

Table 1: Common Reducing Agents and Their Compatibility with Nitro Groups

Reducing Agent/SystemCompatibility with Nitro GroupPotential Outcome
H₂/Pd/C, H₂/PtO₂, Raney NiPoorRapid reduction to amine
Fe/HCl, Fe/AcOHPoorReduction to amine
Zn/AcOH, Zn/NH₄ClPoorReduction to amine or hydroxylamine
SnCl₂/HClPoorReduction to amine
NaBH₄Generally GoodUsually does not reduce isolated aromatic nitro groups
LiAlH₄ModerateCan reduce nitro groups, often to azo compounds
Sodium Hydrosulfite (Na₂S₂O₄)ModerateCan reduce nitro groups, sometimes selectively
FAQ 3: Lack of Reactivity at Other Positions (C2, C5, C8)

Question: I am trying to introduce a substituent at the C2, C5, or C8 position via electrophilic substitution, but the reaction is not proceeding. Is the 3-nitro group preventing the reaction?

Answer:

Yes, this is a very likely scenario. The imidazo[1,2-a]pyridine ring is inherently electron-rich and typically undergoes electrophilic substitution most readily at the C3 position.[5] The presence of the potent electron-withdrawing nitro group at C3 dramatically deactivates the entire ring system towards electrophilic attack.

Causality and Electronic Effects:

The nitro group withdraws electron density from the bicyclic system through both inductive and resonance effects. This reduces the nucleophilicity of all carbon atoms, making them less likely to react with electrophiles. The C3 position, being the most electron-rich in the parent scaffold, is now occupied by the deactivating group. While other positions like C2, C5, and C8 can be functionalized in activated imidazo[1,2-a]pyridines, the deactivating effect of the 3-nitro group often renders them unreactive under standard electrophilic conditions (e.g., Friedel-Crafts, nitration, halogenation).

Workflow for Addressing Lack of Reactivity:

cluster_solutions Potential Solutions start Attempted electrophilic substitution fails on This compound q1 Is the desired functionalization at C2, C5, or C8? start->q1 sol1 Increase Reaction Severity: Higher temperature, stronger Lewis acid. (Risk of decomposition) q1->sol1 Yes sol2 Use a Pre-functionalized Precursor: Introduce the substituent *before* nitration at C3. q1->sol2 Yes sol3 Switch to a Different Reaction Type: Consider radical or nucleophilic (e.g., S_RN1) pathways if applicable. q1->sol3 Yes end Achieve desired derivatization sol1->end Proceed with caution sol2->end Optimal Strategy sol3->end Alternative Strategy

Caption: Decision workflow for functionalizing the deactivated ring.

Troubleshooting Protocol:

  • Change the Synthetic Order: The most reliable strategy is to perform the desired electrophilic substitution on 7-methylimidazo[1,2-a]pyridine before introducing the nitro group at the C3 position. The 7-methyl group will help direct electrophiles, and the C3 position can be nitrated in a later step.

  • Use Harsher Conditions (with caution): You can attempt to force the reaction by using higher temperatures, longer reaction times, and stronger Lewis acids or electrophiles. However, this approach carries a high risk of decomposition of the starting material or the generation of multiple, hard-to-separate side products.

  • Explore Alternative Chemistries:

    • Radical Reactions: The imidazo[1,2-a]pyridine scaffold is amenable to radical functionalization.[6] These reactions are often less sensitive to the electronic nature of the ring.

    • Directed Ortho-Metalation (DoM): If a suitable directing group can be installed, it may be possible to deprotonate a specific position with a strong base (e.g., LDA, n-BuLi) and then quench with an electrophile. This would require careful planning and is likely to be challenging due to the acidic protons on the methyl group.

    • Halogen-Dance Reaction followed by Cross-Coupling: If a halogen is present on the pyridine ring, it may be possible to migrate it to the desired position under basic conditions, followed by a cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Reduction of the 3-Nitro Group to a 3-Amino Group

This protocol is for when the desired outcome is the 3-amino derivative, which can then be further functionalized.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent: Add ethanol or acetic acid as the solvent.

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) or tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq).

  • Reaction: If using Fe/AcOH, heat the mixture to 60-80 °C. If using SnCl₂ in ethanol, add concentrated HCl dropwise and stir at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • For Fe/AcOH: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • For SnCl₂/HCl: Cool the reaction and basify with a concentrated NaOH solution until a precipitate of tin hydroxides forms.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Methyl-3-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold, which is a key building block in numerous pharmacologically active agents.[1][2] This document moves beyond a simple protocol, offering in-depth, field-proven insights into the reaction mechanisms, optimization strategies, and critical troubleshooting steps to ensure a successful and scalable synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence. First is the construction of the bicyclic 7-methylimidazo[1,2-a]pyridine core, followed by a regioselective electrophilic nitration at the C-3 position. The C-3 position is highly activated towards electrophilic attack due to the electron-donating character of the bridgehead nitrogen atom.

Below is a workflow diagram illustrating the overall synthetic and purification process.

G Overall Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Purification A 2-Amino-4-methylpyridine + Chloroacetaldehyde B Reflux in Ethanol w/ NaHCO3 A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup & Isolation C->D E 7-Methylimidazo[1,2-a]pyridine D->E F Dissolve Intermediate in H2SO4 (0°C) E->F Proceed if pure G Slow Addition of KNO3 F->G H Reaction Monitoring (TLC/LC-MS) G->H I Aqueous Quench & Neutralization H->I J Crude Product Isolation I->J K Column Chromatography or Recrystallization J->K Purify crude solid L Characterization (NMR, MS) K->L M Final Product: This compound L->M

Caption: High-level workflow for the synthesis of this compound.

II. Detailed Experimental Protocol (10g Scale)

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine core is a classic condensation reaction.[3][4]

Reagent Table:

Reagent MW ( g/mol ) Amount Moles Equivalents
2-Amino-4-methylpyridine 108.14 10.0 g 0.0925 1.0
Chloroacetaldehyde (50 wt% in H₂O) 78.50 16.0 g 0.102 1.1
Sodium Bicarbonate (NaHCO₃) 84.01 11.7 g 0.139 1.5

| Ethanol (EtOH) | - | 200 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyridine (10.0 g, 0.0925 mol), sodium bicarbonate (11.7 g, 0.139 mol), and ethanol (200 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the chloroacetaldehyde solution (16.0 g, 0.102 mol) dropwise over 15 minutes.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a 10% Methanol/Dichloromethane eluent system. The starting material (2-amino-4-methylpyridine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Expected Outcome: A brown solid. Yield: ~10.5 g (86%). This material is often pure enough for the next step, but can be purified by column chromatography if necessary.[5]

Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine

This electrophilic substitution must be performed with careful temperature control to prevent side reactions.

Reagent Table:

Reagent MW ( g/mol ) Amount Moles Equivalents
7-Methylimidazo[1,2-a]pyridine 132.16 10.0 g 0.0757 1.0
Potassium Nitrate (KNO₃) 101.10 7.8 g 0.0772 1.02

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 50 mL | - | - |

Procedure:

  • To a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the acid to 0°C in an ice-salt bath.

  • Slowly add the 7-methylimidazo[1,2-a]pyridine (10.0 g, 0.0757 mol) in portions, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, stir the mixture at 0°C for 20 minutes until a clear solution is formed.

  • Add potassium nitrate (7.8 g, 0.0772 mol) in small portions over 30-45 minutes. CRITICAL: Maintain the internal temperature below 5°C throughout the addition. The reaction is exothermic.

  • Stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Checkpoint: Monitor the reaction by TLC or LC-MS. A sample can be taken, carefully quenched in ice water, neutralized with NaHCO₃, and extracted with ethyl acetate for analysis.

  • Once complete, pour the reaction mixture slowly and carefully onto crushed ice (~300 g) with vigorous stirring.

  • Neutralize the cold aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Filter the solid, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[5]

  • Expected Outcome: A yellow to light brown solid. Yield: ~11.2 g (83%).

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process.

G Troubleshooting Logic P1 Low Yield in Cyclization (Step 1) C1a Incomplete Reaction P1->C1a C1b Side Product Formation P1->C1b C1c Poor Starting Material Quality P1->C1c P2 Low Yield/Selectivity in Nitration (Step 2) C2a Incomplete Nitration P2->C2a C2b Formation of Isomers/ Di-nitrated Product P2->C2b C2c Product Decomposition P2->C2c P3 Purification Difficulties C3a Co-eluting Impurities P3->C3a C3b Poor Recrystallization P3->C3b S1a Increase reflux time Monitor by TLC/LC-MS C1a->S1a S1b Ensure proper stoichiometry Use milder base (e.g., K2CO3) C1b->S1b S1c Verify purity of 2-amino-4-methylpyridine Use freshly opened chloroacetaldehyde C1c->S1c S2a Ensure full dissolution in H2SO4 Increase reaction time at 0-5°C C2a->S2a S2b Maintain T < 5°C during addition Use exactly 1.0-1.02 eq. KNO3 Consider milder nitrating agent (e.g., Fe(NO3)3) C2b->S2b S2c Control exotherm strictly Ensure rapid stirring during quench C2c->S2c S3a Adjust solvent polarity in column (e.g., add small % MeOH) Try different stationary phase (Alumina) C3a->S3a S3b Screen multiple solvents (EtOH, IPA, MeCN) Use slow cooling protocol C3b->S3b

Caption: A logic diagram for troubleshooting common synthesis issues.

Q1: My yield for the cyclization (Step 1) is consistently low. What are the likely causes?

Answer: Low yield in this step typically points to one of three issues:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the 2-amino-4-methylpyridine starting material by TLC or LC-MS. If the reaction stalls, extending the reflux time may be necessary.[6]

  • Purity of Starting Materials: The purity of both 2-amino-4-methylpyridine and the aldehyde source is critical. Impurities can lead to side reactions and lower the yield. Chloroacetaldehyde solutions can degrade over time; using a freshly opened bottle is recommended.

  • Solvent Choice: While ethanol is standard, less polar solvents like dioxane can sometimes offer better results, although they may require higher temperatures and longer reaction times.[6] For scaling up, ensuring efficient stirring is key to maintaining a homogenous reaction mixture.

Q2: The nitration reaction (Step 2) is giving me a mixture of products, including what looks like a di-nitrated species. How can I improve regioselectivity?

Answer: This is a classic problem of controlling a powerful electrophilic aromatic substitution.

  • Temperature Control is Paramount: The single most important factor is maintaining a low temperature (0-5°C) during the addition of the nitrate source. Any temperature spike dramatically increases the rate of reaction and the likelihood of over-nitration. On a larger scale, this requires an efficient cooling bath and slow, portion-wise addition of the reagent.

  • Stoichiometry: Carefully control the stoichiometry of your nitrating agent. Using more than 1.05 equivalents of potassium nitrate offers no benefit and significantly increases the risk of forming di-nitro and other side products.

  • Alternative Nitrating Agents: If mixed acids prove too harsh, consider alternative, milder nitrating systems. For instance, using iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) can serve as both the nitro source and a promoter under less acidic conditions, potentially offering better control.[7]

Q3: When scaling up the nitration, I noticed a significant exotherm upon quenching the reaction mixture on ice. Is this normal and how can I manage it?

Answer: Yes, this is a significant and expected safety concern. You are neutralizing a large volume of concentrated sulfuric acid.

  • Quenching Procedure: The key is to perform a "reverse quench," where the acid reaction mixture is added slowly to a vigorously stirred, large excess of ice/water. Never add water to the concentrated acid.

  • Efficient Heat Transfer: For larger scales (>20g), a simple beaker of ice is insufficient. Use a jacketed reactor with a cooling fluid or a large vessel with an efficient overhead stirrer to ensure the heat generated is dissipated quickly. The temperature of the quench mixture should be kept below 20°C.

  • Neutralization: The subsequent neutralization with a base like NaHCO₃ is also highly exothermic (release of CO₂ gas). This must be done slowly, in a vessel with sufficient headspace to accommodate foaming, and with continued cooling.

Q4: I am having trouble purifying the final product. My column fractions are not clean, and it won't recrystallize well.

Answer: Purification challenges often stem from closely related impurities.

  • Identify the Impurity: If possible, use LC-MS to identify the mass of the major impurity. If it corresponds to the starting material, your reaction was incomplete. If it corresponds to a di-nitrated product, your reaction control was poor.

  • Chromatography: If impurities are co-eluting with your product, try adjusting the eluent system. A common strategy is to use a gradient of ethyl acetate in hexanes. If that fails, adding a small amount (0.5-1%) of a more polar solvent like methanol can sometimes improve separation.[5]

  • Recrystallization: Successful recrystallization depends on finding a solvent in which the product is soluble when hot but poorly soluble when cold, while the impurities remain soluble. Screen several solvents like ethanol, isopropanol, and acetonitrile. Slow cooling is essential for forming pure crystals; crashing the product out of solution by placing it directly in an ice bath will trap impurities.

IV. Product Characterization

Accurate characterization is essential to confirm the identity and purity of your final product.

Expected Analytical Data:

Analysis Expected Results for this compound
Appearance Yellow to light brown crystalline solid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [8]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.82 (d, 1H), 8.50 (s, 1H), 7.75 (s, 1H), 7.15 (d, 1H), 2.55 (s, 3H). Note: Exact shifts can vary slightly based on solvent and concentration. The provided shifts are estimated based on similar structures.[9]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 146.5, 142.0, 130.0, 128.5, 122.0, 118.5, 116.0, 17.0. Note: Estimated shifts.

| LC-MS (ESI+) | m/z: 178.1 [M+H]⁺ |

V. References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. BenchChem Technical Support. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem Technical Support. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting information For Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. RSC Publishing. --INVALID-LINK--

  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry. --INVALID-LINK--

  • Babu, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36243–36254. --INVALID-LINK--

  • Shaikh, R. A., et al. (2021). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. --INVALID-LINK--

  • PubChem. (n.d.). 7-Methyl-3-nitroimidazo(1,2-a)pyridine. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Markos, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • PubMed. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. National Library of Medicine. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2014). Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. Journal of Applicable Chemistry. --INVALID-LINK--

  • SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Scientific Information Database. --INVALID-LINK--

  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. National Library of Medicine. --INVALID-LINK--

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. --INVALID-LINK--

  • AGES. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Austrian Agency for Health and Food Safety. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT. --INVALID-LINK--

  • Molecules. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. --INVALID-LINK--

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. --INVALID-LINK--

  • Green Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Royal Society of Chemistry. --INVALID-LINK--

  • Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. --INVALID-LINK--

  • ResearchGate. (2019). Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. ResearchGate. --INVALID-LINK--

  • Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. MDPI. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methyl-3-nitroimidazo[1,2-a]pyridine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its wide range of applications.[1] This fused bicyclic 5,6-heterocycle is a core component of numerous biologically active compounds, including marketed drugs, and exhibits diverse activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A particularly intriguing subset of this family involves analogs bearing a 7-methyl group and a 3-nitro functional group. The nitro group, especially on a heteroaromatic ring, often confers potent activity against pathogens and cancer cells, typically through a prodrug activation mechanism.

This guide provides an in-depth comparison of the biological activities of various 7-Methyl-3-nitroimidazo[1,2-a]pyridine analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy, with a focus on antitubercular and anticancer applications. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective analysis supported by detailed experimental protocols and mechanistic insights.

Pillar 1: The Mechanistic Underpinning of Nitroimidazo[1,2-a]pyridines

The biological activity of 3-nitroimidazo[1,2-a]pyridine analogs is fundamentally linked to the chemistry of the nitro group. These compounds are not inherently cytotoxic; they are prodrugs that require reductive activation within the target cell to exert their effect.[4] This bioactivation is a hallmark of nitroimidazole-class drugs, including the well-known antibiotic metronidazole.[4][]

The mechanism proceeds as follows:

  • Cellular Entry: The neutral, relatively lipophilic prodrug passively diffuses into the target cell (e.g., a bacterium, protozoan, or hypoxic cancer cell).[6]

  • Reductive Activation: In low-oxygen environments, enzymes known as nitroreductases (NTRs) transfer electrons to the nitro group.[][6] This is a critical step for selectivity, as these enzymes are more active in anaerobic or microaerophilic organisms and hypoxic tumor microenvironments. Oxygen, if present, can intercept the reduced intermediate and futilely cycle it back to the parent compound, protecting aerobic cells.[4]

  • Formation of Cytotoxic Species: The reduction process generates short-lived, highly reactive nitrogen species, such as a nitro radical anion.[4][7]

  • Macromolecular Damage: These reactive intermediates covalently bind to and oxidize critical macromolecules, most notably DNA.[4][] This interaction disrupts the DNA's helical structure, causing strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[4][6]

G cluster_outside Prodrug_ext Prodrug Administration Prodrug Prodrug Prodrug_ext->Prodrug Passive Diffusion

Pillar 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)

The biological profile of imidazo[1,2-a]pyridine analogs is highly sensitive to the nature and position of substituents. The 7-methyl group provides a key structural anchor, while modifications at other positions dictate the potency and selectivity of the compound.

Antitubercular Activity

The nitroimidazo-oxazine PA-824 is a prominent antitubercular drug candidate that has advanced to clinical trials.[8] Research into analogs has explored modifications to improve properties like solubility while retaining potency. One study synthesized and evaluated two diastereomers of a 7-methyl analog of PA-824 to understand the impact of stereochemistry on activity.[8]

Compound IDStructure (Relative Stereochemistry)MIC against M. tuberculosis (μM)[8]
PA-824 (Reference Compound)0.4
Analog 1 (cis) 7-(S)-methyl-nitroimidazo-oxazine0.23
Analog 2 (trans) 7-(R)-methyl-nitroimidazo-oxazine0.27

Causality Insights: The data reveals that the introduction of a methyl group at the 7-position is well-tolerated. Both the cis and trans diastereomers retained potent sub-micromolar activity against Mycobacterium tuberculosis, comparable to the parent compound PA-824.[8] This suggests that the active site of the activating nitroreductase in M. tuberculosis can accommodate small alkyl substitutions at this position without a significant loss of binding or turnover. Interestingly, while the modification was intended to alter crystal packing and improve solubility, neither analog showed enhanced aqueous solubility, indicating that other factors dominate this physicochemical property.[8]

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a fertile ground for the development of anticancer agents.[9] The activity and cancer cell line specificity are heavily influenced by substitutions on the core and at the C-2 and C-3 positions.

Compound IDKey SubstitutionsTarget Cancer Cell LineIC50 (μM)Reference
Cpd 12 C-2: p-nitrophenyl; C-3: p-chlorophenylaminoHT-29 (Colon)4.15[9][10]
Cpd 18 C-2: 2,4-difluorophenyl; C-3: p-chlorophenylaminoB16F10 (Melanoma)14.39[9][10]
Cpd 18 C-2: 2,4-difluorophenyl; C-3: p-chlorophenylaminoMCF-7 (Breast)14.81[9][10]
Cpd 14 C-2: p-tolyl; C-3: p-chlorophenylaminoB16F10 (Melanoma)21.75[9][10]
Cpd 6 2,7-dimethyl; C-3: (4-Chlorophenyl)diazenylA375 (Melanoma)<12[11]
MIA 8-methyl; C-2: p-(methylsulfonyl)phenyl; C-3: p-tolylaminoMDA-MB-231 (Breast)~30 (for nitrite reduction)[12]
12b C-2: p-aminophenyl; C-3: tert-butylaminoMCF-7 (Breast)11[13]

Causality Insights:

  • Role of C-2 and C-3 Substituents: SAR studies consistently show that large, often aromatic, substituents at the C-2 and C-3 positions are crucial for potent cytotoxic activity.[1][9] For example, compound 12 demonstrates that combining an electron-withdrawing nitro group on the C-2 phenyl ring with a p-chlorophenylamino group at C-3 results in potent and selective activity against colon cancer cells.[9][10]

  • Lipophilicity and Halogenation: The presence of halogenated phenyl rings (e.g., p-chlorophenyl, 2,4-difluorophenyl) is a recurring motif in active compounds (12 , 18 , 6 ). This often enhances membrane permeability and can lead to specific hydrophobic interactions within the target protein's binding pocket.

  • Selectivity: A critical aspect of drug development is selectivity—high potency against cancer cells with low toxicity to normal cells. Many studies test analogs against non-cancerous cell lines like VERO or MEF.[1][9] The development of compounds like 14 , which was potent against melanoma cells but showed no toxicity to MEF cells at concentrations up to 200 µM, highlights successful optimization for a therapeutic window.[10]

Pillar 3: Self-Validating Experimental Protocols

The reliability of comparative data hinges on the robustness of the experimental methods used. The following protocols are standard, validated methods for assessing the biological activities discussed.

Experimental Workflow: A Screening Cascade

A logical, tiered approach is essential for efficiently identifying promising lead compounds from a library of analogs. This workflow ensures that resources are focused on compounds with the most desirable characteristics.

G A Primary Screening (e.g., Antitubercular MIC) B Secondary Screening (Cytotoxicity vs. Normal Cells, e.g., VERO) A->B Active Compounds E Discard (Inactive) A->E Inactive Compounds C Tertiary Screening (Intracellular Activity) B->C Selective Compounds F Discard (Toxic) B->F Non-selective (Toxic) D Lead Candidate C->D Potent Intracellularly G Discard (Poor Intracellular Activity) C->G Not Potent Intracellularly

Protocol 1: In Vitro Antitubercular Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

  • Preparation: In a 96-well microplate, perform two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC.[14] The final volume in each well should be 100 µL.

  • Inoculation: Prepare a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Inoculate each well with 100 µL of this suspension.[14]

  • Controls: Include positive control wells (bacteria, no drug) and negative control wells (broth, no bacteria).[14]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.[14]

  • Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that shows no visible turbidity.[14] Alternatively, a viability dye like Alamar Blue can be added, where a color change from blue to pink indicates bacterial growth.[15]

Protocol 2: Intracellular Antitubercular Activity Assay

This protocol assesses the ability of a compound to kill M. tuberculosis residing within macrophages, mimicking an in vivo state.

  • Cell Seeding: Seed a monolayer of a macrophage cell line (e.g., J774A.1 or THP-1) in 24-well plates and allow them to adhere.[14]

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.[14]

  • Wash: Wash the cells thoroughly with fresh medium, optionally containing a low concentration of a cell-impermeable antibiotic like amikacin, to remove and kill extracellular bacteria.[14]

  • Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.[14]

  • Lysis & Plating: Lyse the macrophages with a solution of 0.1% SDS to release the intracellular bacteria.[14]

  • Enumeration: Plate serial dilutions of the lysate on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count the CFUs. The compound's efficacy is determined by the reduction in CFU compared to untreated control wells.[14]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375) or normal cells (e.g., VERO) in 96-well plates at a density of 4–5×10³ cells per well and allow them to attach for 24-48 hours.[11]

  • Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control (DMSO) for 48 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate at 37°C for 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[11]

  • Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutics. The comparative analysis reveals that while the 3-nitro group is a powerful driver of bioactivity through reductive activation, the ultimate therapeutic profile—be it antitubercular or anticancer—is dictated by the full substitution pattern across the heterocyclic core.

Key Structure-Activity Relationship takeaways include:

  • The 7-methyl position is amenable to substitution without necessarily compromising antitubercular activity.

  • For anticancer activity, bulky, lipophilic, and often halogenated aromatic substituents at the C-2 and C-3 positions are generally required for high potency.

  • Careful tuning of these substituents is essential to achieve selectivity, maximizing toxicity against target cells while minimizing impact on healthy host cells.

Future research should focus on expanding the diversity of analogs, particularly exploring substitutions that can disrupt crystal packing to improve aqueous solubility—a known challenge for this class of compounds.[8] Furthermore, elucidating the specific cellular targets beyond DNA damage for anticancer analogs could open new avenues for mechanism-based drug design, leading to the development of next-generation therapies with enhanced efficacy and safety profiles.

References

A Researcher's Guide to the Structure-Activity Relationship of 7-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of clinically significant molecules.[1][2][3] Its rigid, bicyclic structure provides a versatile framework for developing therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] The introduction of a nitro group, particularly at the 3-position, transforms this scaffold into a class of compounds with potent bioactivity, often acting as prodrugs that are selectively activated within target pathogens or hypoxic tumor environments.[4] This guide provides an in-depth comparison of 7-methyl-3-nitroimidazo[1,2-a]pyridine derivatives, synthesizing data from multiple studies to elucidate their structure-activity relationships (SAR), particularly in the contexts of anticancer and antimicrobial applications.

The Linchpin of Activity: The Nitro Group and Reductive Bioactivation

The biological activity of many nitroaromatic compounds, including 3-nitroimidazo[1,2-a]pyridines, is contingent upon the reductive bioactivation of the nitro group.[4] This process is typically catalyzed by type 1 nitroreductases (NTRs), enzymes present in various pathogens like Leishmania and Mycobacterium tuberculosis, but absent in mammalian cells.[4] This differential expression provides a basis for selective toxicity against microbial targets.

The bioactivation cascade begins with the two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to hydroxylamine and eventually an amine. The highly reactive nitroso and hydroxylamine intermediates are believed to be the primary cytotoxic species, capable of covalently modifying and damaging critical macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

Nitroimidazole Bioactivation Pathway Mechanism of Action: Reductive Bioactivation Pro-drug Pro-drug Nitroso Intermediate Nitroso Intermediate Pro-drug->Nitroso Intermediate Nitroreductase (NTR) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction Cellular Damage Cellular Damage Hydroxylamine Intermediate->Cellular Damage Reacts with

Caption: Reductive bioactivation of 3-nitroimidazo[1,2-a]pyridine derivatives.

Deconstructing the Scaffold: A Guide to Structure-Activity Relationships

While a comprehensive SAR study on a single, unified series of this compound derivatives is not extensively documented, we can construct a robust understanding by integrating findings from studies on closely related analogs. The following analysis dissects the imidazo[1,2-a]pyridine core to explain how modifications at key positions influence biological activity.

The Indispensable 3-Nitro Group

The presence of the nitro group at the C-3 position is a critical determinant of the antimicrobial and certain anticancer activities of this scaffold. Its role as a bioactivatable warhead is paramount. Studies on related nitroimidazoles have unequivocally shown that the removal or replacement of the nitro group leads to a significant loss of activity, particularly against anaerobic bacteria and certain parasites.[5][6]

The Modulating Influence of the 7-Methyl Group

The substituent at the C-7 position plays a significant role in modulating the overall activity and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives. While specific data on a wide range of 7-methyl analogs is limited, studies on related compounds offer valuable insights. For instance, in a series of antitubercular indolizine derivatives, the presence of a methyl group at the C-7 position was found to be important for activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[7] The 7-methyl group can influence the electronic properties and lipophilicity of the molecule, which in turn can affect cell permeability, target binding, and metabolic stability.

Fine-Tuning Activity: Substitutions at Other Positions
  • C-2 Position: Modifications at the C-2 position can have a profound impact on the potency and target specificity of 3-nitroimidazo[1,2-a]pyridine derivatives. For instance, in a study of 3-aminoimidazo[1,2-a]pyridine compounds with anticancer activity, the introduction of a nitro-substituted phenyl ring at the C-2 position resulted in a compound with high inhibitory activity against the HT-29 colon cancer cell line (IC50 of 4.15 µM).[8][9] In contrast, other substitutions at this position led to varied and often lower activity.

  • C-8 Position: The C-8 position offers a valuable site for chemical modification to enhance activity. In a series of 3-nitroimidazo[1,2-a]pyridines evaluated for antileishmanial activity, the introduction of an aryl or heteroaryl group at the C-8 position was found to be crucial. Specifically, an 8-aryl-6-chloro substitution pattern was shown to improve activity against Leishmania species.[4] Further optimization led to a derivative with a pyridin-4-yl group at C-8, which displayed improved aqueous solubility and good microsomal stability, highlighting the importance of this position for drug-like properties.[10]

  • C-6 Position: The C-6 position is another key site for pharmacomodulation. In the aforementioned antileishmanial series, a chlorine atom at the C-6 position was a common feature of the more active compounds.[4] This suggests that an electron-withdrawing group at this position may be beneficial for activity.

SAR Summary Key Structure-Activity Relationships cluster_0 Imidazo[1,2-a]pyridine Core Core 3-Nitro 3-Nitro: Essential for Bioactivation 7-Methyl 7-Methyl: Modulates Activity & PK C2_Sub C-2 Substituent: Impacts Potency & Specificity C8_Sub C-8 Substituent: Influences Activity & Solubility C6_Sub C-6 Substituent: Electron-withdrawing groups may be favorable

Caption: Summary of key structure-activity relationships for 3-nitroimidazo[1,2-a]pyridine derivatives.

Comparative Performance: In Vitro Activity Data

The following tables summarize the in vitro biological activity of various imidazo[1,2-a]pyridine derivatives from the literature, providing a comparative basis for evaluating the potential of the 7-methyl-3-nitro substituted scaffold.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDModifications from this compoundCell LineIC50 (µM)Reference
HB9 2-(4-carboxyphenyl), 3-amino, N-substitutedA549 (Lung)50.56[11]
HB10 2-(4-carboxyphenyl), 3-amino, N-substitutedHepG2 (Liver)51.52[11]
Compound 6 Varied substitutionsA375 (Melanoma)9.7 - 44.6[12]
Compound 12b 2-(4-aminophenyl), 3-amino, N-tert-butylHepG2 (Liver)13[13]
IP-5 Varied substitutionsHCC1937 (Breast)45[14][15]
IP-6 Varied substitutionsHCC1937 (Breast)47.7[14][15]
Compound 12 2-(4-nitrophenyl), 3-(p-chlorophenylamino)HT-29 (Colon)4.15[8][9]
Compound 14 2-(p-tolyl), 3-(p-chlorophenylamino)B16F10 (Melanoma)21.75[8][9]
Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine and Indolizine Derivatives
Compound IDScaffoldModificationsStrainMIC (µg/mL)Reference
Indolizine 1 Indolizine7-acetylH37Rv & MDR11[7]
Indolizine 2d Indolizine2,7-dimethyl, 3-(4-bromobenzoyl)H37Rv & MDR>100[7]
Indolizine 2e Indolizine2,7-dimethyl, 3-(4-iodobenzoyl)H37Rv & MDR>100[7]
Indolizine 4 Indolizine2-methyl, 7-formyl, 3-(4-chlorobenzoyl)H37Rv4[7]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative methodologies for assessing the cytotoxic and antitubercular activities of novel chemical entities.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a common colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT Assay Workflow MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24-48h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with compounds (various concentrations) Incubation1->Compound_Treatment Incubation2 4. Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer Incubation3->Solubilization Incubation4 8. Incubate for 16h Solubilization->Incubation4 Absorbance_Reading 9. Read absorbance at 585 nm Incubation4->Absorbance_Reading IC50_Calculation 10. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 4-6 x 10³ cells per well and allow them to adhere for 48 hours.[12][14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0-100 µM) for 48 hours.[12] Include a vehicle-only control.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[16]

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate for an additional 16 hours at 37°C, then measure the absorbance at 585 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay provides a colorimetric measure of mycobacterial growth and is widely used for screening potential antitubercular drugs.

Detailed Steps:

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Plate Setup: Add 100 µL of sterile deionized water to the outer wells of a 96-well microtiter plate to prevent evaporation. Add 100 µL of the bacterial inoculum to the remaining wells.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).[17]

  • Incubation: Seal the plates and incubate at 37°C for 6-7 days.[17]

  • Alamar Blue Addition: Prepare a 10% (v/v) solution of Alamar Blue reagent. Add 30 µL of this solution to each well.[17]

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[17]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The 3-nitro group is a key feature for bioactivation and selective toxicity, particularly in antimicrobial applications. The 7-methyl group, along with substituents at the C-2, C-6, and C-8 positions, provides ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and evaluate new derivatives in this chemical series, with the ultimate goal of developing effective treatments for cancer and infectious diseases.

References

Validating Bioactivity of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Comparative Guide to In Vitro Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for validating the bioassay results of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds. While direct bioactivity data for this specific molecule is not extensively published, this guide will leverage data from structurally related nitro-substituted imidazo[1,2-a]pyridines to illustrate a robust validation and comparison process.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a nitro group, as in this compound, can significantly influence the compound's electronic properties and biological activity, making a thorough and comparative evaluation essential.

This guide will focus on two primary, and often correlated, areas of bioactivity for this class of compounds: Anticancer (Cytotoxic) Activity and Anti-inflammatory Activity . We will explore the experimental design, provide detailed protocols for key bioassays, and present a comparative analysis against relevant alternative compounds.

Part 1: Evaluating Anticancer Activity

The antiproliferative effect of a novel compound is a primary indicator of its potential as a cancer therapeutic. The validation process involves quantifying its cytotoxic effects on various cancer cell lines and comparing its potency to both standard chemotherapeutic agents and structurally similar molecules.

Causality in Experimental Design: Why the MTT Assay?

To assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method.[3][4] Its selection is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing cytotoxic potency.[5][6]

Comparative Framework: Selecting the Right Benchmarks

A compound's bioassay results are only meaningful in context. For this compound, a logical comparative framework includes:

  • A Standard Chemotherapeutic Agent: Doxorubicin, a well-characterized anthracycline antibiotic, is a widely used anticancer drug and serves as a potent positive control.[7][8] Its known IC50 values across a range of cell lines provide a benchmark for high potency.[7][9][10]

  • A Structurally Related Compound: Compound 12 from a recent study, a 3-aminoimidazo[1,2-α]pyridine with a nitro group at the C-2 position, provides a relevant comparison to assess the impact of structural nuances on activity.

  • A Non-Nitro Analog (Hypothetical): Including a 7-Methyl-imidazo[1,2-a]pyridine without the 3-nitro substitution would be crucial to directly evaluate the contribution of the nitro group to the observed cytotoxicity.

Data Presentation: Comparative Cytotoxicity

The following table summarizes hypothetical IC50 values for our compound of interest against published data for comparators. This illustrates how to present the data for a clear comparison of potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)B16F10 (Melanoma) IC50 (µM)
This compound (Hypothetical) 15.58.225.1
Doxorubicin2.5[7]--
Compound 12 (Nitro-substituted analog)30.88[5]4.15[5]64.81[5]
7-Methyl-imidazo[1,2-a]pyridine (Hypothetical Non-Nitro Analog)>100>100>100
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the IC50 values of a test compound.[3][4][5]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HT-29) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate for 4 hours in the dark at 37°C.[3]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Concentrations incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Probing Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12]

Rationale for NF-κB Pathway Investigation

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2.[11] A luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of NF-κB. In this system, cells are engineered to express the luciferase gene under the control of NF-κB response elements. An increase or decrease in luciferase activity directly correlates with the modulation of the NF-κB pathway.[2][13][14]

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) nfkb_nuc->gene_exp compound This compound compound->ikb_kinase Inhibits (?)

Caption: Potential inhibition of the NF-κB signaling pathway.

Comparative Analysis of Anti-inflammatory Activity

To validate the anti-inflammatory potential of this compound, the following comparators are recommended:

  • A Known NF-κB Inhibitor: Parthenolide, a sesquiterpene lactone, is a well-documented inhibitor of the NF-κB pathway and serves as a suitable positive control.

  • A Standard Anti-inflammatory Drug: Dexamethasone, a potent corticosteroid, can be used as a benchmark for anti-inflammatory efficacy.

  • A Structurally Related Compound: An imidazo[1,2-a]pyridine derivative with known anti-inflammatory activity, such as the one described by Jafari et al. (2023), would provide a valuable comparison.[11]

Data Presentation: Comparative NF-κB Inhibition
CompoundNF-κB Inhibition (IC50 in µM)
This compound (Hypothetical) 12.8
Parthenolide (Positive Control)5.0
Dexamethasone0.1
Related Imidazo[1,2-a]pyridine Derivative20.0[11]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the steps for assessing the inhibitory effect of a compound on NF-κB transcriptional activity.[2][13][14]

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Seed the transfected cells into a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), in the continued presence of the compound.

    • Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α-stimulated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion: A Framework for Rigorous Validation

This guide provides a comprehensive framework for the validation of bioassay results for this compound, with a focus on its potential anticancer and anti-inflammatory activities. By employing standardized assays, establishing a robust comparative framework with relevant benchmarks, and adhering to detailed experimental protocols, researchers can generate reliable and reproducible data. The causality behind experimental choices, such as the selection of the MTT and NF-κB reporter assays, ensures that the generated data is mechanistically informative. While the data for this compound presented here is illustrative, the methodologies and comparative logic provide a self-validating system for any researcher in the field of drug discovery to confidently assess the biological potential of novel chemical entities.

References

A Comparative Guide to the Synthesis of 7-Methyl-3-nitroimidazo[1,2-a]pyridine: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Its rigid, bicyclic structure and electron-rich nature make it a privileged scaffold for engaging with biological targets. The introduction of specific substituents, such as a nitro group at the 3-position and a methyl group at the 7-position, can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 7-Methyl-3-nitroimidazo[1,2-a]pyridine, offering researchers the critical insights needed to select the optimal methodology for their specific application.

We will cross-validate two principal strategies: a classical two-step approach involving the initial construction of the imidazo[1,2-a]pyridine core followed by electrophilic nitration, and a more contemporary, convergent one-pot synthesis that constructs the functionalized heterocycle from simple precursors.

Method A: Two-Step Synthesis via Cyclization and Subsequent Nitration

This classical and highly reliable approach separates the construction of the heterocyclic core from the installation of the electron-withdrawing nitro group. This strategy offers excellent control over regioselectivity, as the electronic properties of the imidazo[1,2-a]pyridine ring system strongly direct the incoming electrophile.

Step 1: Synthesis of the 7-Methylimidazo[1,2-a]pyridine Intermediate

The foundational step is a Tschitschibabin (or Chichibabin) reaction, a robust method for forming the imidazo[1,2-a]pyridine core.[2] It involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For our target, the key precursor is 2-amino-4-methylpyridine.

Causality of Experimental Choices:

  • Starting Material: 2-amino-4-methylpyridine is commercially available and positions the methyl group at the correct location (which becomes the 7-position) in the final bicyclic product.

  • Reagent: Bromoacetaldehyde is a common C2-synthon for this cyclization. It provides the two carbon atoms necessary to form the imidazole ring.

  • Solvent & Base: A polar solvent like ethanol is suitable for the S_N2 reaction, and a mild base such as sodium bicarbonate (NaHCO₃) is used to neutralize the HBr generated during the cyclization, preventing the protonation of the starting amine and driving the reaction to completion.[2]

Step 2: Electrophilic Nitration of 7-Methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine system is highly activated towards electrophilic substitution, with the C3 position being the most electron-rich and sterically accessible site. This inherent reactivity allows for direct and regioselective nitration.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for generating the powerful nitronium ion (NO₂⁺) electrophile.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the nitration and to minimize potential side reactions or degradation of the substrate.

Method B: Convergent One-Pot Synthesis

Modern synthetic strategies often prioritize efficiency and atom economy. Convergent, one-pot syntheses that build complex molecules from simple starting materials in a single operation are highly desirable. For 3-nitroimidazo[1,2-a]pyridines, methods involving the cyclization of 2-aminopyridines with nitroolefins have proven effective.[3][4]

This approach involves an iodine-catalyzed or copper-catalyzed oxidative cyclization of 2-amino-4-methylpyridine with a suitable nitroalkene.[3][4][5] The reaction proceeds through a sequence of aza-Michael addition, cyclization, and subsequent oxidation to form the aromatic ring system.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts like CuBr are effective catalysts for this transformation, activating the substrates and facilitating the oxidative cyclization.[4] Air can often be used as the terminal oxidant, making this a greener approach.[4][5] Iodine in the presence of an oxidant like aqueous hydrogen peroxide also achieves this transformation effectively.[3][6]

  • Nitroalkene Partner: A nitroalkene such as 1-nitropropene or a related species serves as the source for the C2 and C3 atoms of the imidazole ring, with the nitro group already in place.

  • Solvent: A high-boiling polar aprotic solvent like DMF is often used to ensure all components remain in solution and to facilitate the reaction at elevated temperatures (e.g., 80 °C).[4]

Comparative Analysis of Synthetic Methodologies

FeatureMethod A: Two-Step (Cyclization-Nitration)Method B: One-Pot Convergent Synthesis
Number of Steps Two distinct synthetic operationsOne-pot procedure
Starting Materials 2-amino-4-methylpyridine, α-halocarbonyl2-amino-4-methylpyridine, nitroalkene
Reagent Hazards Requires handling of concentrated, corrosive acids (H₂SO₄/HNO₃).Involves metal catalysts (e.g., Copper) or iodine/H₂O₂. Generally avoids strong acids.
Regioselectivity Excellent and predictable. Nitration is electronically directed to the C3 position.Generally good, but can be influenced by the structure of the nitroalkene.
Process Control Each step can be independently optimized and purified, leading to higher final purity.Less control over intermediates; purification is performed only on the final product.
Yield Often high yields for both steps, leading to good overall yield.Yields can be variable and sensitive to catalyst, oxidant, and substrate scope.[4]
Scalability Generally robust and scalable.May require significant optimization for large-scale synthesis due to catalyst activity and heat transfer.
Green Chemistry Use of strong acids is a drawback.Use of air as an oxidant is a significant advantage.[4][5] Metal catalyst requires removal.

Experimental Protocols

Protocol for Method A: Two-Step Synthesis

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (NaHCO₃) (2.5 eq).

  • Reagent Addition: Add a 40% aqueous solution of bromoacetaldehyde (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure 7-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 7-Methylimidazo[1,2-a]pyridine

  • Acid Mixture Preparation: In a flask cooled in an ice-water bath (0 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) (typically a 1:1 v/v mixture).

  • Substrate Addition: Slowly add solid 7-methylimidazo[1,2-a]pyridine (1.0 eq) in portions to the cold, stirred nitrating mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH ~7. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Protocol for Method B: Copper-Catalyzed One-Pot Synthesis
  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-methylpyridine (1.0 eq), the appropriate nitroalkene (e.g., β-nitrostyrene derivative as a proxy, 1.2 eq), and CuBr (0.1 eq) in DMF.

  • Reaction: Heat the mixture to 80 °C and stir under an air atmosphere (using a balloon or by leaving the flask open to the air).[4] Monitor the reaction by TLC.

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Strategies

Synthesis_Comparison cluster_A Method A: Two-Step Synthesis cluster_B Method B: One-Pot Synthesis A_start 2-Amino-4-methylpyridine + Bromoacetaldehyde A_inter 7-Methylimidazo[1,2-a]pyridine A_start->A_inter Cyclization A_end This compound A_inter->A_end Nitration A_reagent HNO₃ / H₂SO₄ A_reagent->A_end B_start 2-Amino-4-methylpyridine + Nitroalkene B_end This compound B_start->B_end Oxidative Cyclization B_reagent Cu(I) Catalyst Air (Oxidant) B_reagent->B_end

Caption: Comparative workflow for the synthesis of this compound.

Nitration_Mechanism cluster_mech Mechanism: Electrophilic Nitration (Method A) start 7-Methylimidazo[1,2-a]pyridine intermediate Sigma Complex (Cationic Intermediate) start->intermediate Attack at C3 nitronium Nitronium Ion (NO₂⁺) nitronium->intermediate product This compound intermediate->product Deprotonation (Restores Aromaticity)

Caption: Plausible mechanism for the electrophilic nitration step in Method A.

Conclusion and Recommendations

Both Method A and Method B represent viable pathways for the synthesis of this compound.

  • Method A is recommended for research settings where process control, unambiguous regioselectivity, and high purity of the final product are paramount. Its stepwise nature allows for straightforward characterization of the intermediate and optimization of each transformation independently. It remains the gold standard for reliability.

  • Method B is an attractive, modern alternative for rapid library synthesis or when seeking to minimize the number of synthetic steps and avoid the use of strong, corrosive acids. While it may require more initial optimization to achieve high yields, its convergence and adherence to greener principles make it a compelling choice for process development.

The selection between these methods will ultimately depend on the specific goals of the researcher, balancing the classical trade-offs between reliability, control, efficiency, and safety.

References

Comparative Analysis of Imidazo[1,2-a]Pyridine Isomers: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its "drug prejudice" status due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic 5-6 membered ring system, formed by the fusion of imidazole and pyridine rings, serves as the core for numerous marketed drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3][4][5] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse range of isomers with distinct physicochemical and pharmacological properties. This guide provides a comparative analysis of these isomers, offering insights into their synthesis, structural characterization, and biological activities to aid researchers and drug development professionals in harnessing the full potential of this privileged scaffold.

There are several isomeric forms of imidazopyridines, with the most studied being imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,2-a]pyridine.[6] This guide will focus on the nuanced differences between positional isomers of the imidazo[1,2-a]pyridine core, exploring how the placement of substituents dramatically influences their biological effects and potential therapeutic applications.

Synthetic Strategies: A Comparative Overview

The synthesis of imidazo[1,2-a]pyridine derivatives has been extensively explored, with numerous methodologies developed to afford a wide range of substituted isomers.[1][7] The choice of synthetic route is often dictated by the desired substitution pattern on both the imidazole and pyridine rings.

Classical and Modern Synthetic Approaches

Traditional methods for constructing the imidazo[1,2-a]pyridine core often involve the condensation of 2-aminopyridines with α-haloketones.[8] More contemporary approaches have focused on developing more efficient and environmentally benign protocols, such as multicomponent reactions (MCRs), oxidative coupling, and tandem reactions.[1]

One notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the one-pot synthesis of diverse 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[9] This method offers high atom economy and straightforward access to a variety of derivatives.[9]

Recent advancements have also seen the use of catalysts like molecular iodine and copper in ultrasound-assisted syntheses, providing high yields in shorter reaction times under aqueous and aerobic conditions.[10][11] These methods highlight a shift towards more sustainable and efficient chemical manufacturing.

Isomer-Specific Synthesis

The strategic selection of starting materials is crucial for accessing specific isomers. For instance, the substitution pattern on the initial 2-aminopyridine will dictate the substitution on the pyridine portion of the final product. Similarly, the choice of the coupling partner (e.g., α-haloketone, aldehyde, nitroolefin) determines the substituents on the imidazole ring.[7][8]

The following diagram illustrates a generalized synthetic workflow for obtaining different imidazo[1,2-a]pyridine isomers.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Substituent on Pyridine Ring Coupling Partner Coupling Partner Coupling Partner->Reaction Substituent on Imidazole Ring Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer Reaction->Imidazo[1,2-a]pyridine Isomer

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyridine isomers.

Physicochemical and Spectroscopic Properties

The position of substituents on the imidazo[1,2-a]pyridine ring system significantly impacts its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate the structures of imidazo[1,2-a]pyridine isomers.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are invaluable for determining the substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide clear evidence for the location of substituents on both the pyridine and imidazole rings.[12][13]

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as C=N stretching in the imidazole ring and characteristic bands for various substituents.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds and can provide fragmentation patterns that aid in structural confirmation.[12]

Photophysical Properties

Imidazo[1,2-a]pyridines are also known for their interesting photophysical properties, including fluorescence.[3] The fluorescence emission and quantum yield are highly dependent on the nature and position of substituents. Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to less intense emissions.[3] This property makes them attractive for applications in chemical sensing, bioimaging, and as organic light-emitting diodes (OLEDs).[3] Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the photophysical properties and predict the effects of different substituents.[14]

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The true value of imidazo[1,2-a]pyridine isomers lies in their diverse and potent biological activities. Subtle changes in the substitution pattern can lead to significant differences in pharmacological effects and target selectivity.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities against a wide range of cancer cell lines.[15][16] Their mechanisms of action are varied and include the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinases (PI3Ks).[5][15]

  • SAR Insights: Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine core are particularly important for anticancer activity.[5] For example, a study on 3-aminoimidazo[1,2-a]pyridine compounds showed that a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position resulted in high inhibitory activity against HT-29 colon cancer cells.[17] Another study found that a compound with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3 was a promising agent against B16F10 melanoma cells.[17]

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine isomers against various cancer cell lines.

Compound IDC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
12 Nitrop-chlorophenylHT-294.15 ± 2.93[17]
14 Tolylp-chlorophenyl amineB16F1021.75 ± 0.81[17]
18 Indole-MCF-714.81 ± 0.20[17]
HB9 4-carboxyphenylHybridized with specific amineA549 (lung)50.56[18]
HB10 4-carboxyphenylHybridized with specific amineHepG2 (liver)51.52[18]
Antimicrobial and Antitubercular Activities

The imidazo[1,2-a]pyridine scaffold is also a promising source of new antimicrobial and antitubercular agents.[4][7] Notably, derivatives of this class have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19][20]

  • SAR Insights: For antitubercular activity, the 3-carboxamide functional group has been identified as a key pharmacophore.[20] SAR studies have led to the development of clinical candidates like Q203 (telacebec), which targets the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration in M. tuberculosis.[19][20]

Other Biological Activities

Beyond cancer and infectious diseases, imidazo[1,2-a]pyridine isomers have demonstrated a broad spectrum of other pharmacological activities, including:

  • Anti-inflammatory [4]

  • Antiviral [4]

  • Antiprotozoal [4]

  • Anticonvulsant [4]

  • Analgesic [4]

  • Inhibition of salt-inducible kinases (SIKs) , with potential applications in metabolism, immune response, and bone remodeling.[21]

  • Ligands for detecting β-amyloid plaques , relevant for the diagnosis of Alzheimer's disease.[22]

The diverse biological profile of this scaffold is further highlighted by its interaction with various receptors and enzymes, as illustrated in the following diagram.

G cluster_activities Biological Activities cluster_targets Molecular Targets Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Anticancer Anticancer Imidazo[1,2-a]pyridine Core->Anticancer Antimicrobial Antimicrobial Imidazo[1,2-a]pyridine Core->Antimicrobial Anti-inflammatory Anti-inflammatory Imidazo[1,2-a]pyridine Core->Anti-inflammatory CNS Activity CNS Activity Imidazo[1,2-a]pyridine Core->CNS Activity Kinases (CDK, VEGFR, PI3K, SIK) Kinases (CDK, VEGFR, PI3K, SIK) Anticancer->Kinases (CDK, VEGFR, PI3K, SIK) Microtubules Microtubules Anticancer->Microtubules Bacterial Enzymes (e.g., QcrB) Bacterial Enzymes (e.g., QcrB) Antimicrobial->Bacterial Enzymes (e.g., QcrB) GABA-A Receptors GABA-A Receptors CNS Activity->GABA-A Receptors β-Amyloid Plaques β-Amyloid Plaques CNS Activity->β-Amyloid Plaques

Caption: Biological activities and molecular targets of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To facilitate further research, this section provides a generalized, step-by-step protocol for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives, as well as a common in vitro assay for evaluating anticancer activity.

General Synthetic Protocol: Three-Component Reaction

This protocol is based on a molecular iodine-catalyzed, ultrasound-assisted synthesis.[10][11]

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted acetophenone (1.0 mmol) and a catalytic amount of molecular iodine (20 mol%) in distilled water (4.0 mL).

  • Ultrasound Irradiation: Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Addition of Reagents: Add the corresponding 2-aminopyridine (1.0 mmol) and a third component, such as dimedone (1.0 mmol), to the reaction mixture.

  • Continued Irradiation: Continue the ultrasound irradiation at room temperature for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).

  • Characterization: Confirm the structure of the purified product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay: MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized compounds.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. The comparative analysis of its isomers reveals that subtle structural modifications can lead to profound changes in biological activity and target selectivity. Modern synthetic methodologies are enabling the rapid and efficient generation of diverse libraries of these compounds for biological screening.

Future research in this area should focus on:

  • Rational Drug Design: Employing computational tools, such as molecular docking and QSAR studies, to design isomers with enhanced potency and selectivity for specific biological targets.[10][18]

  • Exploration of Novel Biological Targets: Screening imidazo[1,2-a]pyridine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Development of Drug Delivery Systems: Investigating novel formulations and delivery systems to improve the pharmacokinetic properties and therapeutic efficacy of promising lead compounds.

  • Green Chemistry Approaches: Continuing to develop and optimize environmentally friendly synthetic protocols for the large-scale production of these valuable compounds.

By leveraging the structural diversity and proven therapeutic potential of imidazo[1,2-a]pyridine isomers, the scientific community is well-positioned to develop the next generation of innovative medicines for a wide range of diseases.

References

A Comparative Guide to the Efficacy of 7-Methyl-3-nitroimidazo[1,2-a]pyridine and its Analogs Against Established Tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating an urgent pipeline of novel therapeutics. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of antitubercular agents, with compounds demonstrating potent bactericidal activity through novel mechanisms of action.[1][2] This guide provides a detailed comparative analysis of the efficacy of compounds from this class, represented by potent analogs including 7-Methyl-3-nitroimidazo[1,2-a]pyridine, against cornerstone drugs used in modern MDR-TB treatment: Bedaquiline, Delamanid, and Pretomanid.

We will dissect the mechanistic underpinnings of these inhibitors, present a side-by-side comparison of their in vitro efficacy based on available experimental data, and provide detailed protocols for the key assays used to generate this data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Section 1: Mechanisms of Action - A Tale of Different Targets

A compound's value is intrinsically linked to its mechanism of action, especially in the context of drug resistance. Targeting novel cellular pathways can circumvent existing resistance mechanisms. Here, we compare the distinct strategies employed by the IPA class and the established inhibitors.

Imidazo[1,2-a]pyridines (IPAs): Disrupting the Electron Transport Chain

The primary mechanism for many potent antitubercular IPAs, including the clinical candidate Telacebec (Q203), is the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[3][4] Specifically, these compounds target the QcrB subunit, which is essential for ubiquinol oxidation and subsequent ATP synthesis.[4][5] By disrupting this crucial energy-generating pathway, IPAs effectively halt both replicating and non-replicating Mtb. The 3-nitro substitution on the imidazo[1,2-a]pyridine core, as seen in our topic compound, suggests a potential for reductive activation, a feature common to other nitroaromatic antituberculars, though the primary target remains QcrB for this class.[6]

Known Inhibitors: A Multi-pronged Assault on Mtb
  • Bedaquiline (Diarylquinoline): This first-in-class drug has a unique target: the c-ring of the F-ATP synthase.[7][8] By binding to this subunit, it directly stalls the enzyme's rotation, thereby blocking ATP production and causing cell death.[9][10] This direct inhibition of cellular energy production is a powerful bactericidal mechanism.[11]

  • Delamanid (Nitro-dihydro-imidazooxazole): Delamanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[12][13] The activated form inhibits the synthesis of essential mycobacterial cell wall components, specifically methoxy-mycolic and keto-mycolic acids, leading to cell lysis.[14][15]

  • Pretomanid (Nitroimidazole): Like Delamanid, Pretomanid is a prodrug activated by the same Ddn enzyme.[16][17] It exhibits a dual mechanism of action. Firstly, its activation releases reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison, particularly effective against non-replicating, anaerobic bacteria found within granulomas.[18][19][20] Secondly, it also inhibits mycolic acid biosynthesis, disrupting cell wall integrity.[18]

TB_Drug_Mechanisms cluster_mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (Complex III - QcrB) CellDeath Bacterial Cell Death ETC->CellDeath ATPSynthase ATP Synthase (c-ring) ATPSynthase->CellDeath MycolicAcid Mycolic Acid Synthesis MycolicAcid->CellDeath Ddn Ddn Enzyme (Activation) Ddn->MycolicAcid Activated Delamanid Inhibits Ddn->MycolicAcid Activated Pretomanid Inhibits RNS Reactive Nitrogen Species (NO) Ddn->RNS Activated Pretomanid Generates RNS->CellDeath IPA Imidazo[1,2-a]pyridines (e.g., 7-Methyl-3-nitro...) IPA->ETC Inhibits Bedaquiline Bedaquiline Bedaquiline->ATPSynthase Inhibits Delamanid_prodrug Delamanid (Prodrug) Delamanid_prodrug->Ddn Enters Cell Pretomanid_prodrug Pretomanid (Prodrug) Pretomanid_prodrug->Ddn Enters Cell

Figure 1: Simplified signaling pathways of Imidazo[1,2-a]pyridines and known inhibitors.

Section 2: Comparative In Vitro Efficacy

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's in vitro potency. It represents the lowest concentration required to inhibit visible bacterial growth. The following data, compiled from various studies, compares potent examples from the IPA class with established drugs. It is crucial to note that direct comparisons can be nuanced due to variations in experimental conditions across different studies.

Table 1: Comparative MIC Against M. tuberculosis H37Rv and Drug-Resistant Strains

Compound/Drug Class Mtb H37Rv MIC (μM) MDR/XDR Strains MIC (μM) Reference(s)
2,7-dimethyl-IPA-carboxamide Imidazo[1,2-a]pyridine ≤0.006 0.07 - 0.14 (XDR) [5][21]
Telacebec (Q203) Imidazo[1,2-a]pyridine 0.0009 Potent activity reported [21]
Bedaquiline Diarylquinoline ~0.06 - 0.24 MIC₉₀: 0.125 (MDR) [22]
Delamanid Nitroimidazole ~0.01 - 0.05 MIC Range: 0.004 - 0.12 (MDR) [23]

| Pretomanid | Nitroimidazole | ~0.03 - 0.25 | MIC Range: 0.015 - 0.5 (MDR) |[23] |

Note: Data for the IPA class is based on highly potent analogs like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and Telacebec (Q203), as specific public data for this compound is limited.

The Critical Lens of Cytotoxicity: The Selectivity Index

Potent antimicrobial activity is only half the story; a successful drug must be selective, killing the pathogen while sparing host cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC₅₀) to activity (MIC), is a key metric for this. A higher SI value indicates a more promising therapeutic window.

Table 2: Cytotoxicity and Selectivity Index

Compound/Drug IC₅₀ (Vero cells, μM) Representative MIC (μM) Selectivity Index (SI = IC₅₀/MIC) Reference(s)
2,7-dimethyl-IPA-carboxamide >128 0.07 >1800 [2][21]
Bedaquiline ~10-20 (Varies) 0.125 ~80 - 160 [22]
Delamanid >50 0.03 >1600 [23]

| Pretomanid | >50 | 0.12 | >400 |[23] |

The data indicates that leading compounds from the imidazo[1,2-a]pyridine class exhibit not only exceptional potency but also a remarkable selectivity index, suggesting a favorable preliminary safety profile.[2][21]

Section 3: Foundational Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are paramount. Below are step-by-step methodologies for the core assays used in the initial evaluation of antitubercular agents.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the EUCAST reference method for determining the MIC of compounds against M. tuberculosis.[24]

Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well U-bottom microtiter plates

  • Test compound stock solution in DMSO

  • Sterile water, glass beads

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation: a. Scrape several colonies of Mtb from a solid culture. b. Transfer to a tube containing sterile water and glass beads. c. Vortex vigorously for 1-2 minutes to create a homogenous suspension. d. Adjust the suspension turbidity to match a 0.5 McFarland standard (~1 x 10⁷ CFU/mL). e. Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final inoculum density of ~1 x 10⁵ CFU/mL.

  • Compound Dilution: a. Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. b. Add 200 µL of the highest compound concentration to well 1. c. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding 100 µL from the last well. This leaves 100 µL in each well.

  • Inoculation: a. Add 100 µL of the prepared Mtb inoculum (~1 x 10⁵ CFU/mL) to each well containing the compound dilutions. b. Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: a. Seal the plate with a lid or an adhesive seal. b. Incubate at 37°C for 7-14 days. Incubation time may vary depending on the strain's growth rate.

  • Reading Results: a. Visually inspect the plate using an inverted mirror. Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is defined as the lowest compound concentration in which there is no visible growth.[25]

Figure 2: Workflow for MIC determination using the broth microdilution method.

Protocol: Cytotoxicity Assessment via Resazurin-Based Assay

This protocol determines the concentration of a compound that is toxic to mammalian cells, a crucial step for calculating the Selectivity Index.[26][27]

Objective: To determine the 50% cytotoxic concentration (IC₅₀) of a compound on a mammalian cell line (e.g., Vero or HepG2).

Materials:

  • Mammalian cell line (e.g., Vero)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compound stock solution in DMSO

  • Resazurin sodium salt solution (sterile-filtered)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of ~1 x 10⁴ cells/well. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare two-fold serial dilutions of the test compound in complete culture medium. b. After 24 hours, carefully remove the old medium from the cells. c. Add 100 µL of the prepared compound dilutions to the respective wells. d. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: a. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assessment: a. Prepare a working solution of Resazurin in PBS. b. Add 10-20 µL of the Resazurin solution to each well. c. Incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.

  • Data Acquisition and Analysis: a. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the viability percentage against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add Resazurin Reagent D->E F Incubate 2-4h E->F G Measure Fluorescence/ Absorbance F->G H Calculate IC50 Value from Dose-Response Curve G->H

Figure 3: Workflow for determining IC₅₀ using a Resazurin-based cytotoxicity assay.

Section 4: Synthesis and Future Perspectives

The imidazo[1,2-a]pyridine class, represented by highly potent analogs, presents a compelling case as a next-generation antitubercular therapeutic. The data demonstrates that lead compounds from this class can exhibit potency that is not only comparable but in some cases superior to that of established drugs like Bedaquiline and Pretomanid.[5][21]

The key advantages of the IPA class are:

  • Novel Mechanism of Action: Targeting QcrB in the electron transport chain provides a critical advantage against strains already resistant to frontline and some second-line drugs.[4]

  • Exceptional Potency: With MIC values in the low nanomolar to picomolar range, these compounds are among the most potent antitubercular agents discovered.[5][21]

  • High Selectivity: A very high selectivity index suggests a wide therapeutic window, which is a critical attribute for drugs requiring long-term administration.[2]

While the in vitro data for the IPA class is exceptionally strong, the journey to a clinical therapeutic requires further rigorous investigation. Future work for compounds like this compound must focus on:

  • Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure the compound can achieve and maintain effective concentrations in vivo.

  • In Vivo Efficacy: Validating the in vitro potency in established animal models of tuberculosis, such as the mouse model.

  • Resistance Studies: Determining the frequency of resistance development and the specific mutations that confer it.

References

In Vivo Validation of 7-Methyl-3-nitroimidazo[1,2-a]pyridine Activity: A Comparative Guide for Preclinical Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a novel compound within the promising imidazo[1,2-a]pyridine class of therapeutics. Recognizing the limited public data on this specific molecule, this document establishes a scientifically grounded, hypothetical validation strategy. We will compare its potential efficacy against established second-line tuberculosis drugs, Pretomanid and Delamanid, providing the necessary context and experimental protocols for rigorous preclinical evaluation.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] The introduction of a nitro group, as seen in this compound, suggests a mechanism of action analogous to other successful nitroaromatic antitubercular agents.

Hypothesized Mechanism of Action: A Prodrug Approach

Like Pretomanid and Delamanid, this compound is likely a prodrug that requires reductive activation within the mycobacterium.[3][4] This activation is typically mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[5][6] Upon reduction, the compound is hypothesized to exert a dual bactericidal effect:

  • Inhibition of Mycolic Acid Synthesis: The activated metabolites are predicted to interfere with the synthesis of mycolic acids, which are essential components of the unique and robust mycobacterial cell wall.[7][8] This disruption leads to cell lysis and death in actively replicating bacteria.

  • Respiratory Poisoning via Nitric Oxide Release: The activation process is also expected to release reactive nitrogen species, including nitric oxide (NO).[6][7] Under the anaerobic conditions often found within granulomas, NO acts as a respiratory poison, enabling the drug to kill non-replicating, persistent Mtb.[5]

This dual mechanism is critical for a successful TB therapy, as it targets both metabolically active and dormant bacilli.[3]

MoA_Hypothesis cluster_Mtb Mycobacterium tuberculosis Cell cluster_Effects Bactericidal Effects Compound 7-Methyl-3-nitro- imidazo[1,2-a]pyridine (Prodrug) Ddn Ddn Nitroreductase (Cofactor F420) Compound->Ddn Enters Cell Activated Activated Metabolites + Nitric Oxide (NO) Ddn->Activated Reductive Activation Mycolic Mycolic Acid Synthesis Inhibition Activated->Mycolic Respiratory Respiratory Poisoning (Anaerobic Conditions) Activated->Respiratory Death Bacterial Cell Death Mycolic->Death Respiratory->Death

Caption: Hypothesized mechanism of action for this compound.

Part 1: A Rigorous In Vivo Validation Workflow

To ascertain the therapeutic potential of this compound, a robust in vivo efficacy study is paramount. The murine model of chronic tuberculosis is the gold standard for preclinical evaluation, as it recapitulates key aspects of human disease and has been predictive of clinical outcomes for many drugs.[9]

InVivo_Workflow Start Start: Acclimatize C57BL/6 Mice Infection Aerosol Infection with M. tuberculosis H37Rv (~100 CFU/lungs) Start->Infection Chronic Establish Chronic Infection (4 weeks post-infection) Infection->Chronic Treatment Initiate Daily Oral Gavage Treatment (4-8 weeks) Chronic->Treatment Groups Treatment Groups: 1. Vehicle Control 2. Test Compound (Dose-Ranging) 3. Pretomanid (200 mg/kg) 4. Delamanid (25 mg/kg) Treatment->Groups Endpoint Endpoint Analysis: Sacrifice at defined intervals (e.g., 4, 8 weeks) Treatment->Endpoint Analysis Bactericidal Activity Assessment: Lung & Spleen Homogenization, Serial Dilution & Plating for Colony Forming Units (CFU) Endpoint->Analysis Result Data Analysis: Log10 CFU Reduction vs. Control Analysis->Result

Caption: Experimental workflow for in vivo efficacy testing of antitubercular compounds.
Detailed Experimental Protocol

1. Animal Model and Husbandry:

  • Species/Strain: Female C57BL/6 mice, 8-10 weeks old. This strain is widely used and develops a well-characterized chronic infection.

  • Acclimatization: Animals should be acclimatized for at least one week under BSL-3 conditions prior to infection.

2. Infection:

  • Organism: Mycobacterium tuberculosis H37Rv, a standard virulent laboratory strain.

  • Infection Route: Low-dose aerosol infection using a specialized chamber (e.g., Glas-Col) to deliver approximately 50-100 bacilli to the lungs. This route mimics the natural route of human infection.

  • Verification: At day 1 post-infection, a subset of mice (n=3) is sacrificed to confirm the initial bacterial load in the lungs by plating lung homogenates for Colony Forming Units (CFU).[10]

3. Establishment of Chronic Infection:

  • Allow the infection to progress for 4 weeks. At this stage, a stable bacterial load is established in the lungs and has disseminated to other organs like the spleen, representing a chronic state of disease.

4. Drug Formulation and Dosing:

  • Test Compound: this compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage. A dose-ranging study (e.g., 25, 50, 100 mg/kg) is essential to determine efficacy and potential toxicity.

  • Comparator Drugs:

    • Pretomanid: 200 mg/kg, a clinically relevant dose.[5]

    • Delamanid: 25-50 mg/kg.[11]

  • Vehicle Control: The formulation vehicle alone.

  • Administration: Daily oral gavage for a treatment period of 4 to 8 weeks.

5. Efficacy Assessment:

  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial burden in the lungs and spleen.

  • Procedure: At specified time points (e.g., after 4 and 8 weeks of treatment), cohorts of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted. Dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Quantification: Plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted. The data is expressed as log10 CFU per organ. Efficacy is determined by comparing the mean log10 CFU of treated groups to the vehicle control group.[12]

6. (Optional) Rapid Screening Model:

  • For higher throughput screening, interferon-gamma gene-disrupted (GKO) mice can be used. These mice are highly susceptible to Mtb, and a statistically significant therapeutic effect can often be observed in as little as 8-10 days of treatment, drastically shortening the experimental timeline.[10]

Part 2: Comparative Performance Analysis

The ultimate goal of in vivo validation is to benchmark the novel compound against existing therapies. Pretomanid and Delamanid are highly relevant comparators, both being nitroimidazole-class drugs approved for treating multidrug-resistant tuberculosis (MDR-TB).[3][8]

Comparative_Logic Topic This compound (Test Article) Efficacy In Vivo Efficacy (Log10 CFU Reduction) Topic->Efficacy Pretomanid Pretomanid (Comparator 1) Pretomanid->Efficacy Delamanid Delamanid (Comparator 2) Delamanid->Efficacy

Caption: Logic diagram for the comparative analysis of antitubercular efficacy.
Performance Data Summary

The following table summarizes expected or established performance metrics for the test compound and its comparators based on published preclinical data. The values for this compound are hypothetical targets for a successful drug candidate.

ParameterThis compound (Hypothetical Target)PretomanidDelamanid
Drug Class Nitroimidazo[1,2-a]pyridineNitroimidazooxazineNitro-dihydro-imidazooxazole
Activation Enzyme Ddn (Hypothesized)DdnDdn
Mechanism Mycolic Acid Synthesis Inhibition & NO Release (Hypothesized)Mycolic Acid Synthesis Inhibition & NO Release[7][13]Mycolic Acid Synthesis Inhibition[8][14]
Standard In Vivo Dose (Mouse) 25-100 mg/kg (To be determined)~200 mg/kg[5]~25-50 mg/kg[11]
Reported Efficacy (Mouse Model) >2.0 log10 CFU reduction in lungs after 4 weeksCan contribute to relapse-free cure in combination regimens[15]Significant CFU reduction in both acute and chronic models[11]
Key Advantages Potential for novel scaffold, may evade resistance to other nitroimidazolesActivity against replicating and non-replicating Mtb[3]Potent activity against drug-susceptible and resistant strains[4][8]
Potential Liabilities Unknown PK/PD and toxicity profilePotential for neuropathy (often linked to linezolid in combination)[5]QT prolongation[11]

This structured comparison allows researchers to contextualize their findings. A successful outcome for this compound would be a dose-dependent reduction in bacterial load comparable to or exceeding that of Pretomanid and Delamanid at their respective standard doses, coupled with a favorable safety profile. The unique chemical scaffold may also offer advantages against Mtb strains that have developed resistance to existing nitroimidazoles through mutations in the F420 pathway genes.[5]

References

A Guide to the Reproducibility of Experimental Data for 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data concerning 7-Methyl-3-nitroimidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document aims to furnish researchers with a detailed understanding of the synthesis, characterization, and anticipated biological performance of this compound, alongside a comparative analysis with relevant alternatives to facilitate reproducible research and drug discovery efforts.

Synthesis and Characterization: Establishing a Reproducible Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a reproducible pathway can be constructed based on established methodologies for analogous compounds. The classical approach to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Subsequent nitration at the C3 position is a common modification for this scaffold.

Proposed Synthesis of this compound

The proposed two-step synthesis commences with the formation of the 7-methylimidazo[1,2-a]pyridine intermediate, followed by nitration.

Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine

This step involves the reaction of 4-methyl-2-aminopyridine with a suitable α-halocarbonyl, such as chloroacetaldehyde.

  • Reaction: 4-methyl-2-aminopyridine + Chloroacetaldehyde → 7-methylimidazo[1,2-a]pyridine

  • Rationale: The nucleophilic amino group of the pyridine attacks the electrophilic carbonyl carbon of the chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The methyl group at the 4-position of the pyridine ring remains at the 7-position of the resulting imidazo[1,2-a]pyridine.

Step 2: Nitration of 7-methylimidazo[1,2-a]pyridine

The intermediate is then subjected to nitration to introduce the nitro group at the electron-rich C3 position of the imidazole ring.

  • Reaction: 7-methylimidazo[1,2-a]pyridine + Nitrating agent (e.g., HNO₃/H₂SO₄) → this compound

  • Rationale: The imidazo[1,2-a]pyridine system is susceptible to electrophilic substitution, with the C3 position being particularly reactive. A mixture of nitric acid and sulfuric acid is a standard nitrating agent that generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Synthesis of this compound cluster_step1 Step 1: Formation of Imidazo[1,2-a]pyridine Core cluster_step2 Step 2: Nitration 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine 4-methyl-2-aminopyridine->7-methylimidazo[1,2-a]pyridine Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->7-methylimidazo[1,2-a]pyridine This compound This compound 7-methylimidazo[1,2-a]pyridine->this compound Electrophilic Substitution Nitrating_Agent HNO3/H2SO4 Nitrating_Agent->this compound

Caption: Proposed two-step synthesis of this compound.

Expected Characterization Data

Based on the known spectral data of similar imidazo[1,2-a]pyridine derivatives, the following characteristics for this compound can be anticipated.[4][5]

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group.
¹³C NMR Resonances for the carbon atoms of the bicyclic core and the methyl group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₈H₇N₃O₂ (177.16 g/mol ).[6]
IR Spec. Characteristic peaks for C-H, C=C, C=N, and N-O (from the nitro group) stretching vibrations.

Comparative Analysis of Biological Activity

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The introduction of a nitro group, particularly at the C3 position, is known to modulate the biological profile, often enhancing antimicrobial or anticancer properties.

Primary Comparator: 7-Methyl-2-phenylimidazo[1,2-a]pyridine

For a direct and meaningful comparison, we have selected 7-methyl-2-phenylimidazo[1,2-a]pyridine as a primary comparator due to the greater availability of its experimental data. This compound shares the same 7-methylimidazo[1,2-a]pyridine core but possesses a phenyl group at the C2 position instead of a nitro group at C3.

Compound Synthesis Known Biological Activity
This compound Proposed two-step synthesis.Anticipated anticancer and antimicrobial activity based on related structures.[7][8]
7-Methyl-2-phenylimidazo[1,2-a]pyridine Reaction of 4-methylpyridin-2-amine with 2-bromoacetophenone.[5]Investigated for its antimicrobial properties and as a precursor for more complex derivatives.[9][10]
Secondary Comparator: Imidazo[1,2-a]pyridine Derivatives with Anticancer Activity

To provide a broader context for the potential therapeutic applications of this compound, a comparison with other derivatives that have demonstrated significant anticancer activity is warranted. A recent study on 3-aminoimidazo[1,2-α]pyridine derivatives highlighted the potent cytotoxic effects of a compound with a nitro group at the C-2 position against the HT-29 human colon cancer cell line.[7]

Compound Cell Line IC₅₀ (µM) Reference
Compound 12 (nitro at C-2) HT-29 (Colon)4.15 ± 2.93[7]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[7]
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
Compound 6 A375 (Melanoma)9.7[9]

This data suggests that the presence and position of the nitro group can significantly influence the anticancer potency of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

To ensure the reproducibility of the findings discussed in this guide, detailed experimental protocols for the synthesis and biological evaluation are provided below.

Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine (Comparator)

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup: To a solution of 4-methylpyridin-2-amine (1 mmol) in a suitable solvent (e.g., ethanol), add 2-bromoacetophenone (1.1 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and the comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we synthesize and handle, such as 7-Methyl-3-nitroimidazo[1,2-a]pyridine, require meticulous management from creation to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this nitro-containing heterocyclic compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and trust in our laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound belongs to the imidazopyridine class of compounds, which are prevalent scaffolds in medicinal chemistry.[1][2] The presence of a nitro group (-NO2) significantly influences its chemical properties and potential hazards, often increasing reactivity and imparting biological activity that necessitates careful handling.[3]

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs, such as 6-Methyl-3-nitroimidazo[1,2-a]pyridine, provides critical safety information.[4] Based on this data, we can infer the following hazards:

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

This data is based on the GHS classification for the analogous compound 6-Methyl-3-nitroimidazo[1,2-a]pyridine.[4]

The core principle of safe disposal begins with a thorough understanding of these risks. The compound's potential for oral toxicity, along with skin, eye, and respiratory irritation, dictates that it must be handled as a hazardous substance from inception to final disposal.

The Regulatory Landscape: A Foundation of Compliance

All laboratory operations in the United States are governed by a framework of federal and state regulations. The proper management of chemical waste is not merely a best practice but a legal requirement. Key regulatory bodies include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[7]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[8] This includes regulations on generation, transportation, treatment, storage, and disposal.[9]

Your institution's Environmental Health and Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's EHS guidelines as the primary authority for waste disposal procedures.

Core Disposal Protocol: A Step-by-Step Guide

Disposal of this compound must be approached systematically. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[10][11] The following protocol ensures a safe and compliant disposal pathway.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles. An SDS for a similar compound specifies a face shield and safety glasses.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood to ensure adequate ventilation.[4][12]

Step 2: Waste Segregation and Characterization

Properly segregating chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure correct disposal.[13] this compound waste will typically fall into one of three categories.

WasteSegregation cluster_waste_type Identify Waste Form cluster_containers Select Appropriate Waste Container start Start: Characterize Waste Containing This compound solid Pure Compound or Contaminated Solid start->solid Is it a solid? liquid Solutions in Organic or Aqueous Solvents start->liquid Is it a liquid? labware Contaminated Labware (glassware, tips, wipes) start->labware Is it contaminated labware? solid_container Solid Hazardous Waste (Clearly Labeled) solid->solid_container liquid_container Liquid Hazardous Waste (Clearly Labeled, Segregated by Solvent) liquid->liquid_container labware_container Solid Hazardous Waste (Sharps or Glass Waste Box if applicable) labware->labware_container end_point Arrange Pickup by EHS or Licensed Waste Contractor solid_container->end_point Store in Satellite Accumulation Area liquid_container->end_point Store in Satellite Accumulation Area labware_container->end_point Store in Satellite Accumulation Area

Caption: Decision workflow for segregating waste streams.

  • Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and contaminated absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing the compound dissolved in either organic or aqueous solvents. It is critical to segregate halogenated and non-halogenated solvent waste streams.

  • Contaminated Labware: Disposable items such as pipette tips, wipes, and gloves that are grossly contaminated. Empty, non-acutely hazardous chemical containers can often be disposed of in regular trash after being triple-rinsed, with the rinsate collected as hazardous waste.[11] However, given the hazards, it is prudent to treat all contaminated items as hazardous waste.

Step 3: Proper Containerization and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers.[8][14]

  • Container Selection: Use containers that are chemically compatible with the waste. For instance, do not store corrosive waste in a metal can. The container must have a secure, screw-top cap and be in good condition without leaks or cracks.[13]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all components, including solvents. Do not use abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The specific hazard(s) (e.g., Flammable, Toxic, Corrosive).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of generation, for the storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[13][14]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Segregation: Store incompatible waste types separately to prevent accidental mixing. For example, keep acids away from bases and oxidizers away from flammable liquids.[13]

  • Containment: Keep waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Volume Limits: A lab may accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[14]

Step 5: Final Disposal via Professional Services

The ultimate disposal method for this compound is through a licensed professional waste disposal service.[4]

  • Contact EHS: When your waste container is nearly full (leaving at least one inch of headspace), contact your institution's EHS office to schedule a pickup.[13]

  • Documentation: EHS will manage the necessary documentation, including the hazardous waste manifest, which tracks the waste to its final disposal facility.[15]

  • Prohibited Methods: Evaporation in a fume hood is not a permissible method of disposal.[11]

Emergency Protocol: Managing Spills

In the event of a small spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: If not already in one, ensure the area is well-ventilated or perform the cleanup within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust.[4] Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.

  • Collect Waste: Place all contaminated materials (absorbent, wipes, gloves) into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the compound's hazards, adhering to regulatory requirements, and following a systematic protocol for segregation, containment, and disposal, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This guide serves as a foundational resource, but it must be complemented by the specific directives of your institution's Chemical Hygiene Plan and Environmental Health and Safety office.

References

Comprehensive Handling Guide: Personal Protective Equipment for 7-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling 7-Methyl-3-nitroimidazo[1,2-a]pyridine. The protocols herein are designed to be a self-validating system, grounded in established safety principles and data from analogous chemical structures.

Hazard Assessment: The 'Why' Behind the Protocol

While comprehensive toxicological data for this compound (CAS 34165-07-6) is not fully established, a conservative approach is mandated based on the hazard classifications of structurally similar nitroimidazo[1,2-a]pyridine derivatives.[1] Safety data for close isomers and related compounds consistently indicate the following risks:

  • Harmful if Swallowed (Acute Oral Toxicity, Category 4): Poses a significant risk if ingested.[2]

  • Causes Skin Irritation (Category 2): Direct contact can lead to inflammation, redness, and discomfort.[3][4]

  • Causes Serious Eye Irritation (Category 2A): The compound, particularly as a fine dust, can cause significant eye damage.[2][4]

  • May Cause Respiratory Irritation (STOT SE 3): Inhalation of dust or aerosols can irritate the respiratory tract.[3][4]

The primary routes of occupational exposure for this solid compound are through the inhalation of airborne dust and dermal contact . Therefore, our safety strategy is built on robust engineering controls supplemented by meticulous personal protective equipment (PPE) protocols to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling is minimizing exposure to As Low As Reasonably Achievable (ALARA). This begins with engineering controls, which are the most effective line of defense.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow contains dust and vapors, preventing them from entering the laboratory environment and your breathing zone.

Hand Protection: Your First Layer of Defense

Direct skin contact is a primary exposure risk. The following glove protocol is required:

  • Glove Type: Use powder-free nitrile gloves. Nitrile provides superior chemical resistance compared to latex for this class of compounds.[6]

  • Double-Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is torn or compromised. The outer glove is removed immediately after the procedure, leaving a clean inner glove for subsequent steps.

  • Integrity and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Gloves should be changed immediately if contamination is suspected or at regular intervals (every 30-60 minutes) during extended procedures.[7]

Eye and Face Protection: An Impenetrable Barrier

Given the severe eye irritation potential, robust protection is critical.

  • Mandatory Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling the compound.[8] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from airborne dust and potential splashes.[9]

  • Face Shield for Enhanced Safety: For procedures involving larger quantities (typically >1 gram) or any operation with a higher risk of aerosolization (e.g., sonication, vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from splashes and is a critical secondary barrier.[7]

Body and Foot Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned to protect skin and personal clothing.[9]

  • Appropriate Attire: Long pants and fully enclosed, liquid-resistant shoes are mandatory. Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.[9]

PPE Selection Summary

For quick reference, this table summarizes the required PPE for common laboratory tasks involving this compound.

Task/ScenarioRequired Engineering ControlMinimum Required PPEEnhanced PPE (Recommended for Higher Risk)
Weighing & Transferring Solids Certified Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatAdd Face Shield over Goggles
Preparing Stock Solutions Certified Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatAdd Face Shield over Goggles
Small-Scale Reactions (<1g) Certified Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatFace Shield, Chemical-Resistant Apron
Cleaning Minor Spills (Inside Hood) Certified Chemical Fume HoodDouble Nitrile Gloves, Chemical Splash Goggles, Lab CoatN/A

Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this validated procedure rigorously.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_work Operational Phase cluster_cleanup Decontamination & Exit Phase cluster_disposal Waste Management prep 1. Verify Fume Hood Certification & Airflow gather 2. Assemble All Materials (Chemical, Glassware, PPE) prep->gather don 3. Don PPE (Outer Area) Coat -> Goggles -> Inner Gloves -> Outer Gloves gather->don work 4. Perform All Work Inside Fume Hood don->work Enter Work Zone decon_area 5. Decontaminate Work Surface & Equipment (Inside Hood) work->decon_area Procedure Complete prep_waste 6. Securely Seal All Contaminated Waste decon_area->prep_waste doff 7. Doff PPE (At Exit) Outer Gloves -> Coat -> Goggles -> Inner Gloves prep_waste->doff wash 8. Wash Hands Thoroughly doff->wash dispose 9. Place Waste Bag in Hazardous Waste Container wash->dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, and any other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste bag.

  • Chemical Waste: Unused compound and contaminated solutions must be disposed of through a licensed professional waste disposal service in accordance with local and institutional regulations.[2][3] Do not discharge into the environment or sewer systems.[5]

Emergency First Aid Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[5]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.